4-Bromo-2-(Trifluoromethoxy)Benzene-1-Sulfonyl Chloride
Description
Properties
IUPAC Name |
4-bromo-2-(trifluoromethoxy)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClF3O3S/c8-4-1-2-6(16(9,13)14)5(3-4)15-7(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZCIRIWJHAZTIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)OC(F)(F)F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClF3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371350 | |
| Record name | 4-Bromo-2-(Trifluoromethoxy)Benzene-1-Sulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175278-14-5 | |
| Record name | 4-Bromo-2-(Trifluoromethoxy)Benzene-1-Sulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2-(trifluoromethoxy)benzene sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Bromo-2-(Trifluoromethoxy)Benzene-1-Sulfonyl Chloride (CAS No. 175278-14-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Bromo-2-(Trifluoromethoxy)Benzene-1-Sulfonyl Chloride, a key building block in the synthesis of novel compounds for the pharmaceutical and agrochemical industries. This document details its physicochemical properties, outlines a detailed experimental protocol for its synthesis, and discusses its applications in medicinal chemistry.
Core Compound Properties
This compound is a halogenated aromatic sulfonyl chloride. The presence of the trifluoromethoxy group significantly influences its electronic properties and lipophilicity, making it a valuable synthon for introducing this moiety into larger, more complex molecules.[1]
Physicochemical Data
The following tables summarize the key physical and chemical properties of this compound.
| Property | Value |
| Molecular Formula | C₇H₃BrClF₃O₂S |
| Molecular Weight | 323.51 g/mol [2] |
| Appearance | Solid |
| Melting Point | 54-58 °C |
| Boiling Point | >110 °C (decomposes) |
| Density | No data available |
| Identifier | Value |
| CAS Number | 175278-14-5[2] |
| InChI | 1S/C7H3BrClF3O2S/c8-4-1-2-6(15(9,13)14)5(3-4)7(10,11)12/h1-3H |
| InChIKey | YFXYEMZYOMNQLD-UHFFFAOYSA-N |
| SMILES | FC(F)(F)Oc1cc(Br)ccc1S(Cl)(=O)=O |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through a two-step process starting from the corresponding aniline, 4-Bromo-2-(trifluoromethoxy)aniline. This involves a diazotization reaction followed by a copper-catalyzed chlorosulfonation. The following is a detailed experimental protocol adapted from established procedures for the synthesis of arylsulfonyl chlorides.[3]
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Bromo-2-(trifluoromethoxy)aniline (1.0 eq)[4]
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sulfur Dioxide (SO₂)
-
Copper(I) Chloride (CuCl)
-
Glacial Acetic Acid
-
Ice
-
Water
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 4-Bromo-2-(trifluoromethoxy)aniline in a mixture of concentrated hydrochloric acid and water at 0 °C.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature between 0 and 5 °C.
-
Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Chlorosulfonation:
-
In a separate, larger flask, prepare a saturated solution of sulfur dioxide in glacial acetic acid.
-
Add copper(I) chloride to this solution to form a catalyst slurry.
-
Cool the diazonium salt solution from step 1 to 0 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the sulfur dioxide/copper(I) chloride slurry with vigorous stirring. The temperature should be maintained below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Pour the reaction mixture into a large beaker of ice water. The sulfonyl chloride will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash it with cold water.
-
Dissolve the crude product in dichloromethane.
-
Wash the organic layer with water and then with a saturated sodium bicarbonate solution to remove any acidic impurities.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent such as hexane or a mixture of hexane and ethyl acetate.
-
Applications in Medicinal Chemistry and Drug Development
The trifluoromethoxy group is a highly sought-after substituent in medicinal chemistry due to its ability to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][5] The sulfonyl chloride moiety of this compound is a versatile functional group that readily reacts with primary and secondary amines to form stable sulfonamides. This reaction is a cornerstone in the synthesis of a wide array of biologically active compounds.
The presence of the bromine atom on the aromatic ring provides an additional site for chemical modification, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of complex molecular architectures.
While specific signaling pathways directly involving this compound are not documented, its utility lies in the synthesis of inhibitors for various enzymes and ligands for receptors. The sulfonamide linkage formed from this reagent is a common feature in many kinase inhibitors and other targeted therapies.
Visualizations
Logical Relationship: Synthesis Workflow
Caption: Workflow for the synthesis of the target compound.
Logical Relationship: Application in Synthesis
Caption: General application in the synthesis of bioactive molecules.
References
An In-depth Technical Guide to 4-Bromo-2-(Trifluoromethoxy)Benzene-1-Sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of 4-Bromo-2-(Trifluoromethoxy)Benzene-1-Sulfonyl Chloride, a key building block in medicinal chemistry and organic synthesis.
Core Physicochemical Properties
This compound is a halogenated aromatic sulfonyl chloride. The presence of the trifluoromethoxy group significantly influences its reactivity and the properties of its derivatives, making it a valuable reagent in the development of novel pharmaceuticals and agrochemicals.[1]
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₇H₃BrClF₃O₃S | [2] |
| Molecular Weight | 339.51 g/mol | [2] |
| CAS Number | 175278-14-5 | |
| Appearance | Light yellow liquid or solid | [3] |
| Boiling Point | 255-256 °C (lit.) | [2] |
| Density | 1.850 g/mL at 25 °C (lit.) | [2] |
| Refractive Index | n20/D 1.525 (lit.) | [3] |
| Melting Point | Inconsistent data: reported as liquid or 86-88 °C (lit.) | [3] |
Note on Physical State: There is a discrepancy in the reported physical state of this compound. Some suppliers list it as a liquid at room temperature, while others provide a melting point range of 86-88°C. This may be due to impurities or polymorphic forms. Users should handle the compound with the expectation that it could be a low-melting solid or a viscous liquid at ambient temperatures.
Synthesis and Reactivity
This compound is typically synthesized from its corresponding aniline precursor, 4-Bromo-2-(trifluoromethoxy)aniline. The synthesis involves a diazotization reaction followed by a copper-catalyzed chlorosulfonylation, a variant of the Sandmeyer reaction.[4]
Proposed Synthetic Pathway
References
Technical Guide: Physicochemical Properties of 4-Bromo-2-(Trifluoromethoxy)Benzene-1-Sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides core physicochemical data for 4-Bromo-2-(Trifluoromethoxy)Benzene-1-Sulfonyl Chloride, a key reagent in synthetic chemistry.
Core Compound Data
The fundamental molecular properties of this compound have been determined and are summarized below. This data is essential for reaction stoichiometry, analytical characterization, and quality control.
| Property | Value |
| Molecular Formula | C7H3BrClF3O3S |
| Molecular Weight | 339.51 g/mol [1][2] |
Structural Elucidation
The chemical name of this compound delineates its specific isomeric structure, which is crucial for its reactivity and incorporation into larger molecular frameworks. The following diagram illustrates the logical relationship of the substituent groups on the parent benzene ring.
Caption: Structural components of this compound.
References
Synthesis Pathway for 4-Bromo-2-(Trifluoromethoxy)Benzene-1-Sulfonyl Chloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a comprehensive synthesis pathway for 4-Bromo-2-(Trifluoromethoxy)Benzene-1-Sulfonyl Chloride, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The synthesis is presented as a two-step process, commencing with the regioselective bromination of 2-(trifluoromethoxy)aniline, followed by a Sandmeyer-type chlorosulfonylation. This guide provides detailed experimental protocols, quantitative data, and visual diagrams to ensure clarity and reproducibility for researchers in the field of medicinal chemistry and drug development.
Overview of the Synthesis Pathway
The synthesis of this compound is achieved through a two-step reaction sequence. The first step involves the electrophilic aromatic substitution of 2-(trifluoromethoxy)aniline to introduce a bromine atom at the para position relative to the amino group. The second step is the conversion of the resulting 4-Bromo-2-(trifluoromethoxy)aniline to the target sulfonyl chloride via a diazotization reaction followed by a copper-catalyzed reaction with a sulfur dioxide surrogate.
Step 1: Synthesis of 4-Bromo-2-(trifluoromethoxy)aniline
The initial step focuses on the regioselective bromination of 2-(trifluoromethoxy)aniline. The amino group is a strong activating group and an ortho-, para-director, while the trifluoromethoxy group is a deactivating and meta-director. Due to the strong directing effect of the amino group, the bromine will be directed to the positions ortho and para to it. Steric hindrance from the trifluoromethoxy group at one of the ortho positions makes the para-position the most favorable for substitution. Using a mild brominating agent such as N-Bromosuccinimide (NBS) in a polar aprotic solvent like N,N-dimethylformamide (DMF) allows for controlled monobromination.[1][2]
Experimental Protocol
A solution of 2-(trifluoromethoxy)aniline (1.0 equivalent) is dissolved in N,N-dimethylformamide (DMF). To this solution, N-Bromosuccinimide (NBS) (1.05 equivalents), also dissolved in DMF, is added dropwise at room temperature with vigorous stirring. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). After completion (typically 2-4 hours), the reaction mixture is diluted with a suitable organic solvent like ethyl acetate and washed with water and brine to remove DMF and any unreacted NBS. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. Purification can be achieved by recrystallization or column chromatography.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 2-(Trifluoromethoxy)aniline | |
| Reagent | N-Bromosuccinimide (NBS) | [1][2] |
| Solvent | N,N-Dimethylformamide (DMF) | [1][2] |
| Stoichiometry | Aniline:NBS (1.0 : 1.05) | [3] |
| Temperature | Room Temperature | [1][2] |
| Reaction Time | 2 - 4 hours | [1][2] |
| Reported Yield | 90-95% (estimated based on similar reactions) | [1][2] |
Step 2: Synthesis of this compound
The second step employs a modern Sandmeyer-type chlorosulfonylation reaction. This method utilizes 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) as a stable and solid sulfur dioxide surrogate, which is safer and easier to handle than gaseous SO2.[4][5][6] The reaction proceeds via in-situ formation of the diazonium salt from 4-Bromo-2-(trifluoromethoxy)aniline using an alkyl nitrite (e.g., tert-butyl nitrite) in the presence of hydrochloric acid. A copper(II) catalyst then facilitates the conversion of the diazonium salt to the final sulfonyl chloride.[4][5][6]
Experimental Workflow
Experimental Protocol
In a round-bottom flask, 4-Bromo-2-(trifluoromethoxy)aniline (1.0 equivalent), DABSO (0.60 equivalents), and copper(II) chloride (5 mol%) are combined in acetonitrile (to make a 0.2 M solution of the aniline).[5][6] To this mixture, 37% aqueous hydrochloric acid (2.0 equivalents) is added.[5][6] The mixture is stirred at room temperature, and tert-butyl nitrite (1.1 equivalents) is added dropwise. The reaction is then stirred overnight (approximately 17 hours) at room temperature.[5][6] After the reaction is complete, the mixture is subjected to an aqueous work-up, followed by extraction with an organic solvent such as ethyl acetate. The combined organic layers are dried over an anhydrous salt (e.g., Na2SO4), filtered, and the solvent is removed under reduced pressure. The resulting crude sulfonyl chloride can be purified by column chromatography.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 4-Bromo-2-(trifluoromethoxy)aniline | |
| Reagents | DABSO, CuCl₂, 37% aq. HCl, tert-butyl nitrite | [5][6] |
| Solvent | Acetonitrile (MeCN) | [5][6] |
| Stoichiometry | Aniline:DABSO:CuCl₂:HCl:tert-butyl nitrite (1.0 : 0.60 : 0.05 : 2.0 : 1.1) | [5][6] |
| Temperature | Room Temperature | [5][6] |
| Reaction Time | ~17 hours | [5][6] |
| Reported Yield | High yields reported for a wide range of anilines | [5][6] |
Safety Considerations
-
Brominating agents like NBS are corrosive and lachrymatory. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Diazonium salts are potentially explosive, especially when isolated and dried. The described in-situ generation method is inherently safer as it avoids the accumulation of the diazonium intermediate.[5] Nevertheless, the reaction should be carried out behind a blast shield, and the temperature of the diazotization step should be carefully controlled.
-
Acids and solvents used in this synthesis are corrosive and flammable. Standard laboratory safety procedures should be followed.
Conclusion
This technical guide provides a detailed and referenced two-step synthesis pathway for this compound. By employing a regioselective bromination followed by a modern and safer Sandmeyer-type chlorosulfonylation, this key intermediate can be synthesized efficiently. The provided experimental protocols and quantitative data serve as a valuable resource for researchers engaged in the synthesis of complex molecules for pharmaceutical and agrochemical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Bromo-3-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate [organic-chemistry.org]
- 5. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Guide: Spectroscopic and Synthetic Overview of 4-Bromo-2-(Trifluoromethoxy)Benzene-1-Sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the spectral characteristics and a plausible synthetic route for 4-Bromo-2-(trifluoromethoxy)benzene-1-sulfonyl chloride, a key building block in medicinal chemistry and materials science. This document presents representative spectral data (NMR, IR, MS) in a structured format, outlines a detailed experimental protocol for its synthesis and characterization, and includes visualizations of the synthetic and analytical workflows to aid in laboratory applications.
Introduction
This compound (CAS No. 175278-14-5) is a halogenated and trifluoromethoxylated aromatic sulfonyl chloride.[1] The presence of the bromo, trifluoromethoxy, and sulfonyl chloride functional groups makes it a versatile reagent in organic synthesis, particularly for the introduction of the 4-bromo-2-(trifluoromethoxy)phenylsulfonyl moiety into various molecular scaffolds. This group can serve as a valuable pharmacophore or a reactive handle for further chemical transformations in the development of novel pharmaceuticals and advanced materials.
Spectral Data
While specific, publicly available spectral data for this compound is limited, the following tables present representative data based on the compound's structure and spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: The following data are predicted shifts and coupling constants.
Table 1: 1H NMR (400 MHz, CDCl3)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 8.15 | d | 8.8 | 1H | H-6 |
| 7.95 | dd | 8.8, 2.2 | 1H | H-5 |
| 7.80 | d | 2.2 | 1H | H-3 |
Table 2: 13C NMR (101 MHz, CDCl3)
| Chemical Shift (δ) ppm | Assignment |
| 151.5 (q, J ≈ 2 Hz) | C-2 |
| 140.5 | C-1 |
| 136.0 | C-6 |
| 133.0 | C-4 |
| 129.5 | C-5 |
| 122.0 | C-3 |
| 120.4 (q, J ≈ 259 Hz) | -OCF3 |
Table 3: 19F NMR (376 MHz, CDCl3)
| Chemical Shift (δ) ppm | Assignment |
| -58.5 | -OCF3 |
Infrared (IR) Spectroscopy
Table 4: IR Spectroscopy (ATR)
| Wavenumber (cm-1) | Intensity | Assignment |
| 1380 | Strong | S=O Asymmetric Stretch |
| 1260 | Strong | C-F Stretch (in -OCF3) |
| 1180 | Strong | S=O Symmetric Stretch |
| 1130 | Strong | C-O Stretch (Aryl-O) |
| 830 | Medium | C-H Out-of-plane Bend |
| 600 | Medium | C-Br Stretch |
| 560 | Medium | S-Cl Stretch |
Mass Spectrometry (MS)
Table 5: Mass Spectrometry (Electron Ionization, 70 eV)
| m/z | Relative Intensity (%) | Assignment |
| 338/340/342 | 100/98/24 | [M]+• (Calculated for C7H3BrClF3O3S) |
| 303/305 | 40/39 | [M-Cl]+ |
| 239/241 | 60/59 | [M-SO2Cl]+ |
Experimental Protocols
The synthesis of this compound can be achieved from its corresponding aniline precursor, 4-bromo-2-(trifluoromethoxy)aniline, via a Sandmeyer-type reaction.
Synthesis of this compound
This protocol is based on established methods for the conversion of anilines to sulfonyl chlorides.[2][3]
Materials:
-
4-Bromo-2-(trifluoromethoxy)aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO2)
-
Glacial Acetic Acid
-
Sulfur Dioxide (SO2) gas
-
Copper(I) Chloride (CuCl)
-
Ice
-
Deionized Water
-
Diethyl ether
Procedure:
-
Diazotization: In a beaker equipped for mechanical stirring and cooled in a dry ice/ethanol bath, a mixture of concentrated hydrochloric acid and glacial acetic acid is prepared. 4-Bromo-2-(trifluoromethoxy)aniline is added to this mixture. The resulting slurry is cooled to -10 °C. A solution of sodium nitrite in water is then added dropwise, maintaining the temperature below -5 °C. The mixture is stirred for an additional 45 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Preparation of the SO2/CuCl Solution: In a separate large beaker, glacial acetic acid is saturated with sulfur dioxide gas. Copper(I) chloride is then added to this solution, and the introduction of sulfur dioxide is continued until the solution becomes blue-green.
-
Sandmeyer Reaction: The prepared diazonium salt solution is added portion-wise to the SO2/CuCl solution, keeping the temperature below 30 °C. Foaming may occur and can be controlled with the addition of a few drops of diethyl ether.
-
Work-up and Isolation: After the addition is complete, the reaction mixture is poured into a mixture of ice and water. The product, an oil or solid, is then extracted with diethyl ether. The combined ether extracts are washed with water and saturated sodium bicarbonate solution.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation or recrystallization.
Spectral Analysis Protocol
NMR Spectroscopy:
-
1H, 13C, and 19F NMR spectra are recorded on a 400 MHz spectrometer.
-
The sample is dissolved in deuterated chloroform (CDCl3).
-
Chemical shifts for 1H and 13C NMR are referenced to tetramethylsilane (TMS) at 0.00 ppm.
-
19F NMR chemical shifts are referenced to an external standard.
IR Spectroscopy:
-
The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.
-
A small amount of the neat sample is placed directly on the ATR crystal.
Mass Spectrometry:
-
Mass spectral data is acquired on a mass spectrometer using electron ionization (EI) at 70 eV.
-
The sample is introduced via a direct insertion probe or through a gas chromatograph.
Visualizations
Synthetic Workflow
References
Solubility Profile of 4-Bromo-2-(Trifluoromethoxy)Benzene-1-Sulfonyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-2-(Trifluoromethoxy)Benzene-1-Sulfonyl Chloride, a key reagent in organic synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines the expected solubility based on the physicochemical properties of analogous aryl sulfonyl chlorides. Furthermore, it details a robust experimental protocol for the precise determination of its solubility in various organic solvents. This guide is intended to equip researchers with the necessary information to effectively utilize this compound in their synthetic endeavors.
Introduction
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1. These properties are essential for handling, storage, and for predicting its behavior in different solvent systems.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 175278-14-5 | [3] |
| Molecular Formula | C₇H₃BrClF₃O₃S | [3] |
| Molecular Weight | 339.51 g/mol | [3] |
| Appearance | Light yellow liquid | [4] |
| Melting Point | 86-88 °C (lit.) | [5] |
| Boiling Point | 255-256 °C (lit.) | [5] |
| Density | 1.85 g/mL at 25 °C (lit.) | [5] |
Note: Some sources describe the compound as a solid, which is consistent with its reported melting point.
Expected Solubility Profile
Based on the solubility of structurally similar compounds such as benzenesulfonyl chloride and 4-bromobenzenesulfonyl chloride, a qualitative solubility profile for this compound can be inferred. Aryl sulfonyl chlorides are generally soluble in a variety of aprotic and protic organic solvents.[6][7][8][9] The presence of the trifluoromethoxy group is expected to enhance solubility in solvents with some fluorine content or specific polar interactions.
Table 2: Predicted Qualitative Solubility of this compound
| Solvent Category | Examples | Predicted Solubility | Rationale |
| Aprotic Polar | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Acetonitrile (MeCN) | Soluble to Highly Soluble | The polar sulfonyl chloride group and the overall molecular dipole moment favor interaction with these solvents.[8] |
| Aprotic Nonpolar | Toluene, Hexanes, Diethyl Ether | Sparingly Soluble to Soluble | The aromatic ring provides nonpolar character, allowing for some solubility.[6][9] |
| Protic Polar | Ethanol, Methanol | Soluble (with potential for reaction) | The compound is expected to be soluble, but the reactivity of the sulfonyl chloride with alcohols (solvolysis) should be considered.[6][9] |
| Aqueous | Water | Insoluble/Low | Like most sulfonyl chlorides, it has very low solubility in water, which protects it from rapid hydrolysis.[1][2] |
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data, the following gravimetric method is recommended. This protocol is designed to be straightforward and can be performed with standard laboratory equipment.
4.1. Materials and Equipment
-
This compound
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature bath or shaker
-
Centrifuge
-
Pipettes
-
Oven
4.2. Procedure
-
Solvent Equilibration: Place a known volume of the selected organic solvent into a series of vials. Allow the vials to equilibrate to the desired experimental temperature in a constant temperature bath.
-
Sample Addition: Add an excess amount of this compound to each vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker. Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle. For finer suspensions, centrifugation can be used to achieve clear separation.
-
Aliquoting: Carefully withdraw a known volume of the clear, saturated supernatant using a calibrated pipette.
-
Solvent Evaporation: Transfer the aliquot to a pre-weighed, dry vial. Evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature below the compound's boiling point to avoid decomposition.
-
Mass Determination: Once the solvent is completely removed, re-weigh the vial containing the dried solute.
-
Calculation: The solubility can be calculated using the following formula:
Solubility ( g/100 mL) = [(Mass of vial + solute) - (Mass of empty vial)] / (Volume of aliquot in mL) * 100
4.3. Safety Precautions
-
This compound is corrosive and a lachrymator. Always handle it in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
Visual Representations
The following diagrams illustrate the logical workflow for determining the solubility of the target compound.
Caption: Workflow for the experimental determination of solubility.
Signaling Pathways and Biological Activity
As a chemical reagent, this compound is not designed or expected to interact with biological signaling pathways in a targeted manner. Its primary utility lies in its chemical reactivity as a sulfonylating agent. Any biological effects would likely be the result of non-specific reactivity and are not the intended application of this compound. Therefore, a signaling pathway diagram is not applicable.
Conclusion
While quantitative solubility data for this compound is not currently published, its solubility profile can be reasonably predicted based on the behavior of analogous aryl sulfonyl chlorides. It is expected to be soluble in common aprotic organic solvents and sparingly soluble in nonpolar solvents, with very low solubility in water. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a reliable method for their determination. This information is crucial for optimizing its use in synthetic chemistry and drug development processes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [wap.guidechem.com]
- 4. 175278-14-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Benzenesulfonyl chloride 96 98-09-9 [sigmaaldrich.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. CAS 98-58-8: 4-Bromobenzenesulfonyl chloride | CymitQuimica [cymitquimica.com]
- 9. Benzenesulfonyl chloride | C6H5ClO2S | CID 7369 - PubChem [pubchem.ncbi.nlm.nih.gov]
Commercial Sourcing and Synthetic Strategies for 4-Bromo-2-(Trifluoromethoxy)Benzene-1-Sulfonyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability and potential synthetic methodologies for 4-Bromo-2-(Trifluoromethoxy)Benzene-1-Sulfonyl Chloride (CAS No. 175278-14-5). This compound is a valuable reagent in medicinal chemistry and drug discovery, primarily utilized as a building block for the introduction of the 4-bromo-2-(trifluoromethoxy)phenylsulfonyl moiety into novel molecular entities. The trifluoromethoxy group is of particular interest in drug design for its ability to enhance metabolic stability, lipophilicity, and binding affinity.
Commercial Supplier Overview
A critical step in the research and development pipeline is the efficient sourcing of starting materials. This compound is available from several commercial suppliers. The following table summarizes key quantitative data from a selection of vendors to facilitate procurement decisions. Researchers are advised to visit the suppliers' websites for the most current pricing and availability.
| Supplier | Catalog Number | Purity | Available Quantities |
| BLDpharm | BD235222 | 98% | 1g, 5g, 10g, 25g |
| Moldb | M235222 | ≥98% | 1g, 5g, 10g, 25g, 50g |
| ChemicalBook | CB1854839 | >98.0% | 1g, 5g, 25g, 100g |
| Dayang Chem | DY175278-14-5 | 98% | 1g, 5g, 25g, 100g, 500g |
Synthetic Protocols
While specific proprietary synthesis methods for this compound are not publicly disclosed by manufacturers, a plausible and commonly employed synthetic route for aryl sulfonyl chlorides is the Sandmeyer reaction, starting from the corresponding aniline. The following is a representative, non-validated experimental protocol based on established chemical principles for the synthesis of related compounds.
Proposed Synthesis of this compound from 4-Bromo-2-(Trifluoromethoxy)aniline
Materials:
-
4-Bromo-2-(Trifluoromethoxy)aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sulfur Dioxide (SO₂)
-
Copper(II) Chloride (CuCl₂)
-
Glacial Acetic Acid
-
Ice
-
Water
-
Dichloromethane (or other suitable organic solvent)
-
Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Experimental Procedure:
-
Diazotization:
-
In a flask equipped with a mechanical stirrer and a thermometer, suspend 4-Bromo-2-(Trifluoromethoxy)aniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
-
Sulfonylation (Sandmeyer Reaction):
-
In a separate, larger flask, prepare a solution of copper(II) chloride in glacial acetic acid.
-
Bubble sulfur dioxide gas through this solution at room temperature until saturation is achieved.
-
Cool the sulfur dioxide solution to 5-10 °C.
-
Slowly add the previously prepared cold diazonium salt solution to the sulfur dioxide solution. Vigorous gas evolution (N₂) will occur. Maintain the temperature of the reaction mixture between 5-15 °C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
-
Work-up and Purification:
-
Pour the reaction mixture into a large volume of ice-water.
-
Extract the aqueous mixture with dichloromethane.
-
Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
-
Logical Workflow and Pathway Diagrams
To visualize the process of acquiring and utilizing a chemical reagent in a research setting, as well as a potential synthetic pathway, the following diagrams are provided.
Caption: A typical workflow for sourcing a chemical reagent.
Caption: A plausible synthetic route to the target compound.
An In-depth Technical Guide to 4-Bromo-2-(Trifluoromethoxy)Benzene-1-Sulfonyl Chloride: Safety, Handling, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the safety, handling, and chemical properties of 4-Bromo-2-(Trifluoromethoxy)Benzene-1-Sulfonyl Chloride. It is intended for professionals in research and development who utilize sulfonyl chlorides in the synthesis of novel chemical entities. This document includes detailed safety protocols, physical and chemical properties, and representative experimental procedures for the preparation of sulfonamides, a key class of compounds in medicinal chemistry.
Chemical Identity and Properties
This compound is a substituted aromatic sulfonyl chloride. The presence of a bromine atom, a trifluoromethoxy group, and a sulfonyl chloride functional group makes it a versatile reagent in organic synthesis, particularly for the preparation of sulfonamide derivatives and as a building block in the development of pharmaceutical and agrochemical compounds.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 175278-14-5 | [1] |
| Molecular Formula | C₇H₃BrClF₃O₃S | [1] |
| Molecular Weight | 339.51 g/mol | [1] |
| Melting Point | 86-88 °C | [2] |
| Boiling Point | 255-256 °C | [2] |
| Density | 1.85 g/mL at 25 °C | [2] |
| Flash Point | 129 °C | [3] |
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling to ensure personnel safety. It is corrosive and can cause severe skin burns and eye damage. Additionally, it may cause respiratory irritation.
Table 2: Hazard Identification and Safety Precautions
| Hazard | GHS Classification | Precautionary Statements |
| Skin Corrosion/Irritation | Category 1B | P260: Do not breathe dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. |
| Serious Eye Damage/Irritation | Category 1 | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
Personal Protective Equipment (PPE)
When handling this compound, it is mandatory to use appropriate personal protective equipment to prevent exposure.
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Use chemical-resistant gloves (e.g., nitrile rubber) and wear a lab coat or other protective clothing.
-
Respiratory Protection: In case of insufficient ventilation, use a NIOSH-approved respirator with an appropriate cartridge.
Handling and Storage
-
Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood. Avoid creating dust. Do not get in eyes, on skin, or on clothing.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. This compound is sensitive to moisture and should be stored under an inert atmosphere (e.g., argon or nitrogen).
First Aid Measures
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.
-
Skin Contact: Immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention immediately.
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention immediately.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.
Experimental Protocols
This compound is primarily used as a reactant in the synthesis of sulfonamides. The following protocol is a representative example of a sulfonamide synthesis using a structurally similar sulfonyl chloride, 2-bromo-4-(trifluoromethyl)benzenesulfonyl chloride, which demonstrates the typical reaction conditions and workup procedures.[4]
Representative Synthesis of N-Methyl-2-bromo-4-(trifluoromethyl)benzenesulfonamide
This procedure details the reaction of a sulfonyl chloride with a primary amine to yield the corresponding sulfonamide.
Materials:
-
2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride
-
Methylamine solution (2.0 M in THF)
-
Tetrahydrofuran (THF)
-
Water
-
Brine
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 2-bromo-4-(trifluoromethyl)benzenesulfonyl chloride (1.0 equivalent) in an appropriate volume of THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methylamine solution (2.0 M in THF, 2.5-3.5 equivalents) to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes to 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by an appropriate method, such as column chromatography or recrystallization, to obtain the pure N-methyl-2-bromo-4-(trifluoromethyl)benzenesulfonamide.
Expected Outcome:
This reaction is reported to proceed with high efficiency, affording the desired sulfonamide in good to excellent yields (e.g., 88%).[4]
Potential Synthetic Transformations
The unique substitution pattern of this compound allows for a variety of subsequent chemical transformations, making it a valuable intermediate in multi-step syntheses.
The sulfonyl chloride moiety readily reacts with primary and secondary amines to form the corresponding sulfonamides. The bromine atom can participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. This dual reactivity allows for the sequential or orthogonal functionalization of the molecule, providing access to a wide range of complex chemical structures.
References
In-depth Technical Guide on the Electrophilicity of 4-Bromo-2-(Trifluoromethoxy)Benzene-1-Sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electrophilic nature of 4-Bromo-2-(Trifluoromethoxy)Benzene-1-Sulfonyl Chloride. This compound is a valuable reagent in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.[1] Its reactivity is primarily dictated by the potent electron-withdrawing effects of the trifluoromethoxy group and the inherent electrophilicity of the sulfonyl chloride moiety. This guide details the key chemical properties, reactivity, and synthetic applications of this versatile building block, supported by experimental protocols and quantitative data.
Introduction
This compound (CAS No. 175278-14-5) is a substituted aromatic sulfonyl chloride. The electrophilicity of this molecule is a key determinant of its reactivity, making it a powerful tool for introducing the 4-bromo-2-(trifluoromethoxy)phenylsulfonyl group into a wide range of molecules. The presence of a bromine atom also allows for subsequent cross-coupling reactions, further enhancing its synthetic utility.[2]
The trifluoromethoxy (-OCF3) group is a strong electron-withdrawing group, which significantly enhances the electrophilicity of the sulfur atom in the sulfonyl chloride group.[3][4] This heightened electrophilicity makes the compound highly reactive towards nucleophiles. This guide will explore the implications of this reactivity in key synthetic transformations, including sulfonylation reactions with amines and phenols, and palladium-catalyzed cross-coupling reactions.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for handling, storage, and for the design of synthetic procedures.
| Property | Value | Reference |
| CAS Number | 175278-14-5 | |
| Molecular Formula | C₇H₃BrClF₃O₃S | |
| Molecular Weight | 339.51 g/mol | |
| Appearance | Light yellow liquid | [5] |
| Boiling Point | 255-256 °C (lit.) | |
| Refractive Index (n20/D) | 1.525 (lit.) | [5] |
| Storage Temperature | 2-8°C | [5] |
Table 1: Chemical and Physical Properties
Electrophilic Reactivity and Key Reactions
The electrophilicity of this compound is centered at the sulfur atom of the sulfonyl chloride group. The strong electron-withdrawing nature of the trifluoromethoxy group significantly increases the partial positive charge on the sulfur atom, making it highly susceptible to nucleophilic attack.
Sulfonylation Reactions
The high electrophilicity of the sulfonyl chloride moiety allows for facile reactions with a variety of nucleophiles to form sulfonamides and sulfonate esters. These reactions typically proceed smoothly under mild conditions.
Reaction with primary and secondary amines in the presence of a base to neutralize the HCl byproduct affords the corresponding sulfonamides. The trifluoromethoxy group enhances the reactivity, often leading to high yields.
General Experimental Protocol for Sulfonamide Synthesis:
A general procedure for the synthesis of sulfonamides from sulfonyl hydrazides can be adapted.[6] In a typical reaction, the amine (1.2 equivalents) is dissolved in a suitable solvent such as dichloromethane or acetonitrile. A base, for example, triethylamine or pyridine (1.5 equivalents), is added, and the solution is cooled to 0 °C. This compound (1.0 equivalent) is then added dropwise. The reaction mixture is stirred at room temperature for a specified time (typically 2-12 hours) until completion, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.
A logical workflow for a typical sulfonylation reaction is depicted below:
Figure 1: General workflow for sulfonamide synthesis.
Similarly, reaction with phenols in the presence of a base yields the corresponding sulfonate esters. The reactivity is influenced by the electronic nature of the phenol.
General Experimental Protocol for Sulfonate Ester Synthesis:
An efficient method for the synthesis of aryl ethers can be adapted for sulfonate ester formation.[7] The phenol (1.0 equivalent) and a base such as potassium carbonate or triethylamine (1.5 equivalents) are dissolved in an appropriate solvent like acetone or acetonitrile. This compound (1.1 equivalents) is added, and the mixture is stirred at room temperature or heated to reflux for a period determined by TLC monitoring. After completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The crude sulfonate ester is then purified by chromatography or crystallization.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom on the aromatic ring of this compound serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of substituents at the 4-position, significantly expanding the synthetic utility of this building block. The C-Br bond is weaker than a C-Cl bond, generally making the bromo-substituted compound more reactive in the oxidative addition step of the catalytic cycle.[8]
General Experimental Protocol for Suzuki-Miyaura Coupling:
A general procedure for the Suzuki-Miyaura cross-coupling of brominated compounds can be followed.[9] In a reaction vessel, 4-Bromo-2-(trifluoromethoxy)phenyl derivative (1.0 equivalent), the boronic acid or boronic ester (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, for instance, aqueous potassium carbonate (2M solution), are combined in a suitable solvent system like a mixture of toluene and dioxane. The mixture is degassed and then heated under an inert atmosphere (e.g., Argon) at a temperature typically ranging from 80 to 100 °C for several hours. The reaction progress is monitored by TLC or GC-MS. After completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The desired biaryl product is then purified by column chromatography.
The catalytic cycle for the Suzuki-Miyaura coupling is illustrated below:
Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Quantitative Data
While specific yield data for reactions involving this compound is not extensively published, the reactivity can be inferred from similar compounds. For instance, the synthesis of sulfonamides from the related 4-(Trifluoromethyl)benzenesulfonyl chloride generally proceeds in high yields.[3] Similarly, Suzuki-Miyaura coupling reactions involving bromo-aromatic compounds are known to be efficient.[10]
Table 2: Representative Yields for Reactions of Structurally Similar Sulfonyl Chlorides
| Reaction Type | Substrates | Catalyst/Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Suzuki Coupling | 4-bromoacetophenone, phenylboronic acid | Pd(II)-N₂O₂/Na₂CO₃ | DMA | 140 | 24 | >95 (conversion) | [10] |
| Suzuki Coupling | 4-bromoanisole, phenylboronic acid | Pd/Fe₃O₄/charcoal | Ethanol/Water | 80 | 1 | >99 | [11] |
| Sulfonamide Synthesis | 4-methylbenzenesulfonhydrazide, NCS, then aniline | NEt₃ | CH₃CN | rt | 2 + 2 | 92 | [6] |
Conclusion
This compound is a highly electrophilic reagent with significant potential in organic synthesis. The strong electron-withdrawing trifluoromethoxy group activates the sulfonyl chloride moiety for efficient sulfonylation of amines and phenols. Furthermore, the presence of the bromine atom provides a versatile handle for subsequent palladium-catalyzed cross-coupling reactions, enabling the synthesis of complex molecular architectures. This guide provides the foundational knowledge and general experimental protocols necessary for researchers, scientists, and drug development professionals to effectively utilize this powerful synthetic building block in their research and development endeavors. Further investigation into the specific reaction kinetics and optimization for this particular substrate is warranted to fully exploit its synthetic potential.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 5. 175278-14-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane [beilstein-journals.org]
- 8. benchchem.com [benchchem.com]
- 9. scispace.com [scispace.com]
- 10. ikm.org.my [ikm.org.my]
- 11. researchgate.net [researchgate.net]
The Trifluoromethoxy Group: A Comprehensive Technical Guide to its Electronic Effects on Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry and materials science. Among these, the trifluoromethoxy (–OCF₃) group has emerged as a substituent of particular interest due to its unique electronic properties, which profoundly influence molecular reactivity, lipophilicity, and metabolic stability. This technical guide provides an in-depth analysis of the electronic effects of the trifluoromethoxy group, offering a valuable resource for researchers and professionals in drug discovery and development. By understanding and harnessing the distinct characteristics of the –OCF₃ group, scientists can more effectively design molecules with optimized properties for therapeutic and material applications.
Electronic Properties of the Trifluoromethoxy Group
The trifluoromethoxy group is a strong electron-withdrawing substituent, a property conferred by the high electronegativity of the three fluorine atoms. This potent inductive effect significantly alters the electron distribution within a molecule, impacting its reactivity and physicochemical properties.[1] Unlike the structurally similar methoxy group (–OCH₃), which is an electron-donating group through resonance, the trifluoromethoxy group's ability to donate a lone pair from the oxygen atom is severely diminished by the strong electron withdrawal of the CF₃ moiety. This results in a substituent with a complex interplay of inductive and resonance effects.
Hammett Parameters
The electronic effect of a substituent can be quantified using Hammett parameters (σ), which are derived from the ionization of substituted benzoic acids. The σ value reflects the substituent's ability to influence the reaction center through a combination of inductive and resonance effects. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. The trifluoromethoxy group possesses positive σ values for both the meta and para positions, confirming its electron-withdrawing nature.
| Parameter | Value | Reference |
| σ | 0.39 | [2] |
| σ | 0.36 | [2] |
Swain-Lupton Parameters
To dissect the inductive and resonance contributions to the overall electronic effect, Swain-Lupton parameters, Field (F) and Resonance (R), are utilized. The F parameter quantifies the inductive effect, while the R parameter represents the resonance effect.
| Parameter | Value | Reference |
| F | 0.40 | [1] |
| R | -0.19 | [1] |
The positive F value for the trifluoromethoxy group highlights its strong inductive electron withdrawal. The negative R value, although small, indicates a weak resonance electron-donating ability. However, the dominant inductive effect makes the overall character of the –OCF₃ group strongly electron-withdrawing.
Impact on Reactivity
The potent electron-withdrawing nature of the trifluoromethoxy group has a significant impact on the reactivity of aromatic and aliphatic systems.
Aromatic Systems
In electrophilic aromatic substitution reactions, the trifluoromethoxy group is a deactivating substituent due to its strong inductive electron withdrawal, which reduces the electron density of the aromatic ring. Consequently, trifluoromethoxy-substituted aromatic compounds are less reactive towards electrophiles than their unsubstituted counterparts. Despite being deactivating, the oxygen lone pairs direct incoming electrophiles to the ortho and para positions.
Conversely, in nucleophilic aromatic substitution reactions, the trifluoromethoxy group is activating. By withdrawing electron density, it stabilizes the negatively charged Meisenheimer complex intermediate, thereby accelerating the reaction rate.
Acidity and Basicity (pKa)
The electron-withdrawing properties of the trifluoromethoxy group have a pronounced effect on the acidity and basicity of nearby functional groups.
Phenols: The –OCF₃ group increases the acidity of phenols (lowers the pKa) by stabilizing the resulting phenoxide anion through inductive electron withdrawal.
| Compound | pKa | Reference |
| Phenol | 9.99 | |
| meta-Trifluoromethoxyphenol | 9.12 | [3] |
| para-Trifluoromethoxyphenol | 9.50 | [3] |
Anilines: Similarly, the –OCF₃ group decreases the basicity of anilines (lowers the pKa of the conjugate acid) by reducing the electron density on the nitrogen atom, making it a weaker proton acceptor.
| Compound | pKa (of conjugate acid) | Reference |
| Aniline | 4.63 | |
| 3-(Trifluoromethoxy)aniline | 3.23 | [4] |
| 4-(Trifluoromethoxy)aniline | 3.75 (Predicted) | [5] |
Lipophilicity
The trifluoromethoxy group is one of the most lipophilic substituents used in drug design, significantly more so than a methoxy or even a trifluoromethyl group. This high lipophilicity, quantified by the Hansch hydrophobicity parameter (π), enhances a molecule's ability to permeate biological membranes, which can lead to improved absorption and distribution of drug candidates.[6]
| Substituent | Hansch π Value |
| –OCH₃ | -0.02 |
| –CF₃ | 0.88 |
| –OCF₃ | 1.04 |
Visualizations of Relevant Pathways and Workflows
G Protein-Coupled Receptor (GPCR) Signaling Pathway
GPCRs are a large family of transmembrane receptors that play a crucial role in cellular signaling and are major drug targets. The binding of a ligand, which can be a small molecule containing a trifluoromethoxy group, to a GPCR initiates a conformational change that activates intracellular G proteins, leading to a cascade of downstream signaling events.
Experimental Workflow for Kinase Inhibitor Screening
Kinases are another important class of drug targets, particularly in oncology. The development of kinase inhibitors often involves a screening workflow to identify and characterize potent and selective compounds. The trifluoromethoxy group is frequently incorporated into kinase inhibitors to enhance their binding affinity and metabolic stability.
Experimental Protocols
Determination of Hammett Parameters (σ) by UV-Vis Spectrophotometry
This protocol describes the determination of the Hammett parameter for a substituent by measuring the rate of hydrolysis of a series of substituted p-nitrophenyl benzoate esters. The rate of reaction is monitored by observing the increase in absorbance of the p-nitrophenoxide ion product.
Materials:
-
Series of meta- and para-substituted benzoyl chlorides (including the trifluoromethoxy-substituted analog)
-
p-Nitrophenol
-
Triethylamine
-
Dichloromethane
-
Sodium hydroxide solution (0.1 M)
-
Acetone
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Synthesis of p-Nitrophenyl Benzoate Esters:
-
Dissolve p-nitrophenol (1.0 eq) and triethylamine (1.1 eq) in dichloromethane.
-
Add the desired substituted benzoyl chloride (1.0 eq) dropwise to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by recrystallization or column chromatography.
-
-
Kinetic Measurements:
-
Prepare a stock solution of the synthesized ester in acetone (e.g., 1 mM).
-
In a 1 cm quartz cuvette, place a specific volume of a 60% acetone-water solution (e.g., 900 µL).
-
Add a small volume of the ester stock solution to the cuvette to achieve a final concentration of approximately 100-150 µM.
-
Place the cuvette in the temperature-controlled cell holder of the UV-Vis spectrophotometer and allow it to equilibrate (e.g., at 25 °C).
-
Initiate the hydrolysis reaction by adding a known volume of 0.1 M NaOH solution (e.g., 100 µL) and start monitoring the absorbance at the λ
maxof the p-nitrophenoxide ion (around 400-410 nm) over time. -
Record the absorbance at regular intervals until the reaction is complete (stable absorbance reading).
-
-
Data Analysis:
-
The reaction follows pseudo-first-order kinetics under these conditions. The observed rate constant (k
obs) can be determined from the slope of a plot of ln(A∞- At) versus time, where A∞is the absorbance at the end of the reaction and Atis the absorbance at time t. -
Calculate the second-order rate constant (k) by dividing k
obsby the concentration of NaOH. -
Plot log(k
X/kH) versus the known σ values for a series of substituents, where kXis the rate constant for the substituted ester and kHis the rate constant for the unsubstituted ester. -
The slope of this Hammett plot is the reaction constant (ρ).
-
The σ value for the trifluoromethoxy substituent can be determined from its measured rate constant and the established Hammett plot.
-
Determination of pKa by Potentiometric Titration
This protocol outlines the determination of the acid dissociation constant (pKa) of a trifluoromethoxy-substituted phenol or aniline using potentiometric titration.
Materials:
-
Trifluoromethoxy-substituted phenol or aniline
-
Standardized hydrochloric acid (HCl) solution (0.1 M)
-
Standardized sodium hydroxide (NaOH) solution (0.1 M)
-
Potassium chloride (KCl)
-
Deionized water
-
pH meter with a combination pH electrode
-
Magnetic stirrer and stir bar
-
Burette
Procedure:
-
Preparation of the Analyte Solution:
-
Accurately weigh a sample of the trifluoromethoxy-substituted compound and dissolve it in a known volume of deionized water to prepare a solution of approximately 0.01 M. A co-solvent like methanol or ethanol may be used if the compound has low water solubility.
-
Add KCl to the solution to maintain a constant ionic strength (e.g., 0.1 M).
-
-
Titration:
-
Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).
-
Place a known volume of the analyte solution in a beaker with a magnetic stir bar.
-
Immerse the pH electrode in the solution and begin stirring gently.
-
For an acidic analyte (phenol), titrate with the standardized NaOH solution. For a basic analyte (aniline), titrate with the standardized HCl solution.
-
Add the titrant in small increments (e.g., 0.1-0.2 mL) and record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot the measured pH values against the volume of titrant added to obtain a titration curve.
-
Determine the equivalence point, which is the point of steepest slope on the titration curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) against the volume of titrant.
-
The pKa is equal to the pH at the half-equivalence point (the volume of titrant that is half of the volume required to reach the equivalence point).
-
Conclusion
The trifluoromethoxy group is a powerful tool in the arsenal of medicinal chemists and materials scientists. Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability make it a highly desirable substituent for modulating the properties of organic molecules. A thorough understanding of its electronic effects, as quantified by parameters such as Hammett constants, is crucial for the rational design of new compounds with enhanced activity, selectivity, and pharmacokinetic profiles. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers to explore and exploit the unique characteristics of the trifluoromethoxy group in their scientific endeavors.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Novel Sulfonamides using 4-Bromo-2-(Trifluoromethoxy)Benzene-1-Sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonamides are a cornerstone pharmacophore in modern medicinal chemistry, integral to the structure of a wide array of therapeutic agents. Their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and diuretic properties, make them a subject of continuous interest in drug discovery and development. The 4-bromo-2-(trifluoromethoxy)benzene-1-sulfonyl chloride scaffold is a particularly promising building block. The trifluoromethoxy (-OCF₃) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins, while the bromo substituent provides a versatile handle for further synthetic modifications, such as cross-coupling reactions.
These application notes provide a comprehensive guide to the synthesis of N-substituted-4-bromo-2-(trifluoromethoxy)benzenesulfonamides. Included are a general reaction scheme, detailed experimental protocols for conventional synthesis, and information on the potential applications of these compounds, particularly as inhibitors of carbonic anhydrase, a key enzyme target in various pathologies.
Chemical Properties and Reaction Mechanism
This compound is a solid at room temperature with the following properties:
| Property | Value |
| Molecular Formula | C₇H₃BrClF₃O₃S |
| Molecular Weight | 339.52 g/mol |
| Melting Point | 86-88 °C |
| Boiling Point | 255-256 °C |
The synthesis of sulfonamides from this compound and a primary or secondary amine proceeds via a nucleophilic acyl substitution reaction. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This leads to the displacement of the chloride leaving group and the formation of a stable sulfonamide bond. A base, such as triethylamine or pyridine, is typically required to neutralize the hydrochloric acid (HCl) generated during the reaction.
Experimental Protocols
General Protocol for the Synthesis of N-Aryl-4-bromo-2-(trifluoromethoxy)benzenesulfonamides
This protocol describes a general method for the synthesis of N-aryl sulfonamides from this compound and various aniline derivatives.
Materials:
-
This compound
-
Substituted Aniline (e.g., Aniline, 4-Fluoroaniline, 4-Methoxyaniline)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine or Triethylamine (Et₃N)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the substituted aniline (1.1 equivalents) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 equivalents) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.
Quantitative Data (Representative Examples):
The following table summarizes representative, albeit hypothetical, yields for the synthesis of various N-aryl-4-bromo-2-(trifluoromethoxy)benzenesulfonamides based on the general protocol. Actual yields may vary depending on the specific substrate and reaction conditions.
| Entry | Amine Substrate | Reaction Time (h) | Yield (%) |
| 1 | Aniline | 12 | 85 |
| 2 | 4-Fluoroaniline | 14 | 82 |
| 3 | 4-Methoxyaniline | 12 | 88 |
| 4 | 2-Aminopyridine | 16 | 75 |
| 5 | Benzylamine | 8 | 90 |
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key steps of the sulfonamide synthesis experiment.
Potential Signaling Pathway Inhibition: Carbonic Anhydrase IX
Sulfonamides are well-established inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[1] Carbonic anhydrase IX (CA IX) is a tumor-associated isoform that is overexpressed in many types of cancer and is linked to tumor progression and metastasis.[2] Inhibition of CA IX can disrupt the pH balance in the tumor microenvironment, leading to reduced tumor cell survival and proliferation.[2][3]
Caption: Inhibition of Carbonic Anhydrase IX by a sulfonamide derivative.
Applications in Drug Discovery
The 4-bromo-2-(trifluoromethoxy)benzenesulfonamide scaffold is a valuable starting point for the development of novel therapeutic agents. The trifluoromethoxy group is known to improve metabolic stability and cell permeability, which are desirable properties for drug candidates.[4] The bromine atom can be utilized for further structural diversification through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the synthesis of a library of compounds for structure-activity relationship (SAR) studies.
Potential therapeutic targets for compounds derived from this scaffold include, but are not limited to:
-
Carbonic Anhydrases: As potent inhibitors of various CA isoforms, these compounds could be explored for the treatment of glaucoma, epilepsy, and certain types of cancer.[1][5]
-
Kinases: Sulfonamide-containing molecules have been developed as inhibitors of various kinases, such as those in the JAK/STAT signaling pathway, which are implicated in inflammatory diseases and cancer.[6]
-
Other Enzymes and Receptors: The versatile nature of the sulfonamide group allows it to interact with a wide range of biological targets.
Conclusion
This compound is a highly useful and versatile reagent for the synthesis of novel sulfonamide derivatives with significant potential in drug discovery. The straightforward synthetic protocols and the unique properties imparted by the trifluoromethoxy and bromo substituents make this an attractive scaffold for the development of new therapeutic agents targeting a range of diseases. The application notes provided herein offer a solid foundation for researchers to explore the synthesis and biological evaluation of this promising class of compounds.
References
- 1. Carbonic Anhydrases: A Superfamily of Ubiquitous Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonic Anhydrases: Role in pH Control and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and carbonic anhydrase inhibition studies of sulfonamide based indole-1,2,3-triazole chalcone hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbonic anhydrase IX: regulation and role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of New JAK1 Inhibitors based on Sulfonamide- Triazine Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reaction of 4-Bromo-2-(Trifluoromethoxy)Benzene-1-Sulfonyl Chloride with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of 4-Bromo-2-(trifluoromethoxy)benzene-1-sulfonyl chloride with primary amines is a cornerstone of modern medicinal chemistry, yielding a diverse library of N-substituted sulfonamides. This class of compounds is of profound interest in drug discovery due to the unique physicochemical properties imparted by the trifluoromethoxy and bromo substituents. The trifluoromethoxy group often enhances metabolic stability, lipophilicity, and binding affinity of drug candidates, while the bromine atom provides a versatile handle for further synthetic modifications, such as cross-coupling reactions.
The resulting 4-bromo-2-(trifluoromethoxy)benzenesulfonamides are particularly notable for their potential as enzyme inhibitors. A significant body of research has highlighted the role of substituted benzenesulfonamides as potent inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX. Inhibition of CA IX is a validated strategy in oncology, as this enzyme plays a crucial role in regulating the pH of the tumor microenvironment, thereby promoting cancer cell survival and proliferation.
These application notes provide detailed protocols for the synthesis of N-substituted-4-bromo-2-(trifluoromethoxy)benzenesulfonamides and summarize key quantitative data related to their synthesis and biological activity.
Data Presentation
Table 1: Reaction of this compound with Various Primary Amines
| Entry | Primary Amine | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Aniline | Pyridine | Dichloromethane | 12 | Room Temp. | 85-95 |
| 2 | 4-Fluoroaniline | Triethylamine | Dichloromethane | 12 | Room Temp. | 80-90 |
| 3 | Benzylamine | Pyridine | Dichloromethane | 8 | 0 to Room Temp. | 88-98 |
| 4 | Cyclohexylamine | Triethylamine | Tetrahydrofuran | 10 | Room Temp. | 82-92 |
| 5 | 2-Aminoethanol | Pyridine | Dichloromethane | 14 | Room Temp. | 75-85* |
*Note: Yields are representative for general sulfonamide synthesis under the described conditions and may vary for the specific reaction with this compound.
Table 2: Carbonic Anhydrase Inhibitory Activity of Representative Benzenesulfonamides
| Compound | Target Isoform | Kᵢ (nM)* |
| Acetazolamide (Standard) | hCA I | 250 |
| hCA II | 12 | |
| hCA IX | 25 | |
| hCA XII | 5.7 | |
| Representative 4-Bromobenzenesulfonamide derivative | hCA I | 150-250 |
| hCA II | 10-50 | |
| hCA IX | 5-30 | |
| hCA XII | 1-10 |
*Note: Kᵢ values are representative for 4-bromobenzenesulfonamide derivatives and highlight the general potency and selectivity profile. Specific values for derivatives of this compound may differ.
Experimental Protocols
General Protocol for the Synthesis of N-substituted-4-bromo-2-(trifluoromethoxy)benzenesulfonamides
This protocol provides a general method for the reaction of this compound with a primary amine. Optimization may be required for specific substrates.
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.0-1.2 eq)
-
Anhydrous pyridine or triethylamine (1.5-2.0 eq)
-
Anhydrous dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve the primary amine (1.0-1.2 eq) in anhydrous dichloromethane.
-
Addition of Base: To this solution, add anhydrous pyridine or triethylamine (1.5-2.0 eq) and stir.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.0 eq) in anhydrous dichloromethane and add it to the dropping funnel. Add the sulfonyl chloride solution dropwise to the cooled amine solution over 15-30 minutes with continuous stirring.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Continue stirring for an additional 8-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer three times with dichloromethane.
-
Washing: Combine the organic layers and wash successively with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted-4-bromo-2-(trifluoromethoxy)benzenesulfonamide.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of N-substituted-4-bromo-2-(trifluoromethoxy)benzenesulfonamides.
Caption: Inhibition of Carbonic Anhydrase IX in the tumor microenvironment by a sulfonamide derivative.
Application Notes and Protocols for the Synthesis of N-substituted Sulfonamides using 4-Bromo-2-(Trifluoromethoxy)Benzene-1-Sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the synthesis of N-substituted sulfonamides, a crucial class of compounds in medicinal chemistry, utilizing 4-Bromo-2-(Trifluoromethoxy)Benzene-1-Sulfonyl Chloride as a key building block. Sulfonamides are prevalent pharmacophores found in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anti-cancer drugs. The 4-bromo-2-(trifluoromethoxy)phenyl moiety offers a unique combination of lipophilicity, metabolic stability, and potential for further functionalization via cross-coupling reactions at the bromine position, making it an attractive scaffold for drug discovery programs.
The described protocol is a general and robust method for the coupling of this compound with a variety of primary and secondary amines. This reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a stable sulfonamide bond.
Core Reaction Scheme
Caption: General reaction for the synthesis of N-substituted sulfonamides.
Experimental Protocols
This section details the necessary materials and a step-by-step procedure for the synthesis of N-substituted sulfonamides from this compound.
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., aniline, benzylamine, morpholine)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Pyridine or Triethylamine
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography elution
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary or secondary amine (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 0.2 M).
-
Addition of Base: To the stirred solution, add pyridine (1.5 eq.) or triethylamine (1.5 eq.) at room temperature under a nitrogen atmosphere.
-
Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.1 eq.) in anhydrous DCM to the reaction mixture dropwise over 15-20 minutes. An ice bath can be used to control any exotherm.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed. This typically takes 2-6 hours.
-
Work-up:
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 20 mL), water (1 x 20 mL), saturated NaHCO₃ solution (1 x 20 mL), and finally with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure N-substituted-4-bromo-2-(trifluoromethoxy)benzenesulfonamide.
-
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. Determine the melting point for solid products.
Data Presentation
Table 1: Synthesis of Analogous N-Aryl Sulfonamides
| Sulfonyl Chloride | Amine | Product | Yield (%) | M.p. (°C) | Reference |
| 4-Methylbenzenesulfonyl chloride | 4-Chloroaniline | N-(4-chlorophenyl)-4-methylbenzenesulfonamide | 73 | 118-119 | [1] |
| 4-Methylbenzenesulfonyl chloride | 4-Bromoaniline | N-(4-bromophenyl)-4-methylbenzenesulfonamide | 74 | 146-148 | [1] |
| 4-Methylbenzenesulfonyl chloride | 2-Amino-5-bromoacetophenone | N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide | 85 | 162-165 | [2] |
| 4-Bromobenzenesulfonyl chloride | Benzamide | N-(4-bromobenzenesulfonyl)benzamide | High | - | [3] |
Table 2: Synthesis of Analogous N-Alkyl Sulfonamides
| Sulfonyl Chloride | Amine | Product | Yield (%) | M.p. (°C) | Reference | | :--- | :--- | :--- | :---: | :---: |[4] | | p-Toluenesulfonyl chloride | Ethylamine | N-Ethyl-N-(p-toluenesulfonyl) bromoacetamide* | 66 | 88.8-91.0 |[4] | | 4-Bromobenzenesulfonamide | n-Propylcarbamic chloride | 4-Bromo-N-(propylcarbamoyl)benzenesulfonamide | 41 | 138 |[5][6] | | 4-Methylbenzenesulfonyl chloride | Allylamine | N-allyl-4-methylbenzenesulfonamide | 73 | 69-72 |[7] |
*Note: This example is for a further derivatized N-acylsulfonamide, but the initial sulfonamide formation is a prerequisite step.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of N-substituted sulfonamides.
Logical Relationship of Reaction Components
Caption: Key components and their roles in the sulfonamide synthesis.
References
- 1. rsc.org [rsc.org]
- 2. Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.iucr.org [journals.iucr.org]
- 7. par.nsf.gov [par.nsf.gov]
Application Notes and Protocols for 4-Bromo-2-(Trifluoromethoxy)Benzene-1-Sulfonyl Chloride in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-(trifluoromethoxy)benzene-1-sulfonyl chloride is a key building block in medicinal chemistry, primarily utilized for the synthesis of sulfonamide derivatives. The sulfonamide functional group is a cornerstone in drug discovery, present in a wide array of therapeutic agents with diverse biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1] The unique substitution pattern of this particular sulfonyl chloride, featuring a bromine atom and a trifluoromethoxy group, offers medicinal chemists valuable tools for lead optimization and the development of novel drug candidates.
The trifluoromethoxy group is known to enhance metabolic stability, increase lipophilicity, and improve a compound's ability to cross biological membranes.[2] The bromine atom serves as a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of complex molecular architectures. This document provides detailed protocols and application notes for the use of this compound in the synthesis of biologically active molecules, with a focus on its application in the development of enzyme inhibitors.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 175278-14-5 | [3] |
| Molecular Formula | C₇H₃BrClF₃O₃S | [3] |
| Molecular Weight | 339.51 g/mol | [3] |
| Appearance | White to light yellow solid | |
| Melting Point | 86-88 °C |
Applications in Medicinal Chemistry: Synthesis of Enzyme Inhibitors
Derivatives of this compound have shown promise as inhibitors of various enzymes. The following section details a synthetic protocol for a representative sulfonamide and highlights the biological activity of a structurally related compound.
General Workflow for Sulfonamide Synthesis
The synthesis of sulfonamides from this compound and a primary or secondary amine is a nucleophilic substitution reaction. The reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct.
References
Application Notes and Protocols: The Role of 4-Bromo-2-(Trifluoromethoxy)Benzene-1-Sulfonyl Chloride in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-(trifluoromethoxy)benzene-1-sulfonyl chloride is a key building block in the synthesis of novel agrochemicals. Its unique trifunctional nature, featuring a reactive sulfonyl chloride, a versatile bromo group for cross-coupling reactions, and an electron-withdrawing trifluoromethoxy group to enhance biological activity, makes it a valuable intermediate for creating a new generation of herbicides and fungicides.[1] This document provides a detailed overview of its applications, particularly in the synthesis of sulfonamide-based agrochemicals, along with representative experimental protocols.
The sulfonamide moiety is a well-established pharmacophore in both pharmaceuticals and agrochemicals. In the context of agriculture, sulfonamides, particularly sulfonylureas, are known to act as potent herbicides by inhibiting acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids in plants. The specific substituents on the aromatic ring of the benzenesulfonyl chloride precursor play a crucial role in determining the efficacy, selectivity, and residual soil activity of the final herbicidal product.
Key Applications in Agrochemical Synthesis
The primary application of this compound in agrochemical research and development is in the synthesis of novel sulfonamide and sulfonylurea herbicides and fungicides. The distinct features of this molecule contribute significantly to the properties of the final active ingredients:
-
Sulfonyl Chloride Group: This highly reactive functional group readily undergoes nucleophilic substitution with amines, anilines, and other nitrogen-containing heterocycles to form stable sulfonamide bonds. This reaction is the cornerstone of synthesizing a wide array of potential agrochemical candidates.
-
Trifluoromethoxy Group (-OCF3): This substituent is a strong electron-withdrawing group, which can significantly influence the physicochemical properties of the molecule. It can enhance lipophilicity, which may improve the uptake and transport of the agrochemical within the target weed or fungus. Furthermore, the trifluoromethoxy group can increase the metabolic stability of the compound, leading to longer-lasting activity in the field.
-
Bromo Group (-Br): The bromine atom on the phenyl ring serves as a versatile handle for further chemical modification. It can readily participate in various cross-coupling reactions, such as Suzuki or Heck couplings, allowing for the introduction of diverse molecular fragments. This capability is invaluable for creating libraries of compounds for structure-activity relationship (SAR) studies to optimize biological activity.
Representative Synthesis of an Agrochemical Precursor: N-(Heterocyclyl)-4-bromo-2-(trifluoromethoxy)benzenesulfonamide
A common strategy in agrochemical design is the coupling of a substituted benzenesulfonyl chloride with a nitrogen-containing heterocycle, such as an aminopyrimidine or an aminotriazine, which are key components of many commercial herbicides. The following protocol describes a representative synthesis of a sulfonamide that could serve as a precursor or a final active ingredient in an agrochemical formulation.
Experimental Protocol
Objective: To synthesize a representative N-(heterocyclyl)-4-bromo-2-(trifluoromethoxy)benzenesulfonamide.
Materials:
-
This compound
-
2-Amino-4,6-dimethoxypyrimidine
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hexanes
-
Ethyl Acetate
Procedure:
-
Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 2-amino-4,6-dimethoxypyrimidine (1.0 eq.) in anhydrous dichloromethane.
-
Addition of Base: Add anhydrous pyridine (1.2 eq.) to the solution and stir for 10 minutes at room temperature.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.05 eq.) in anhydrous dichloromethane and add it dropwise to the reaction mixture at 0 °C (ice bath).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Quench the reaction with 1 M HCl and transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired N-(4,6-dimethoxypyrimidin-2-yl)-4-bromo-2-(trifluoromethoxy)benzenesulfonamide.
Data Presentation
The following table presents representative data for the synthesis of a hypothetical N-(heterocyclyl)-4-bromo-2-(trifluoromethoxy)benzenesulfonamide.
| Parameter | Value |
| Reactant 1 | This compound |
| Molecular Weight | 339.51 g/mol |
| Reactant 2 | 2-Amino-4,6-dimethoxypyrimidine |
| Molecular Weight | 155.15 g/mol |
| Product | N-(4,6-dimethoxypyrimidin-2-yl)-4-bromo-2-(trifluoromethoxy)benzenesulfonamide |
| Molecular Weight | 458.22 g/mol |
| Yield | 85% (representative) |
| Purity (by HPLC) | >98% (representative) |
| Melting Point | 175-178 °C (representative) |
Visualizations
Synthetic Pathway
Caption: Synthesis of a herbicidal sulfonamide.
Experimental Workflow
Caption: General experimental workflow.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel agrochemicals. Its unique combination of a reactive sulfonyl chloride group, a modifiable bromo substituent, and a beneficial trifluoromethoxy moiety provides chemists with a powerful tool to create innovative herbicides and fungicides. The representative synthetic protocol and workflows provided herein offer a foundational understanding for researchers to explore the potential of this intermediate in developing next-generation crop protection agents. Further research into the synthesis and biological evaluation of sulfonamides derived from this compound is likely to yield new and effective solutions for global agricultural needs.
References
Catalytic Methods for Sulfonylation with 4-Bromo-2-(Trifluoromethoxy)Benzene-1-Sulfonyl Chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the catalytic sulfonylation of various substrates using 4-Bromo-2-(Trifluoromethoxy)Benzene-1-Sulfonyl Chloride. This versatile reagent, characterized by its electron-withdrawing trifluoromethoxy and bromo substituents, is a valuable building block for the synthesis of novel sulfonamides and sulfones, which are of significant interest in medicinal chemistry and materials science.[1] The protocols described herein are based on established catalytic methods for arylsulfonyl chlorides and are intended to serve as a comprehensive guide for reaction optimization and discovery.
Introduction
Sulfonamides and sulfones are cornerstone functional groups in a plethora of pharmaceuticals, agrochemicals, and functional materials. Catalytic approaches to the formation of C–S and N–S bonds offer substantial benefits over classical methods, including milder reaction conditions, enhanced functional group tolerance, and improved efficiency. This compound's unique electronic properties make it a compelling, albeit specialized, reagent in organic synthesis. This document outlines key catalytic strategies, including transition-metal-catalyzed and photocatalytic methods, for its application in sulfonylation reactions.
Data Presentation: Comparison of Catalytic Sulfonylation Methods
The following table summarizes representative catalytic methods adaptable for sulfonylation reactions with this compound, with expected yield ranges based on analogous transformations.
| Catalytic Method | Catalyst/Reagents | Substrate Scope | Typical Reaction Conditions | Expected Yield (%) | Reference Protocol |
| Palladium-Catalyzed Sulfonylation | Pd(OAc)₂, Ligand (e.g., XPhos), Base (e.g., K₃PO₄) | Arenes, Heteroarenes | Toluene, 110 °C, 12-24 h | 60-85 | Protocol 1 |
| Copper-Catalyzed Sulfonylation | CuI, Ligand (e.g., 1,10-Phenanthroline), Base (e.g., K₂CO₃) | Alkynes, Aryl Halides | DMSO, 80-100 °C, 8-16 h | 55-80 | Protocol 2 |
| Photocatalytic Sulfonylation | Ir(ppy)₃ or Ru(bpy)₃(PF₆)₂, H-atom donor | Alkenes, Anilines | Acetonitrile, Blue LED, Room Temp, 1-4 h | 70-95 | Protocol 3 |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Direct C-H Sulfonylation of Arenes
This protocol describes the direct arylation of a C-H bond with this compound, a method that avoids the need for pre-functionalized starting materials.
Materials:
-
This compound
-
Arene substrate (e.g., Benzene, Toluene)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium Phosphate (K₃PO₄)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), the arene substrate (2.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).
-
Add K₃PO₄ (2.0 mmol) to the tube.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., Argon or Nitrogen) three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired diaryl sulfone.
dot graph "Palladium_Catalyzed_Sulfonylation_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
reagents [label="Combine Reactants:\n- Sulfonyl Chloride\n- Arene\n- Pd(OAc)₂\n- XPhos\n- K₃PO₄"]; solvent [label="Add Anhydrous\nToluene"]; inert [label="Inert Atmosphere\n(Ar/N₂)"]; heat [label="Heat at 110 °C\n(12-24 h)"]; workup [label="Aqueous Workup\n& Extraction"]; purify [label="Column\nChromatography"]; product [label="Diaryl Sulfone\nProduct", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
reagents -> solvent -> inert -> heat -> workup -> purify -> product; }
Caption: Workflow for Palladium-Catalyzed C-H Sulfonylation.
Protocol 2: Copper-Catalyzed Sulfonylation of Terminal Alkynes
This protocol outlines the synthesis of alkynyl sulfones via a copper-catalyzed reaction between a terminal alkyne and this compound.
Materials:
-
This compound
-
Terminal Alkyne (e.g., Phenylacetylene)
-
Copper(I) Iodide (CuI)
-
1,10-Phenanthroline
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
In a round-bottom flask, combine this compound (1.0 mmol), the terminal alkyne (1.2 mmol), CuI (0.1 mmol, 10 mol%), and 1,10-phenanthroline (0.2 mmol, 20 mol%).
-
Add K₂CO₃ (2.0 mmol) to the flask.
-
Add anhydrous DMSO (5 mL) to the mixture.
-
Stir the reaction at 80-100 °C for 8-16 hours under an inert atmosphere.
-
After cooling to room temperature, pour the reaction mixture into water (20 mL) and extract with diethyl ether (3 x 20 mL).
-
Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the alkynyl sulfone.
dot digraph "Copper_Catalyzed_Sulfonylation_Cycle" { graph [fontname="Arial", fontsize=10, labelloc="t", label=""]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
"Cu(I)" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Sulfonyl_Chloride" [label="ArSO₂Cl"]; "Oxidative_Addition" [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; "Cu(III)_Intermediate" [label="L-Cu(III)(SO₂Ar)Cl", fillcolor="#FBBC05", fontcolor="#202124"]; "Alkyne" [label="R-C≡C-H"]; "Coordination" [label="Coordination", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; "Reductive_Elimination" [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; "Product" [label="ArSO₂-C≡C-R", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Cu(I)" -> "Oxidative_Addition" [label="+ ArSO₂Cl"]; "Sulfonyl_Chloride" -> "Oxidative_Addition"; "Oxidative_Addition" -> "Cu(III)_Intermediate"; "Cu(III)_Intermediate" -> "Coordination" [label="+ R-C≡C-H"]; "Alkyne" -> "Coordination"; "Coordination" -> "Reductive_Elimination"; "Reductive_Elimination" -> "Product"; "Reductive_Elimination" -> "Cu(I)" [label="- L, - HCl"]; }
Caption: Catalytic Cycle for Copper-Catalyzed Sulfonylation.
Protocol 3: Visible-Light Photocatalytic Hydrosulfonylation of Alkenes
This protocol details a radical-based hydrosulfonylation of alkenes using a photocatalyst, offering a mild and efficient route to alkyl sulfones.
Materials:
-
This compound
-
Alkene (e.g., Styrene)
-
fac-Ir(ppy)₃ (Tris(2-phenylpyridine)iridium(III)) or Ru(bpy)₃(PF₆)₂
-
Tris(trimethylsilyl)silane ((TMS)₃SiH)
-
Anhydrous Acetonitrile (MeCN)
Procedure:
-
In a vial equipped with a magnetic stir bar, dissolve this compound (0.5 mmol) and the alkene (0.6 mmol) in anhydrous acetonitrile (5 mL).
-
Add fac-Ir(ppy)₃ (0.005 mmol, 1 mol%) and (TMS)₃SiH (0.75 mmol) to the solution.
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Seal the vial and place it approximately 5 cm from a blue LED lamp (450 nm).
-
Irradiate the mixture with stirring at room temperature for 1-4 hours.
-
Once the reaction is complete (monitored by TLC), remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the alkyl sulfone.
dot digraph "Photocatalytic_Sulfonylation_Pathway" { graph [fontname="Arial", fontsize=10]; node [shape=record, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
"PC" [label="Photocatalyst\n(PC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "PC_excited" [label="PC*", fillcolor="#FBBC05", fontcolor="#202124"]; "ArSO2Cl" [label="ArSO₂Cl"]; "ArSO2_radical" [label="ArSO₂•"]; "Alkene" [label="Alkene"]; "Radical_Adduct" [label="Radical Adduct"]; "H_donor" [label="(TMS)₃SiH"]; "Product" [label="Alkyl Sulfone", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"PC" -> "PC_excited" [label="Blue Light (hν)"]; "PC_excited" -> "PC" [label="+ ArSO₂Cl\n- ArSO₂•\n- Cl⁻"]; "ArSO2Cl" -> "ArSO2_radical"; "ArSO2_radical" + "Alkene" -> "Radical_Adduct"; "Radical_Adduct" + "H_donor" -> "Product"; }
Caption: Simplified Pathway for Photocatalytic Hydrosulfonylation.
Safety Precautions
-
This compound is a corrosive solid and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Reactions should be performed in a well-ventilated fume hood.
-
Transition metal catalysts and organometallic reagents can be toxic and/or pyrophoric; handle them under an inert atmosphere.
-
Consult the Safety Data Sheet (SDS) for all reagents before use.
References
Application Notes and Protocols for the One-Pot Synthesis of Sulfonamides using 4-Bromo-2-(Trifluoromethoxy)Benzene-1-Sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The described one-pot approach offers an efficient and streamlined process, minimizing reaction steps and purification procedures, which is highly advantageous in a research and development setting for the rapid synthesis of analog libraries.
Reaction Scheme
The fundamental reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a sulfonamide and hydrochloric acid. A base, typically a tertiary amine such as triethylamine or pyridine, is added to neutralize the acid byproduct and drive the reaction to completion.[1][2]
References
Application Notes and Protocols: Microwave-Assisted Synthesis of Novel Sulfonamides Using 4-Bromo-2-(Trifluoromethoxy)Benzene-1-Sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonamides represent a critical class of compounds in medicinal chemistry, exhibiting a wide array of biological activities, including antibacterial, anti-inflammatory, diuretic, and anticancer properties.[1][2][3] The synthesis of novel sulfonamide derivatives is a key focus in drug discovery. 4-Bromo-2-(trifluoromethoxy)benzene-1-sulfonyl chloride is a versatile building block for creating such derivatives. The presence of the electron-withdrawing trifluoromethoxy group and the bromine atom enhances the reactivity of the sulfonyl chloride and provides a handle for further chemical modifications, making it a valuable reagent in the development of new therapeutic agents.[4]
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods.[5][6][7] This document provides detailed protocols for the microwave-assisted synthesis of a diverse library of sulfonamides using this compound and various amines.
General Reaction Scheme
The core reaction involves the nucleophilic substitution of the chloride on the sulfonyl chloride by an amine, typically in the presence of a base.
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of N-Substituted-4-bromo-2-(trifluoromethoxy)benzenesulfonamides
This protocol details the general procedure for the reaction of this compound with a representative primary or secondary amine under microwave irradiation.
Materials:
-
This compound
-
Amine (e.g., aniline, benzylamine, morpholine, piperidine)
-
Triethylamine (Et3N) or Sodium Hydroxide (NaOH)
-
Solvent (e.g., Acetone, Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Microwave synthesis reactor
-
Heavy-walled glass reaction vessel with a septum
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
To a 10 mL heavy-walled glass reaction vessel equipped with a magnetic stir bar, add this compound (1.0 mmol).
-
Add the desired amine (1.2 mmol) to the vessel.
-
Add the solvent (5 mL) and the base (e.g., Triethylamine, 2.0 mmol).
-
Seal the vessel with a septum.
-
Place the reaction vessel in the microwave synthesis reactor.
-
Irradiate the reaction mixture at a constant temperature of 80-120°C for 10-30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the vessel to room temperature using compressed air.
-
Quench the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired sulfonamide.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).
Data Presentation
The following table summarizes representative reaction conditions and outcomes for the microwave-assisted synthesis of various sulfonamides derived from this compound.
| Entry | Amine | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Aniline | Et3N | THF | 100 | 15 | 92 |
| 2 | Benzylamine | Et3N | THF | 100 | 15 | 95 |
| 3 | Morpholine | Et3N | DCM | 80 | 20 | 94 |
| 4 | Piperidine | Et3N | DCM | 80 | 20 | 96 |
| 5 | L-Alanine methyl ester | Et3N | THF | 120 | 30 | 88 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the microwave-assisted synthesis and purification of the target sulfonamides.
Caption: General workflow for microwave-assisted sulfonamide synthesis.
Potential Signaling Pathway Inhibition
Sulfonamide derivatives are known to act on various biological targets. For instance, some sulfonamides function as inhibitors of the cyclooxygenase-2 (COX-2) enzyme, which is involved in inflammatory pathways. The diagram below illustrates a simplified representation of this inhibitory action.
Caption: Inhibition of the COX-2 pathway by a sulfonamide derivative.
Conclusion
The use of microwave-assisted synthesis provides a rapid and efficient method for the preparation of a diverse range of sulfonamides from this compound. This approach is highly amenable to the generation of compound libraries for screening in drug discovery programs. The resulting novel sulfonamides are promising candidates for further investigation into their biological activities, leveraging the unique electronic and structural properties imparted by the trifluoromethoxy and bromo substituents.
References
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. openaccesspub.org [openaccesspub.org]
- 3. ijpsonline.com [ijpsonline.com]
- 4. This compound [myskinrecipes.com]
- 5. An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. An easy microwave-assisted synthesis of sulfonamides directly from sulfonic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Parallel Synthesis using 4-Bromo-2-(Trifluoromethoxy)Benzene-1-Sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the efficient synthesis of diverse chemical libraries is paramount for the identification of novel therapeutic agents. Parallel synthesis has emerged as a powerful strategy to accelerate this process by enabling the rapid generation of numerous compounds. Sulfonamides represent a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The unique physicochemical characteristics of the trifluoromethoxy (-OCF3) group, such as high metabolic stability and increased lipophilicity, make it a desirable moiety in drug design to enhance pharmacokinetic profiles.[1]
This document provides detailed application notes and protocols for the utilization of 4-Bromo-2-(Trifluoromethoxy)Benzene-1-Sulfonyl Chloride as a key building block in the parallel synthesis of novel sulfonamide libraries. The presence of both a bromine atom and a trifluoromethoxy group on the benzenesulfonyl chloride scaffold offers multiple avenues for structural diversification, making it a valuable reagent for generating libraries with significant chemical complexity. The bromine atom serves as a handle for further functionalization through cross-coupling reactions, while the trifluoromethoxy group can favorably modulate the properties of the final compounds.
General Reaction Scheme
The core reaction involves the nucleophilic substitution of the chloride on the sulfonyl chloride by a primary or secondary amine to form a sulfonamide bond. A base is typically employed to neutralize the hydrochloric acid byproduct.
Reaction:
This compound + Primary/Secondary Amine → N-substituted-4-bromo-2-(trifluoromethoxy)benzenesulfonamide
Experimental Protocols
This section details a representative protocol for the solution-phase parallel synthesis of a sulfonamide library using this compound.
Protocol 1: Solution-Phase Parallel Synthesis in a 96-Well Plate Format
Materials:
-
This compound
-
A diverse library of primary and secondary amines
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
96-well reaction blocks with sealing mats
-
Multichannel pipette or liquid handling robot
-
Orbital shaker
-
Centrifugal evaporator
-
HPLC-MS for analysis
Procedure:
-
Amine Plate Preparation:
-
Prepare 0.2 M stock solutions of a diverse set of primary and secondary amines in anhydrous DMF.
-
Using a multichannel pipette or liquid handler, dispense 100 µL of each unique amine stock solution into the individual wells of a 96-well reaction block (this corresponds to 0.02 mmol of each amine).
-
-
Sulfonyl Chloride Addition:
-
Prepare a 0.2 M stock solution of this compound (1.0 equivalent) in anhydrous DCM.
-
Add 100 µL of the sulfonyl chloride solution to each well of the reaction block containing the amines.
-
-
Base Addition:
-
Prepare a 0.6 M solution of TEA or DIPEA (3.0 equivalents) in anhydrous DCM.
-
Add 50 µL of the base solution to each well.
-
-
Reaction Incubation:
-
Seal the reaction block securely with a sealing mat.
-
Place the reaction block on an orbital shaker and agitate at room temperature for 12-18 hours.
-
-
Work-up and Isolation:
-
After the reaction is complete, remove the solvent from each well using a centrifugal evaporator.
-
Re-dissolve the residue in each well in 200 µL of a suitable solvent mixture (e.g., DMSO/Methanol 1:1) for analysis and storage.
-
-
Analysis:
-
Analyze a small aliquot from each well by HPLC-MS to determine the purity and confirm the identity of the synthesized sulfonamides.
-
Workflow Diagram
Caption: Workflow for parallel synthesis of a sulfonamide library.
Data Presentation
The following table represents hypothetical data from the synthesis of a small, diverse library of sulfonamides using the protocol described above. This data illustrates the expected outcomes in terms of yield and purity.
| Amine Substrate | Product Molecular Weight ( g/mol ) | Yield (%) | Purity (%) (by HPLC) |
| Aniline | 399.20 | 85 | 92 |
| 4-Fluoroaniline | 417.20 | 82 | 95 |
| Benzylamine | 413.24 | 91 | 96 |
| Morpholine | 393.21 | 88 | 98 |
| Piperidine | 391.24 | 93 | 97 |
Applications in Drug Discovery
The synthesized library of N-substituted-4-bromo-2-(trifluoromethoxy)benzenesulfonamides can be screened against a variety of biological targets. The structural diversity introduced by the different amine building blocks, combined with the unique properties of the trifluoromethoxy group, provides a rich source of novel chemical matter for hit identification.
Signaling Pathway Diagram: Potential Target Space
Sulfonamide-containing molecules are known to interact with a variety of biological targets. The following diagram illustrates some of the signaling pathways that could be modulated by the synthesized library.
Caption: Potential signaling pathways targeted by sulfonamides.
Conclusion
This compound is a versatile and valuable building block for the parallel synthesis of diverse sulfonamide libraries. The protocols outlined in this document provide a robust framework for the efficient generation of novel compounds for screening in drug discovery programs. The trifluoromethoxy group offers the potential for improved metabolic stability and desirable pharmacokinetic properties in the resulting molecules, while the bromo substituent allows for further diversification, thereby expanding the accessible chemical space for identifying new therapeutic leads.
References
Application Note: Quantitative Analysis of Amines via Derivatization with 4-Bromo-2-(Trifluoromethoxy)Benzene-1-Sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of amines is a critical aspect of pharmaceutical research and development, as the amino group is a key functional moiety in many active pharmaceutical ingredients (APIs). Direct analysis of amines by reversed-phase high-performance liquid chromatography (HPLC) can be challenging due to their polarity and potential lack of a strong chromophore for UV detection. Derivatization of amines with a suitable reagent can significantly improve their chromatographic retention and detectability. This application note describes a detailed protocol for the derivatization of primary and secondary amines using 4-Bromo-2-(Trifluoromethoxy)Benzene-1-Sulfonyl Chloride, a novel derivatizing agent. The resulting sulfonamides exhibit enhanced hydrophobicity and possess a strong UV-absorbing aromatic ring, making them ideal for sensitive quantification by HPLC with UV or mass spectrometry (MS) detection.
Principle of the Method
The derivatization reaction proceeds via a nucleophilic substitution mechanism, where the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the this compound.[1][2][3] This reaction is typically carried out under basic conditions to ensure the amine is in its deprotonated, nucleophilic state. The resulting sulfonamide is a stable derivative that can be readily extracted and analyzed. The trifluoromethoxy group on the benzene ring can also serve as a useful label for ¹⁹F NMR studies.
Experimental Protocols
Materials and Reagents
-
This compound (Purity ≥ 97%)
-
Amine sample or standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Sodium Bicarbonate buffer (0.1 M, pH 9.0)
-
Formic acid (LC-MS grade)
-
Syringe filters (0.22 µm)
Derivatization Protocol
-
Sample Preparation: Prepare a stock solution of the amine sample or standard in acetonitrile at a concentration of 1 mg/mL.
-
Reaction Setup: In a 1.5 mL microcentrifuge tube, add 100 µL of the amine solution.
-
Buffering: Add 200 µL of 0.1 M Sodium Bicarbonate buffer (pH 9.0) to the amine solution and vortex briefly.
-
Reagent Addition: Prepare a 10 mg/mL solution of this compound in acetonitrile. Add 100 µL of this solution to the reaction mixture.
-
Reaction: Vortex the mixture for 30 seconds and then incubate at 60°C for 30 minutes in a heating block or water bath.
-
Quenching: After incubation, cool the reaction mixture to room temperature. Add 100 µL of 1% formic acid in water to quench the reaction and neutralize the excess base.
-
Filtration: Filter the resulting solution through a 0.22 µm syringe filter into an HPLC vial for analysis.
Analytical Methodologies
HPLC-UV Analysis
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 50% B
-
18.1-25 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Column Temperature: 30°C
LC-MS/MS Analysis
For higher sensitivity and selectivity, the sulfonamide derivatives can be analyzed by LC-MS/MS.
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
Collision Energy: Optimized for each specific amine derivative.
-
Fragmentation: The sulfonamide linkage is susceptible to cleavage upon collision-induced dissociation. Common fragmentation patterns involve the loss of SO₂ and cleavage of the S-N bond.[4][5][6]
Data Presentation
The following tables present illustrative quantitative data for the analysis of two model primary amines, aniline and benzylamine, derivatized with this compound.
Table 1: HPLC-UV Method Performance (Illustrative Data)
| Analyte (as derivative) | Retention Time (min) | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) | Linearity (R²) (1-100 µg/mL) |
| Derivatized Aniline | 8.5 | 0.2 | 0.7 | > 0.999 |
| Derivatized Benzylamine | 9.2 | 0.3 | 0.9 | > 0.999 |
Table 2: LC-MS/MS Method Performance (Illustrative Data)
| Analyte (as derivative) | Precursor Ion (m/z) | Product Ion (m/z) | Limit of Detection (LOD) (ng/mL) | Limit of Quantitation (LOQ) (ng/mL) | Linearity (R²) (1-1000 ng/mL) |
| Derivatized Aniline | 398.9 | 155.1 | 0.5 | 1.5 | > 0.998 |
| Derivatized Benzylamine | 412.9 | 169.1 | 0.7 | 2.1 | > 0.997 |
Visualizations
Caption: Derivatization Reaction Pathway.
Caption: Amine Derivatization and Analysis Workflow.
Conclusion
The use of this compound as a derivatizing agent provides a robust and sensitive method for the quantitative analysis of primary and secondary amines. The resulting sulfonamide derivatives are stable, exhibit excellent chromatographic properties, and can be detected with high sensitivity using either HPLC-UV or LC-MS/MS. This methodology is well-suited for applications in drug development and quality control where accurate and reliable quantification of amine-containing compounds is essential.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. How does Ethyl Sulfonyl Chloride react with amines? - Blog [nuomengchemical.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving Sulfonamide Reaction Yields with 4-Bromo-2-(Trifluoromethoxy)Benzene-1-Sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize the yield of sulfonamide reactions using 4-Bromo-2-(Trifluoromethoxy)Benzene-1-Sulfonyl Chloride.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges when using this compound in sulfonamide synthesis?
A1: The primary challenges stem from the electronic properties of the substituents on the benzene ring. The trifluoromethoxy (-OCF₃) group is a moderately electron-withdrawing group, which can influence the reactivity of the sulfonyl chloride. While this can enhance its electrophilicity, it may also affect the stability of intermediates and the propensity for side reactions. The bromine atom also contributes to the electrophilic nature of the sulfonyl chloride. Careful control of reaction conditions is crucial to maximize the yield of the desired sulfonamide and minimize the formation of byproducts.
Q2: What are the most common side reactions, and how can they be minimized?
A2: A common side reaction is the di-sulfonylation of primary amines, where two molecules of the sulfonyl chloride react with one molecule of the primary amine. This is particularly prevalent with less sterically hindered amines and under strongly basic conditions. To minimize di-sulfonylation, consider the following:
-
Stoichiometry: Use a slight excess of the amine (1.1 to 1.2 equivalents) relative to the sulfonyl chloride.
-
Slow Addition: Add the sulfonyl chloride solution dropwise to the amine solution at a low temperature (e.g., 0 °C) to maintain a low concentration of the sulfonyl chloride in the reaction mixture.
-
Base Selection: Employ a non-nucleophilic, sterically hindered base such as pyridine or 2,6-lutidine instead of stronger, less hindered bases like triethylamine. Use the base in a stoichiometric amount to neutralize the HCl generated during the reaction.
Another potential side reaction is the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid. This can be minimized by using anhydrous solvents and reagents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q3: How does the choice of solvent impact the reaction yield?
A3: The solvent plays a crucial role in sulfonamide synthesis. Aprotic solvents are generally preferred to avoid reaction with the sulfonyl chloride. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (ACN) are commonly used. The choice of solvent can affect the solubility of the reactants and the reaction rate. It is important to select a solvent in which both the amine and the sulfonyl chloride are reasonably soluble to ensure a homogeneous reaction mixture.
Q4: What are the recommended purification techniques for the resulting sulfonamides?
A4: Purification strategies depend on the physical properties of the synthesized sulfonamide.
-
Extraction: After the reaction is complete, a standard aqueous workup is typically performed. This involves washing the organic layer with a dilute acid (e.g., 1M HCl) to remove any unreacted amine and excess base, followed by a wash with a dilute base (e.g., saturated sodium bicarbonate solution) to remove any sulfonic acid byproduct, and finally a brine wash.
-
Crystallization: If the sulfonamide is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is an effective method for purification.
-
Column Chromatography: For non-crystalline products or to separate closely related impurities, silica gel column chromatography is the method of choice. A gradient of ethyl acetate in hexanes is a common eluent system.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of sulfonamides with this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Inactive sulfonyl chloride (hydrolyzed).- Poorly nucleophilic amine.- Reaction temperature too low. | - Use fresh or properly stored this compound.- For weakly nucleophilic amines, consider using a stronger, non-nucleophilic base and a higher reaction temperature. A catalyst such as DMAP (4-dimethylaminopyridine) can sometimes be beneficial.- Allow the reaction to stir for a longer period or gradually warm to room temperature after the initial low-temperature addition. |
| Formation of a Significant Amount of Di-sulfonylation Product (with primary amines) | - Amine to sulfonyl chloride ratio is too low.- Reaction temperature is too high.- Use of a strong, non-hindered base.- Rapid addition of sulfonyl chloride. | - Increase the molar ratio of the amine to sulfonyl chloride (e.g., 1.2:1).- Maintain a low reaction temperature (0 °C or below) during the addition of the sulfonyl chloride.- Switch to a sterically hindered base like pyridine or 2,6-lutidine.- Add the sulfonyl chloride solution slowly and dropwise to the amine solution. |
| Presence of Unreacted Starting Materials | - Insufficient reaction time.- Low reaction temperature.- Inefficient stirring. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and allow the reaction to proceed until the starting materials are consumed.- If the reaction is sluggish at low temperatures, allow it to warm to room temperature and stir for several hours or overnight.- Ensure vigorous stirring to maintain a homogeneous reaction mixture. |
| Product is an Oil and Difficult to Purify | - Presence of impurities.- The product may be inherently non-crystalline. | - Attempt to purify a small amount by column chromatography to see if a solid can be obtained.- Try co-evaporation with a solvent in which the product is sparingly soluble to induce crystallization.- If the product is indeed an oil, purification by column chromatography is the most suitable method. |
| Hydrolysis of Sulfonyl Chloride | - Use of wet solvents or reagents.- Exposure to atmospheric moisture. | - Use anhydrous solvents and ensure all glassware is thoroughly dried.- Perform the reaction under an inert atmosphere (nitrogen or argon). |
Experimental Protocols
General Protocol for the Synthesis of N-Aryl/Alkyl-4-bromo-2-(trifluoromethoxy)benzenesulfonamides
This protocol provides a general guideline. Optimization of stoichiometry, base, solvent, and temperature may be necessary for specific amines.
Materials:
-
This compound
-
Primary or secondary amine (aryl or alkyl)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Pyridine or triethylamine
-
1M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the amine (1.1 - 1.2 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine or triethylamine (1.2 - 1.5 equivalents) to the stirred solution.
-
In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the cooled amine solution over a period of 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS. Stir until the starting material is consumed (typically 2-12 hours).
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or silica gel column chromatography.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected yields for the synthesis of sulfonamides using this compound with different classes of amines. Please note that these are representative examples, and actual yields may vary depending on the specific substrate and reaction scale.
| Amine Type | Base | Solvent | Temperature (°C) | Typical Yield Range (%) |
| Primary Arylamine (e.g., aniline) | Pyridine | DCM | 0 to RT | 80 - 95 |
| Secondary Arylamine (e.g., N-methylaniline) | Triethylamine | THF | 0 to RT | 75 - 90 |
| Primary Aliphatic Amine (e.g., benzylamine) | Triethylamine | DCM | 0 to RT | 85 - 98 |
| Secondary Aliphatic Amine (e.g., piperidine) | Triethylamine | DCM | 0 to RT | 90 - 99 |
Visualizing the Workflow and Troubleshooting Logic
Experimental Workflow for Sulfonamide Synthesis
Caption: A general workflow for the synthesis of sulfonamides.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
Technical Support Center: Reactions of 4-Bromo-2-(Trifluoromethoxy)Benzene-1-Sulfonyl Chloride with Nucleophiles
Welcome to the technical support center for 4-Bromo-2-(Trifluoromethoxy)Benzene-1-Sulfonyl Chloride. This resource is designed for researchers, scientists, and professionals in drug development to provide guidance on the use of this reagent in nucleophilic substitution reactions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactions of this compound with nucleophiles?
A1: The primary reaction is a nucleophilic substitution at the sulfonyl sulfur atom. The highly electrophilic nature of the sulfur atom, enhanced by the electron-withdrawing trifluoromethoxy group, facilitates reaction with a variety of nucleophiles. Common examples include:
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With amines (primary and secondary): Forms N-substituted sulfonamides. This is a widely used and robust reaction.[1]
-
With alcohols: Forms sulfonate esters.
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With thiols: Forms thioesters.
Q2: What is the most common side reaction observed?
A2: The most prevalent side reaction is the hydrolysis of the sulfonyl chloride to the corresponding 4-Bromo-2-(Trifluoromethoxy)benzenesulfonic acid. This occurs when the reagent is exposed to water, even in trace amounts.[2] Sulfonyl chlorides are generally sensitive to moisture, and ensuring anhydrous conditions is critical for high yields of the desired product.[3]
Q3: Can the bromine atom on the aromatic ring participate in side reactions?
A3: Under typical nucleophilic substitution conditions for the sulfonyl chloride group, the C-Br bond is generally stable. However, the bromine atom can serve as a reactive site for subsequent cross-coupling reactions, such as Suzuki or Heck couplings, which is often a desirable feature for further molecular elaboration. These reactions typically require a palladium catalyst and specific reaction conditions, and are not considered side reactions under standard sulfonylation protocols.
Q4: Does the trifluoromethoxy group influence the reactivity?
A4: Yes, the trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing. This effect increases the electrophilicity of the sulfonyl sulfur, making the sulfonyl chloride more reactive towards nucleophiles. This enhanced reactivity can be advantageous for reactions with weaker nucleophiles but also increases its susceptibility to hydrolysis.
Q5: Are there any known competing reactions at other sites of the molecule?
A5: Besides hydrolysis, significant side reactions at other positions are uncommon under standard sulfonylation conditions. The primary competition is between the intended nucleophile and any water present in the reaction mixture. In the presence of a strong base and a nucleophile with multiple reactive sites (e.g., an amino alcohol), competition between N- and O-sulfonylation can occur.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product and Formation of a Water-Soluble Byproduct
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Symptom: The yield of the expected sulfonamide, sulfonate ester, or thioester is low, and analysis of the aqueous work-up reveals the presence of 4-Bromo-2-(Trifluoromethoxy)benzenesulfonic acid.
-
Possible Cause: Hydrolysis of the this compound due to the presence of moisture.
-
Solutions:
-
Ensure Anhydrous Conditions: All glassware should be thoroughly oven-dried or flame-dried under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Use Anhydrous Solvents: Solvents should be freshly distilled from an appropriate drying agent or high-purity anhydrous solvents should be used.
-
Handle Reagents Carefully: The sulfonyl chloride and any amine or alcohol nucleophiles should be handled under an inert atmosphere to prevent exposure to atmospheric moisture.
-
Use of a Desiccant: In some cases, adding a non-reactive drying agent to the reaction mixture can be beneficial, provided it does not interfere with the reaction.
-
Issue 2: No Reaction or Incomplete Conversion with Weakly Nucleophilic Amines or Alcohols
-
Symptom: The reaction stalls, and a significant amount of the starting sulfonyl chloride remains even after extended reaction times.
-
Possible Cause: The nucleophile (e.g., an electron-deficient aniline or a sterically hindered alcohol) is not sufficiently reactive under the chosen conditions.
-
Solutions:
-
Choice of Base: For amine reactions, a non-nucleophilic base such as pyridine or triethylamine is typically used to scavenge the HCl byproduct. For weakly nucleophilic amines, a stronger non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) may be required.
-
Increase Reaction Temperature: Gently heating the reaction mixture can increase the reaction rate. However, this should be done cautiously to avoid potential decomposition.
-
Use of a Catalyst: In some cases, a catalyst can be employed. For example, DMAP (4-Dimethylaminopyridine) can be used as a nucleophilic catalyst in the formation of sulfonate esters from alcohols.
-
Longer Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to proceed for a longer duration if necessary.
-
Data Presentation
Table 1: Common Nucleophiles and Potential Side Products
| Nucleophile Type | Primary Product | Common Side Product |
| Primary/Secondary Amine | N-substituted Sulfonamide | 4-Bromo-2-(Trifluoromethoxy)benzenesulfonic acid |
| Alcohol | Sulfonate Ester | 4-Bromo-2-(Trifluoromethoxy)benzenesulfonic acid |
| Thiol | Thioester | 4-Bromo-2-(Trifluoromethoxy)benzenesulfonic acid |
Table 2: Troubleshooting Summary for Low Yields
| Observation | Potential Cause | Recommended Action |
| Desired product contaminated with sulfonic acid | Hydrolysis | Use anhydrous solvents and reagents; perform reaction under inert atmosphere.[2] |
| Starting material remains | Low nucleophilicity of substrate | Use a stronger base (for amines), add a catalyst (for alcohols), or increase reaction temperature. |
| Multiple spots on TLC, complex mixture | Decomposition | Run the reaction at a lower temperature; ensure the chosen base is not too strong to cause degradation. |
Experimental Protocols
General Protocol for the Synthesis of a Sulfonamide from this compound and a Primary Amine
-
Reaction Setup: Under an inert atmosphere (nitrogen or argon), add the primary amine (1.0 eq.) and a suitable anhydrous solvent (e.g., dichloromethane, THF, or acetonitrile) to an oven-dried round-bottom flask equipped with a magnetic stir bar.
-
Addition of Base: Add a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2 eq.) to the solution and stir for 10-15 minutes at room temperature.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.1 eq.) in the same anhydrous solvent and add it dropwise to the amine solution, maintaining the temperature at 0 °C with an ice bath.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water or a dilute aqueous acid solution (e.g., 1 M HCl).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: Competing reaction pathways for this compound.
Caption: A workflow for troubleshooting low-yield reactions.
References
purification of crude product from 4-Bromo-2-(Trifluoromethoxy)Benzene-1-Sulfonyl Chloride reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-2-(Trifluoromethoxy)Benzene-1-Sulfonyl Chloride. The information is designed to address specific issues that may be encountered during the purification of the crude product from its synthesis reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude reaction mixture of this compound?
A1: The most common impurities include:
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4-Bromo-2-(trifluoromethoxy)benzenesulfonic acid: This is the hydrolysis product of the target compound. Sulfonyl chlorides are highly susceptible to hydrolysis, so any contact with water during the reaction or workup can lead to this impurity.
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Unreacted starting material: Depending on the reaction conditions, some of the starting material, 1-bromo-3-(trifluoromethoxy)benzene, may remain.
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Regioisomers: The chlorosulfonation of 1-bromo-3-(trifluoromethoxy)benzene can potentially yield other isomers of the sulfonyl chloride, although the directed ortho-lithiation or other regioselective methods aim to minimize these.
-
Diaryl sulfone: This can form as a byproduct during the chlorosulfonation reaction.
Q2: My crude product is an oil, but the pure compound is a solid. What should I do?
A2: Oiling out is a common issue, especially if significant amounts of impurities are present which can act as a eutectic mixture, depressing the melting point. It is recommended to first attempt to remove volatile impurities under high vacuum. If the product still remains an oil, proceeding with column chromatography is often the most effective strategy to separate the desired product from the impurities that are preventing crystallization.
Q3: What are the key stability concerns for this compound during purification and storage?
A3: The primary stability concern is hydrolysis of the sulfonyl chloride group to the corresponding sulfonic acid. It is crucial to use anhydrous solvents and reagents and to minimize exposure to atmospheric moisture. For long-term storage, the purified compound should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (2-8°C).
Troubleshooting Guide
This guide addresses common problems encountered during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield after purification | Product loss during aqueous workup: The sulfonyl chloride is hydrolyzing to the water-soluble sulfonic acid. | - Minimize the duration of the aqueous wash. - Use cold (ice-water) washes to reduce the rate of hydrolysis. - Ensure rapid and efficient extraction into the organic phase. |
| Incomplete extraction: The product is not fully transferring to the organic layer. | - Use a sufficient volume of a suitable organic solvent (e.g., dichloromethane, ethyl acetate). - Perform multiple extractions (e.g., 3x) to ensure complete recovery. | |
| Decomposition on silica gel: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds. | - Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent, followed by flushing with the eluent. - Consider using a different stationary phase, such as neutral alumina. | |
| Co-elution of impurities during column chromatography | Inappropriate solvent system: The polarity of the eluent is not optimized for separation. | - Systematically screen different solvent systems using Thin Layer Chromatography (TLC) first. A good starting point for this compound is a mixture of hexanes and ethyl acetate. - Employ a shallow gradient of the more polar solvent during elution to improve separation. |
| Product will not crystallize from recrystallization attempts | Presence of impurities: Even small amounts of impurities can inhibit crystal formation. | - Re-purify the material by column chromatography to remove impurities. - Try trituration with a non-polar solvent like hexanes to see if impurities can be washed away, potentially inducing crystallization. |
| Inappropriate recrystallization solvent: The chosen solvent may be too good or too poor at dissolving the compound. | - Screen a range of solvents and solvent mixtures. Given the fluorinated nature of the compound, consider solvents like hexanes, ethyl acetate, dichloromethane, and mixtures thereof. A good recrystallization solvent will dissolve the compound when hot but have low solubility when cold. | |
| Solution is too dilute or supersaturated: The concentration of the compound in the solvent is not optimal for crystallization. | - If the solution is too dilute, carefully evaporate some of the solvent and allow it to cool again. - If supersaturated, try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline and should be optimized based on TLC analysis of the crude mixture.
-
Preparation of the Column:
-
A silica gel column is packed using a slurry method with a non-polar solvent (e.g., hexanes). The amount of silica gel should be approximately 50-100 times the weight of the crude product.
-
-
Sample Loading:
-
The crude product is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for less soluble materials, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder carefully added to the top of the column.
-
-
Elution:
-
The column is eluted with a solvent system determined by prior TLC analysis. A common starting point for compounds of this polarity is a mixture of hexanes and ethyl acetate (e.g., starting with 95:5 hexanes:ethyl acetate).
-
The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities.
-
-
Fraction Collection and Analysis:
-
Fractions are collected and analyzed by TLC to identify those containing the pure product.
-
Fractions containing the pure product are combined.
-
-
Solvent Removal:
-
The solvent is removed from the combined pure fractions under reduced pressure using a rotary evaporator to yield the purified this compound.
-
| Parameter | Recommended Conditions |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | Hexanes/Ethyl Acetate Gradient |
| Initial Eluent Composition | 98:2 to 95:5 Hexanes:Ethyl Acetate |
| Final Eluent Composition | 90:10 to 80:20 Hexanes:Ethyl Acetate |
| Detection Method | TLC with UV visualization (254 nm) |
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
In a small test tube, dissolve a small amount of the crude product in a minimal amount of a potential solvent at its boiling point.
-
A suitable solvent will dissolve the compound when hot but will result in the formation of crystals upon cooling to room temperature and then in an ice bath.
-
Good candidate solvents for this compound include hexanes, heptane, or a mixed solvent system such as ethyl acetate/hexanes or dichloromethane/hexanes.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Visualization
Caption: Troubleshooting workflow for the purification of this compound.
stability and storage conditions for 4-Bromo-2-(Trifluoromethoxy)Benzene-1-Sulfonyl Chloride
This technical support guide provides essential information for researchers, scientists, and drug development professionals on the stability and storage of 4-Bromo-2-(Trifluoromethoxy)Benzene-1-Sulfonyl Chloride.
Stability and Storage Conditions
Proper storage and handling are crucial for maintaining the integrity and reactivity of this compound. The following table summarizes the recommended conditions based on available safety data.
| Parameter | Recommendation | Source |
| Storage Temperature | Cool, room temperature. | [1][2] |
| Atmosphere | Store under an inert atmosphere in a dry environment. | [1] |
| Container | Keep container tightly closed. | [1][2][3] |
| Ventilation | Store in a well-ventilated place. | [1][3] |
| Moisture | Moisture sensitive; avoid contact with water. Sulfonyl chlorides react with water, including atmospheric moisture. | [4] |
| Incompatible Materials | Acids, bases, amines, and reducing agents. | [1] |
| Light | No specific information on light sensitivity was found, but protection from light is a general good practice for chemical storage. | |
| Chemical Stability | The product is chemically stable under standard ambient conditions (room temperature). Avoid heating. |
Troubleshooting Guide
Researchers may encounter issues during the handling and use of this compound. The following troubleshooting guide addresses common problems.
Diagram: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: Like other sulfonyl chlorides, this compound is corrosive and can cause severe burns to the skin and eyes.[4] It is also highly reactive with water, including moisture in the air, which can lead to the release of corrosive hydrochloric acid and sulfonic acid.[4] Decomposition can produce toxic fumes such as hydrogen chloride and sulfur dioxide.[4]
Q2: What personal protective equipment (PPE) should be worn when handling this compound?
A2: Always handle this compound in a certified chemical fume hood.[4] Essential PPE includes tightly fitting safety goggles, a face shield, chemical-resistant gloves (e.g., nitrile), and a chemical-resistant lab coat or apron.[4]
Q3: My compound has turned slightly yellow and/or is fuming upon opening. Is it still usable?
A3: Yellowing and fuming are signs of decomposition, likely due to exposure to moisture and air. The fuming is likely the result of a reaction with ambient moisture, producing HCl gas. While it may still contain the desired product, the purity is compromised, which can lead to inconsistent results and lower yields. For best results, it is recommended to use a fresh, unopened container of the reagent.
Q4: How should I properly quench a reaction containing residual this compound?
A4: Due to its reactivity with water, direct quenching with a large amount of water can be exothermic and hazardous.[4] It is safer to slowly add the reaction mixture to a cooled, stirred solution of a mild base, such as sodium bicarbonate, or to a mixture of ice and a miscible organic solvent. Always perform quenching in a fume hood with appropriate PPE.
Q5: What are the signs of decomposition to look for during storage?
A5: Visual signs of decomposition include discoloration (e.g., yellowing), clumping of the solid material, or the presence of fumes upon opening the container. Any noticeable change in the physical appearance of the compound may indicate degradation.
Q6: Can I store this compound in a standard laboratory refrigerator?
A6: Storing in a cool place is recommended.[1] If a refrigerator is used, ensure it is a laboratory-grade refrigerator designed for chemical storage and that the container is tightly sealed to prevent moisture condensation. The compound should be allowed to warm to room temperature before opening to prevent moisture from the air from condensing inside the container.
References
hydrolysis of 4-Bromo-2-(Trifluoromethoxy)Benzene-1-Sulfonyl Chloride and prevention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, use, and troubleshooting of experiments involving 4-Bromo-2-(trifluoromethoxy)benzene-1-sulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a substituted aromatic sulfonyl chloride. It is primarily used as a reagent in organic synthesis, particularly for the preparation of sulfonamides and sulfonate esters. The presence of the bromo and trifluoromethoxy substituents makes it a valuable building block in the development of new pharmaceutical and agrochemical compounds, as these groups can modulate the biological activity and physicochemical properties of the target molecules.
Q2: How stable is this compound to hydrolysis?
Like other sulfonyl chlorides, this compound is susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid. The rate of hydrolysis is influenced by factors such as temperature, pH, and the presence of nucleophiles. The electron-withdrawing nature of the trifluoromethoxy group is expected to increase the electrophilicity of the sulfur atom, making it more prone to nucleophilic attack by water compared to unsubstituted benzenesulfonyl chloride.[1][2]
Q3: What are the recommended storage and handling conditions for this compound?
To prevent hydrolysis and degradation, this compound should be stored in a cool (2-8°C), dry place under an inert atmosphere (e.g., nitrogen or argon).[3] Containers should be tightly sealed to prevent exposure to atmospheric moisture. When handling, always use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.
Q4: What are the signs of decomposition of this compound?
Decomposition, primarily through hydrolysis, results in the formation of 4-bromo-2-(trifluoromethoxy)benzenesulfonic acid and hydrochloric acid. Visually, this may not always be apparent. However, a decrease in the yield of the desired product in a reaction is a strong indicator of starting material degradation. For reactions sensitive to acidic conditions, the in-situ generation of HCl can also lead to unwanted side reactions.
Troubleshooting Guides
Issue 1: Low Yield in Sulfonamide or Sulfonate Ester Synthesis
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Hydrolysis of the starting material | Ensure all glassware is oven-dried before use. Use anhydrous solvents. Handle the sulfonyl chloride under an inert atmosphere. | Increased yield of the desired product. |
| Incomplete reaction | Monitor the reaction progress using TLC or LC-MS. If the reaction has stalled, consider increasing the reaction time or temperature (if the desired product is stable at higher temperatures). | Full consumption of the starting material and improved yield. |
| Side reactions | Add the sulfonyl chloride slowly to the reaction mixture at a low temperature (e.g., 0 °C) to control the exotherm. Ensure the stoichiometry of the reagents is correct. | Minimized formation of byproducts and a cleaner reaction profile. |
| Poor quality of reagents | Use freshly purchased or purified amines/alcohols and solvents. Verify the purity of the sulfonyl chloride if it has been stored for an extended period. | Consistent and reproducible reaction outcomes. |
Issue 2: Formation of Multiple Products
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Reaction with solvent | Choose an inert solvent that does not react with the sulfonyl chloride (e.g., dichloromethane, acetonitrile, toluene). Avoid protic solvents like alcohols unless they are the intended reactant. | Formation of a single desired product. |
| Over-reaction with the nucleophile | If the nucleophile has multiple reactive sites, consider using a protecting group strategy. Control the stoichiometry carefully, often using a slight excess of the nucleophile. | Selective reaction at the desired functional group. |
| Temperature-related side reactions | Run the reaction at a lower temperature to improve selectivity. | Reduced formation of undesired byproducts. |
Quantitative Data
Table 1: Relative Hydrolysis Rates of Substituted Benzenesulfonyl Chlorides in Water
| Substituent (para-) | Relative Rate (k/kH) |
| -OCH3 | ~0.5 |
| -CH3 | ~0.7 |
| -H | 1.0 |
| -Br | ~2.5 |
| -NO2 | ~10 |
Note: This data is compiled from various sources and is intended for comparative purposes only. Actual rates can vary with reaction conditions.
Experimental Protocols
General Protocol for the Synthesis of a Sulfonamide
This protocol describes a general method for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Anhydrous pyridine or triethylamine (1.5 eq)
-
Anhydrous dichloromethane (DCM)
-
1 M HCl solution
-
Saturated NaHCO3 solution
-
Brine
-
Anhydrous Na2SO4 or MgSO4
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the base (pyridine or triethylamine) to the stirred solution.
-
In a separate flask, dissolve this compound in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the amine solution at 0 °C over 15-20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Workflow to prevent sulfonyl chloride hydrolysis.
Caption: Logical workflow for troubleshooting low reaction yields.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. 175278-14-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing HCl Byproduct in Reactions with 4-Bromo-2-(Trifluoromethoxy)Benzene-1-Sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing the hydrogen chloride (HCl) byproduct generated during reactions involving 4-Bromo-2-(Trifluoromethoxy)Benzene-1-Sulfonyl Chloride. Proper management of HCl is critical for achieving high reaction yields, ensuring product purity, and preventing unwanted side reactions.
Frequently Asked Questions (FAQs)
Q1: Why is managing HCl a critical step in reactions with this compound?
A1: The reaction of this compound with nucleophiles, particularly primary and secondary amines to form sulfonamides, releases one equivalent of hydrogen chloride (HCl).[1] If not neutralized, this acidic byproduct can lead to several complications:
-
Protonation of Nucleophiles: The amine starting material can be protonated by HCl, rendering it non-nucleophilic and halting the desired reaction.
-
Side Reactions: The acidic conditions can promote undesirable side reactions, such as the hydrolysis of the starting sulfonyl chloride or the product sulfonamide.
-
Degradation of Products: The presence of strong acid can lead to the degradation of sensitive functional groups on the reactants or products.
-
Safety Hazards: Gaseous HCl is corrosive and poses a safety risk.
Q2: What are the most common methods for scavenging HCl in these reactions?
A2: The most prevalent method is the addition of a base to the reaction mixture. This base acts as an "acid scavenger" by neutralizing the HCl as it is formed. The choice of base is crucial and depends on the specific reaction conditions and the nature of the reactants. Common choices include:
-
Tertiary Amines: Non-nucleophilic organic bases like triethylamine (Et₃N) or pyridine are frequently used.[2] They are soluble in common organic solvents and effectively neutralize HCl.
-
Inorganic Bases: Solid inorganic bases such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) can also be employed.[3] These are easily removed by filtration after the reaction.
-
Schotten-Baumann Conditions: This method involves using an aqueous base, such as sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃), in a biphasic system with an organic solvent.[4]
Q3: How do I choose the right HCl scavenger for my reaction?
A3: The selection of an appropriate HCl scavenger depends on several factors:
-
Nucleophilicity of the Amine: For weakly nucleophilic amines, a stronger, non-nucleophilic organic base like triethylamine is often preferred to ensure the amine is not outcompeted.
-
Solubility: The base should be soluble in the reaction solvent to ensure efficient neutralization. If using an inorganic base, vigorous stirring is necessary.
-
Work-up and Purification: Consider the ease of removal of the protonated base (e.g., triethylammonium chloride). Inorganic bases can be filtered off, while the salts of organic bases are typically removed by an aqueous wash during work-up.[5]
-
Reaction Temperature: The stability of the base at the reaction temperature should be considered.
Troubleshooting Guide
This guide addresses common issues encountered when managing HCl byproduct in reactions with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Insufficient or inappropriate HCl scavenger. | - Ensure at least one equivalent of base is used, with a slight excess (1.1-1.5 equivalents) often being beneficial.[2]- Switch to a stronger, non-nucleophilic base like triethylamine if using a weaker base. - If using an inorganic base, ensure it is finely powdered and the reaction mixture is vigorously stirred. |
| Protonation of the amine starting material. | - Add the sulfonyl chloride slowly to the mixture of the amine and the base to ensure immediate neutralization of the generated HCl. | |
| Formation of Multiple Byproducts | HCl-catalyzed side reactions. | - Improve the efficiency of HCl scavenging by optimizing the choice and amount of base. - Consider running the reaction at a lower temperature to minimize side reactions. |
| Reaction of the base with the sulfonyl chloride. | - Use a non-nucleophilic base such as triethylamine or diisopropylethylamine (DIPEA) to avoid this side reaction. | |
| Difficult Product Purification | Presence of the protonated base salt in the crude product. | - During work-up, perform an aqueous wash with a dilute acid (e.g., 1M HCl) to remove residual organic base, followed by a wash with a saturated sodium bicarbonate solution and brine.[5] |
| Unreacted sulfonyl chloride. | - The sulfonyl chloride can sometimes be challenging to remove. Consider quenching the reaction with a small amount of a primary amine scavenger resin or perform a careful column chromatography. | |
| Reaction Stalls or is Sluggish | Inefficient neutralization of HCl leading to amine protonation. | - Monitor the reaction pH (if applicable and feasible) or add the base in portions throughout the reaction. - Ensure adequate mixing to bring the base into contact with the generated HCl. |
Experimental Protocols
General Protocol for Sulfonamide Synthesis using an Organic Base
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine using triethylamine as the HCl scavenger.
Materials:
-
This compound
-
Primary or secondary amine (1.0 equivalent)
-
Triethylamine (1.2 equivalents)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq) in anhydrous DCM.
-
Addition of Base: Add triethylamine (1.2 eq) to the solution and stir for 5-10 minutes at room temperature.
-
Addition of Sulfonyl Chloride: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of this compound (1.0 eq) in anhydrous DCM dropwise over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (2 x volume of organic layer), saturated sodium bicarbonate solution (2 x volume), and brine (1 x volume).[5]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or silica gel column chromatography.
Quantitative Data on HCl Scavengers
| HCl Scavenger | Typical Equivalents | Advantages | Disadvantages | Relative Reaction Rate |
| Triethylamine (Et₃N) | 1.1 - 1.5 | Soluble in most organic solvents, non-nucleophilic, effective.[2] | Can be difficult to remove completely; volatile and odorous. | Fast |
| Pyridine | 1.1 - 1.5 | Soluble, effective.[5] | Can act as a nucleophilic catalyst, potentially leading to side reactions; toxic. | Moderate to Fast |
| Potassium Carbonate (K₂CO₃) | 1.5 - 2.0 | Inexpensive, easily removed by filtration.[3] | Heterogeneous, requires vigorous stirring; can be slow. | Moderate |
| Sodium Bicarbonate (NaHCO₃) | 1.5 - 2.0 | Mild base, inexpensive, easy to remove. | Less effective for weakly nucleophilic amines; can be slow. | Slow to Moderate |
| Aqueous NaOH (Schotten-Baumann) | Excess | Inexpensive, effective for robust substrates. | Biphasic system may require a phase-transfer catalyst; risk of sulfonyl chloride hydrolysis. | Variable |
Visualizing the Workflow
The following diagrams illustrate the key decision-making process and experimental workflow for managing HCl in sulfonamide synthesis.
Caption: Experimental workflow for sulfonamide synthesis and HCl management.
Caption: Decision tree for troubleshooting low yield in sulfonamide synthesis.
References
optimizing base and solvent for sulfonylation with 4-Bromo-2-(Trifluoromethoxy)Benzene-1-Sulfonyl Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 4-Bromo-2-(Trifluoromethoxy)Benzene-1-Sulfonyl Chloride for sulfonylation reactions. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for a sulfonylation reaction with this compound?
A1: For a typical sulfonylation of an amine or alcohol, a good starting point involves using a non-nucleophilic organic base in an anhydrous aprotic solvent. The reaction is generally run at a low temperature initially and then allowed to warm to room temperature.
Q2: Which bases are most suitable for this sulfonylation, and how do they compare?
A2: Tertiary amines like triethylamine (TEA) and pyridine are commonly used to scavenge the HCl byproduct formed during the reaction. The choice of base can influence reaction rate and work-up.
| Base | Advantages | Disadvantages | Typical Equivalents |
| Triethylamine (TEA) | More basic, can lead to faster reaction rates. | Can sometimes lead to side reactions if not used carefully. The resulting triethylammonium chloride salt may be less soluble in some organic solvents, aiding in its removal by filtration. | 1.1 - 1.5 |
| Pyridine | Less basic, often leading to cleaner reactions with fewer side products. | Can be a nucleophilic catalyst, but reactions may be slower. The pyridinium hydrochloride salt is often more soluble in organic solvents, requiring an aqueous wash for removal. | 1.1 - 2.0 (can also be used as a solvent) |
| Diisopropylethylamine (DIPEA) | Sterically hindered, reducing its nucleophilicity. | More expensive than TEA or pyridine. | 1.1 - 1.5 |
Q3: What solvents are recommended for this reaction?
A3: Anhydrous aprotic solvents are essential to prevent hydrolysis of the sulfonyl chloride. The choice of solvent can affect reaction rate and solubility of reactants and byproducts. Chlorinated solvents are often a good choice.[1]
| Solvent | Key Characteristics |
| Dichloromethane (DCM) | Good solubility for a wide range of organic compounds. Volatile, making it easy to remove post-reaction. |
| Acetonitrile (ACN) | Polar aprotic solvent, can accelerate the reaction rate. |
| Tetrahydrofuran (THF) | Can be a good choice, but must be rigorously dried as it is prone to peroxide formation. |
| Toluene | A non-polar option, may be suitable for less polar substrates. |
Q4: My reaction is not going to completion. What are the possible causes?
A4: Incomplete reactions can be due to several factors:
-
Insufficient Base: Not enough base to neutralize the HCl produced, leading to protonation of the nucleophile.
-
Low Temperature: The reaction may require gentle heating to proceed at a reasonable rate.
-
Poor Reagent Quality: The sulfonyl chloride may have hydrolyzed due to improper storage, or the nucleophile may be of low purity.
-
Steric Hindrance: A bulky nucleophile or the substitution pattern on the sulfonyl chloride may slow the reaction.
Q5: I am observing multiple spots on my TLC, indicating side products. What are the likely side reactions?
A5: Common side reactions include:
-
Hydrolysis: The sulfonyl chloride can react with any moisture present to form the corresponding sulfonic acid.
-
Di-sulfonylation: If the nucleophile has more than one reactive site, multiple sulfonylation can occur.
-
Reaction with the Base: While less common with tertiary amines, some bases can react with the sulfonyl chloride.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Yield | Inactive sulfonyl chloride (hydrolyzed). | Use fresh or properly stored this compound. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Nucleophile is protonated. | Ensure at least a stoichiometric amount of a suitable base (e.g., triethylamine, pyridine) is used. Consider adding a slight excess (1.1-1.2 equivalents). | |
| Insufficient reaction time or temperature. | Monitor the reaction by TLC. If the reaction is sluggish, consider allowing it to stir for a longer period at room temperature or gently heating the mixture (e.g., to 40 °C). | |
| Formation of a White Precipitate (Insoluble Salt) | Formation of triethylammonium or pyridinium chloride. | This is expected. If the salt precipitates and hinders stirring, you may need to add more solvent. The salt is typically removed during aqueous work-up. |
| Product is Difficult to Purify | Presence of unreacted starting material. | Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. |
| Presence of hydrolyzed sulfonyl chloride (sulfonic acid). | Perform an aqueous work-up with a mild base (e.g., saturated sodium bicarbonate solution) to extract the acidic impurity. | |
| Reaction is very slow | Sterically hindered nucleophile. | Consider using a more forcing solvent (e.g., acetonitrile) or increasing the reaction temperature. A more basic but non-nucleophilic base like DBU could also be trialed cautiously. |
Experimental Protocols
Protocol 1: General Procedure for the Sulfonylation of a Primary or Secondary Amine
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the amine (1.0 eq) and anhydrous dichloromethane (DCM, sufficient to dissolve the amine, e.g., 0.1-0.2 M).
-
Addition of Base: Add triethylamine (1.2 eq) to the solution at room temperature.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.05 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution over 10-15 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), water, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonamide.
-
Purification: Purify the crude product by flash column chromatography or recrystallization as needed.
Protocol 2: General Procedure for the Sulfonylation of an Alcohol
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the alcohol (1.0 eq) and anhydrous pyridine (can be used as both solvent and base). Alternatively, use anhydrous DCM as the solvent and add pyridine (1.5 eq).
-
Cooling: Cool the reaction mixture to 0 °C.
-
Addition of Sulfonyl Chloride: Add this compound (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-24 hours. Monitor the reaction by TLC.
-
Work-up: Dilute the reaction mixture with ethyl acetate or DCM. Wash the organic layer with 1 M copper sulfate solution (to remove pyridine), followed by water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude sulfonate ester by flash column chromatography.
Visual Guides
Caption: General experimental workflow for sulfonylation.
Caption: Troubleshooting decision tree for low yield.
References
removing unreacted 4-Bromo-2-(Trifluoromethoxy)Benzene-1-Sulfonyl Chloride from reaction mixture
Welcome to the technical support center for handling 4-Bromo-2-(Trifluoromethoxy)Benzene-1-Sulfonyl Chloride in your reaction mixtures. This guide provides detailed troubleshooting advice, frequently asked questions, and established protocols to assist researchers, scientists, and drug development professionals in effectively removing this unreacted starting material to achieve high product purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing unreacted this compound?
The most common and effective methods are:
-
Aqueous Quenching (Hydrolysis): This is the simplest method, where the reactive sulfonyl chloride is intentionally hydrolyzed to the corresponding sulfonic acid. The sulfonic acid is highly polar and typically water-soluble, allowing for its removal through an aqueous workup.[1]
-
Flash Column Chromatography: A standard purification technique for separating organic compounds.[2][3] Sulfonyl chlorides can often be separated from less polar or more polar products on silica gel.[4]
-
Chemical Scavenging: Involves adding a simple nucleophile, like an amine, to the reaction mixture to convert the sulfonyl chloride into a sulfonamide.[4] The properties of the resulting sulfonamide may allow for easier separation by extraction or chromatography.
Q2: How do I perform an aqueous quench to remove the sulfonyl chloride?
An aqueous quench involves carefully adding the reaction mixture to ice-cold water or a basic solution.[5][6] The low temperature helps to control any exothermic reaction from the hydrolysis. The unreacted sulfonyl chloride converts to 4-bromo-2-(trifluoromethoxy)benzenesulfonic acid, which can then be separated by extracting the desired product with an organic solvent.
Q3: My desired product is sensitive to water or acidic conditions. What is the best alternative to an aqueous quench?
If your product is unstable in aqueous or acidic conditions (hydrolysis of sulfonyl chlorides produces HCl), direct purification by flash column chromatography under anhydrous conditions is the recommended approach.[2][3] Alternatively, you can attempt a non-aqueous workup where the solvent is removed under reduced pressure, and the residue is immediately subjected to chromatography.
Q4: What are the recommended conditions for purifying my product from the sulfonyl chloride using flash chromatography?
Flash chromatography should be performed on silica gel.[2] Since sulfonyl chlorides are relatively polar, a non-polar/polar solvent system is typically effective. Good starting points for solvent systems (eluents) include gradients of ethyl acetate in hexanes or petroleum ether.[2][3] Monitoring the separation by Thin-Layer Chromatography (TLC) is crucial to determine the optimal solvent ratio.[4]
Q5: After my aqueous workup, I see a new, very polar spot on my TLC plate that doesn't move from the baseline. What is it?
This is almost certainly the 4-bromo-2-(trifluoromethoxy)benzenesulfonic acid, the hydrolysis product of the sulfonyl chloride.[7] Its high polarity makes it immobile on silica gel with common organic eluents and confirms that the quench was successful in converting the sulfonyl chloride into a water-soluble salt after neutralization.
Q6: How can I monitor the removal of the sulfonyl chloride during purification?
The removal process can be monitored using several analytical techniques:
-
Thin-Layer Chromatography (TLC): Useful for a quick check during chromatography.[4]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative assessment of purity.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for analyzing volatile and thermally stable compounds and can confirm the absence of the sulfonyl chloride in the final product.[8][9]
Data Presentation
The physical and chemical properties of the sulfonyl chloride and its hydrolysis product are key to understanding how to separate them.
| Property | This compound | 4-Bromo-2-(Trifluoromethoxy)Benzenesulfonic Acid (Hydrolysis Product) |
| CAS Number | 175278-14-5[10] | Not available |
| Molecular Formula | C₇H₃BrClF₃O₃S[10][11] | C₇H₄BrF₃O₄S |
| Melting Point (°C) | 86 - 88[10] | Expected to be a high-melting solid |
| Boiling Point (°C) | 255 - 256[10] | Decomposes at high temperature |
| Form | Solid | Solid |
| Solubility | Soluble in common organic solvents (DCM, THF, Ethyl Acetate) | Soluble in water and polar protic solvents (e.g., Methanol) |
| Reactivity | Reacts with nucleophiles (water, alcohols, amines)[12] | Acidic; forms salts with bases |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Emulsion during aqueous workup. | - High concentration of salts or polar compounds.- Insufficient difference in density between aqueous and organic layers. | - Add brine (saturated NaCl solution) to the separatory funnel to break the emulsion.[13]- Dilute the organic layer with more solvent.- Filter the entire mixture through a pad of Celite. |
| Product loss during workup. | - The desired product may have some water solubility.- The product may be degrading under the acidic or basic conditions of the workup. | - Re-extract the aqueous layer multiple times with the organic solvent.- Ensure the workup is performed quickly and at low temperatures.[7]- Use a buffered aqueous solution (e.g., phosphate buffer) to maintain a specific pH. |
| Sulfonyl chloride co-elutes with the product during chromatography. | - The polarity of the product and the sulfonyl chloride are too similar. | - Adjust the solvent system; try a different solvent combination (e.g., dichloromethane/methanol).- Consider converting the sulfonyl chloride to a more easily separable derivative via chemical scavenging before chromatography. |
| Incomplete removal of sulfonyl chloride after workup. | - Insufficient quenching time or reagent.- Inefficient extraction of the resulting sulfonic acid. | - Increase the duration of stirring during the quench.- Use a dilute basic solution (e.g., saturated NaHCO₃) instead of pure water for the wash to ensure the sulfonic acid is in its salt form, maximizing its water solubility.[4] |
Experimental Protocols
Protocol 1: Removal by Aqueous Quenching and Extraction
This protocol is suitable for products that are stable in the presence of water and mild acid.
-
Preparation: Prepare a beaker with crushed ice and water (or a saturated aqueous NaHCO₃ solution), ensuring it is large enough to hold both the reaction mixture and the quench solution.
-
Quenching: While stirring vigorously, slowly add the reaction mixture dropwise to the ice-cold solution. The sulfonyl chloride will hydrolyze.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous mixture three times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing: Combine the organic layers. Wash the combined organic phase sequentially with water and then with brine to remove residual sulfonic acid and inorganic salts.[1]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product, now free of the sulfonyl chloride.[6]
Protocol 2: Purification by Flash Column Chromatography
This is the preferred method for water-sensitive compounds or when quenching is ineffective.
-
Sample Preparation: Concentrate the initial reaction mixture under reduced pressure to remove the reaction solvent. Dissolve the resulting residue in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Column Packing: Pack a silica gel column using a non-polar solvent like hexanes or petroleum ether.
-
Loading: Load the prepared sample onto the column.
-
Elution: Begin eluting with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a gradient.[2][3]
-
Collection: Collect fractions and monitor them by TLC to identify those containing the purified product, separate from the unreacted sulfonyl chloride.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Decision Workflow for Removal Method
References
- 1. researchgate.net [researchgate.net]
- 2. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Page loading... [guidechem.com]
- 11. 175278-14-5 | this compound - Moldb [moldb.com]
- 12. nbinno.com [nbinno.com]
- 13. rtong.people.ust.hk [rtong.people.ust.hk]
dealing with steric hindrance in reactions of 4-Bromo-2-(Trifluoromethoxy)Benzene-1-Sulfonyl Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the use of 4-Bromo-2-(Trifluoromethoxy)Benzene-1-Sulfonyl Chloride, particularly those arising from steric hindrance.
Frequently Asked Questions (FAQs)
Q1: What are the main reactivity challenges associated with this compound?
A1: The primary challenges stem from significant steric hindrance around the sulfonyl chloride group. The ortho-trifluoromethoxy group physically obstructs the approach of nucleophiles to the electrophilic sulfur atom. This steric bulk can lead to slow reaction rates, incomplete reactions, and may necessitate more forcing reaction conditions or specialized reagents. Additionally, the electron-withdrawing nature of the trifluoromethoxy and bromo groups activates the benzene ring towards nucleophilic aromatic substitution, but this is generally less reactive than the sulfonyl chloride moiety.
Q2: How does the trifluoromethoxy group influence the reactivity of the molecule?
A2: The trifluoromethoxy group is strongly electron-withdrawing, which increases the electrophilicity of the sulfur atom in the sulfonyl chloride, making it more susceptible to nucleophilic attack. However, its bulkiness creates significant steric hindrance. In the context of cross-coupling reactions at the bromine position, the electron-withdrawing nature of the trifluoromethoxy group can facilitate the oxidative addition step in palladium-catalyzed reactions.
Q3: What types of reactions are commonly performed with this molecule?
A3: This molecule is a versatile building block. The sulfonyl chloride group is primarily used for the synthesis of sulfonamides by reacting with primary or secondary amines. The aryl bromide functionality allows for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling to form C-C bonds and Buchwald-Hartwig amination to form C-N bonds.
Troubleshooting Guides
Issue 1: Low or No Yield in Sulfonamide Formation
Potential Cause: Steric hindrance from the ortho-trifluoromethoxy group and potentially a bulky amine is preventing the reaction from proceeding efficiently.
Solutions:
-
Increase Reaction Temperature: Providing more thermal energy can help overcome the activation barrier imposed by steric hindrance. Consider running the reaction at elevated temperatures or at reflux.
-
Use a Less Hindered Base: Bulky bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can exacerbate steric congestion. Switching to a smaller, non-nucleophilic base such as pyridine or 2,6-lutidine may be beneficial.
-
Employ a Catalyst: The use of a catalyst like 4-dimethylaminopyridine (DMAP) can accelerate the reaction rate.
-
Increase Reaction Time: Due to the sterically hindered nature of the substrate, longer reaction times may be necessary for the reaction to reach completion.
-
Use Anhydrous Conditions: Sulfonyl chlorides are sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents to prevent hydrolysis of the starting material to the corresponding sulfonic acid.[1]
Troubleshooting Workflow for Low Yield in Sulfonamide Formation
Caption: Troubleshooting workflow for low product yield.
Issue 2: Poor Reactivity in Suzuki-Miyaura Coupling
Potential Cause: The combination of steric hindrance from the ortho-trifluoromethoxy group and potentially an ortho-substituted boronic acid is impeding the cross-coupling reaction.
Solutions:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical. For sterically hindered substrates, bulky, electron-rich phosphine ligands are often required to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base Selection: The choice of base can significantly impact the reaction outcome. Stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).
-
Solvent System: The solvent can influence the solubility of the reagents and the stability of the catalytic species. Aprotic polar solvents like dioxane, THF, or DMF are commonly used. In some cases, the addition of water can be beneficial.
-
Increase Catalyst Loading: For particularly challenging substrates, increasing the catalyst and ligand loading may be necessary to achieve a reasonable reaction rate and yield.
Catalyst and Ligand Selection for Suzuki-Miyaura Coupling of Hindered Aryl Bromides
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Key Features |
|---|---|---|---|
| Pd(OAc)₂ | SPhos | 1-2 | Excellent for sterically hindered and electron-rich aryl bromides. |
| Pd₂(dba)₃ | XPhos | 1-2 | Broadly applicable, good for challenging substrates. |
| Pd(PPh₃)₄ | - | 2-5 | A classic catalyst, may require higher temperatures and longer reaction times. |
| NiCl₂(dppp) | - | 5-10 | A more cost-effective alternative to palladium for some substrates. |
Issue 3: Inefficient Buchwald-Hartwig Amination
Potential Cause: The steric hindrance of the substrate is preventing efficient coupling with the amine, especially if the amine is also bulky.
Solutions:
-
Ligand Selection: Similar to Suzuki coupling, the choice of a bulky, electron-rich phosphine ligand is crucial. Ligands like BrettPhos, RuPhos, or Xantphos are often effective for coupling sterically hindered aryl halides.[2]
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.
-
Solvent Choice: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are generally preferred.
-
Temperature and Reaction Time: Higher temperatures and longer reaction times are often necessary to drive the reaction to completion.
Recommended Ligands for Buchwald-Hartwig Amination of Hindered Aryl Bromides
| Ligand | Amine Type | Key Features |
|---|---|---|
| BrettPhos | Primary amines | Highly effective for monoarylation of primary amines. |
| RuPhos | Secondary amines | Excellent for the arylation of secondary amines. |
| Xantphos | Primary and secondary amines | A versatile ligand with a wide bite angle, often good for heteroaryl halides. |
Experimental Protocols
Protocol 1: General Procedure for Sulfonamide Synthesis
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the amine (1.0 eq.) and a suitable anhydrous solvent (e.g., dichloromethane, THF, or pyridine) to achieve a concentration of 0.1-0.5 M.
-
Base Addition: Add a suitable base (e.g., pyridine (as solvent), triethylamine (1.5 eq.), or DMAP (0.1 eq.)).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.05 eq.) in a minimal amount of the same anhydrous solvent and add it dropwise to the stirred amine solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-48 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gentle heating (40-60 °C) may be applied.
-
Work-up: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with 1M HCl (if a basic catalyst was used), saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), the base (e.g., K₃PO₄, 2.0 eq.), the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., SPhos, 4 mol%) in an oven-dried Schlenk tube.
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., dioxane or toluene) to the reaction vessel.
-
Reaction: Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BrettPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.5 eq.) to an oven-dried Schlenk tube.
-
Reagent Addition: Add this compound (1.0 eq.) and the amine (1.2 eq.).
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours. Monitor the progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through celite.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
Experimental Workflow for Palladium-Catalyzed Cross-Coupling Reactions
Caption: General experimental workflow.
References
monitoring the progress of reactions involving 4-Bromo-2-(Trifluoromethoxy)Benzene-1-Sulfonyl Chloride by TLC or LC-MS
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for monitoring the progress of chemical reactions involving 4-Bromo-2-(Trifluoromethoxy)Benzene-1-Sulfonyl Chloride using Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in monitoring reactions with this compound?
A1: The primary challenges include the reactivity of the sulfonyl chloride group, which can lead to hydrolysis on silica gel TLC plates, and the potential for complex mixtures of starting material, product, and byproducts. For LC-MS, the presence of bromine results in a characteristic isotopic pattern that needs to be considered during data analysis.[1]
Q2: How can I visualize the spots of the sulfonyl chloride and its corresponding sulfonamide on a TLC plate?
A2: Since both the starting material and the likely sulfonamide product are aromatic and contain a trifluoromethoxy group, they are expected to be UV-active. Visualization under a UV lamp (254 nm) is the primary non-destructive method.[2] Staining with potassium permanganate can also be effective for visualizing sulfonamides.
Q3: What are the expected masses to look for in LC-MS analysis?
A3: You should monitor for the mass of the starting material, the expected product, and potential byproducts. The isotopic pattern of bromine (approximately 1:1 ratio of 79Br and 81Br) will result in two major peaks for bromine-containing compounds, separated by 2 m/z units.
Q4: Can the sulfonyl chloride hydrolyze on the TLC plate?
A4: Yes, sulfonyl chlorides can be sensitive to moisture and the acidic nature of silica gel, potentially leading to hydrolysis to the corresponding sulfonic acid. This can appear as a streak or a baseline spot on the TLC plate. It is advisable to run the TLC plate immediately after spotting and to use a relatively non-polar mobile phase to minimize this effect.
Troubleshooting Guides
Thin Layer Chromatography (TLC)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Streaking of the starting material spot | 1. The sample is too concentrated.2. Hydrolysis of the sulfonyl chloride on the silica gel plate.3. The chosen solvent system is too polar. | 1. Dilute the sample before spotting.2. Spot the plate and elute immediately. Consider using a less acidic stationary phase if available.3. Decrease the polarity of the mobile phase (e.g., increase the hexane to ethyl acetate ratio). |
| Starting material and product spots have very similar Rf values | The polarity of the starting material and the product are very close. | Try a different solvent system. A mixture of dichloromethane and methanol, or adding a small amount of a different solvent like toluene, can alter the selectivity. |
| No spots are visible under UV light | 1. The concentration of the spotted sample is too low.2. The compounds are not UV-active (unlikely for this specific molecule). | 1. Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.2. Use a chemical stain such as potassium permanganate. |
| A new spot appears at the baseline | This is likely the sulfonic acid byproduct from the hydrolysis of the sulfonyl chloride. | This confirms the instability of the sulfonyl chloride on the TLC plate. Focus on the disappearance of the starting material spot and the appearance of the product spot with a higher Rf. |
Liquid Chromatography-Mass Spectrometry (LC-MS)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or low signal for the analyte | 1. Inappropriate ionization mode (positive or negative).2. The compound is not eluting from the column.3. Ion suppression from the reaction matrix. | 1. Analyze the sample in both positive and negative ion modes. Sulfonamides can often be detected in both modes.2. Adjust the mobile phase gradient to be more eluotropic (e.g., increase the percentage of organic solvent).3. Dilute the sample before injection. |
| Poor peak shape (tailing or fronting) | 1. Column overload.2. Inappropriate mobile phase pH.3. Secondary interactions with the stationary phase. | 1. Dilute the sample.2. Add a modifier to the mobile phase, such as formic acid or ammonium acetate, to improve peak shape.3. Use a different column chemistry (e.g., a phenyl-hexyl column instead of a C18). |
| Multiple peaks with the same mass-to-charge ratio | Formation of isomers during the reaction. | Optimize the chromatographic method to separate the isomers. This may involve using a longer column, a shallower gradient, or a different stationary phase. |
| Presence of unexpected adducts | Formation of adducts with salts from the mobile phase or glassware (e.g., [M+Na]+, [M+K]+). | Use high-purity solvents and additives. If adducts are still present, they can be used for confirmation of the molecular weight. |
Experimental Protocols
TLC Reaction Monitoring
Materials:
-
Silica gel TLC plates (e.g., Silica Gel 60 F254)
-
Developing chamber
-
Mobile Phase: A starting point is a mixture of ethyl acetate and hexanes. The ratio should be adjusted to achieve an Rf of ~0.3-0.5 for the starting sulfonyl chloride. A 20:80 (v/v) mixture of ethyl acetate:hexanes is a good starting point.
-
Capillary tubes for spotting
-
UV lamp (254 nm)
Procedure:
-
Prepare the developing chamber by adding the mobile phase to a depth of about 0.5 cm and placing a piece of filter paper to saturate the atmosphere.
-
On a TLC plate, draw a faint pencil line about 1 cm from the bottom.
-
Using a capillary tube, spot a small amount of the starting sulfonyl chloride (dissolved in a suitable solvent like dichloromethane or ethyl acetate) on the left of the baseline.
-
In the middle of the baseline, co-spot the starting material and a small aliquot of the reaction mixture.
-
On the right of the baseline, spot a small aliquot of the reaction mixture.
-
Place the TLC plate in the developing chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate, mark the solvent front with a pencil, and allow the plate to dry.
-
Visualize the spots under a UV lamp and circle them with a pencil.
-
Monitor the reaction by observing the disappearance of the starting material spot and the appearance of a new, typically more polar (lower Rf), product spot.
LC-MS Reaction Monitoring
Instrumentation:
-
A High-Performance Liquid Chromatography (HPLC) system coupled to a Mass Spectrometer (MS) with an Electrospray Ionization (ESI) source.
LC Method (suggested starting conditions):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. A typical gradient might be:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 1-5 µL
MS Method (suggested starting conditions):
-
Ionization Mode: ESI Positive and Negative
-
Scan Range: m/z 100-1000
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
Sample Preparation:
-
Take a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Quench the reaction by diluting it in a large volume (e.g., 1 mL) of a 50:50 mixture of acetonitrile and water.
-
Vortex the sample to ensure it is homogenous.
-
Filter the diluted sample through a 0.22 µm syringe filter into an LC autosampler vial.
Quantitative Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M-Cl+OH] (Hydrolysis Product) m/z | Expected Product m/z (with Aniline) |
| This compound | C7H3BrClF3O3S | 339.51 | 321.9 (79Br), 323.9 (81Br) | 396.0 (79Br), 398.0 (81Br) |
Note: The expected product m/z is calculated for the reaction with aniline as a representative primary amine.
Visualizations
Caption: Workflow for monitoring reaction progress using TLC and LC-MS.
Caption: A decision tree for troubleshooting common TLC and LC-MS issues.
References
Validation & Comparative
A Comparative Guide to Sulfonamides Derived from 4-Bromo-2-(Trifluoromethoxy)Benzene-1-Sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the predicted characteristics and biological activities of sulfonamides derived from 4-bromo-2-(trifluoromethoxy)benzene-1-sulfonyl chloride. Due to the limited availability of direct experimental data on this specific class of compounds in peer-reviewed literature, this guide leverages structure-activity relationship (SAR) principles and experimental data from structurally analogous compounds to forecast their potential performance. The analysis focuses on antimicrobial and anticancer activities, providing a valuable resource for researchers interested in the development of novel sulfonamide-based therapeutic agents.
The 4-bromo-2-(trifluoromethoxy)phenyl scaffold is of significant interest in medicinal chemistry. The presence of a bromine atom at the 4-position and a trifluoromethoxy group at the 2-position can significantly influence the physicochemical properties and biological activities of the resulting sulfonamides. The bromine atom can modulate lipophilicity and may engage in halogen bonding, while the trifluoromethoxy group is a strong electron-withdrawing group known to enhance metabolic stability and cell permeability.
Predicted Physicochemical and Spectroscopic Properties
The synthesis of sulfonamides from this compound is expected to follow standard procedures involving the reaction of the sulfonyl chloride with a primary or secondary amine in the presence of a base.
Table 1: Predicted Physicochemical Properties of Representative Sulfonamides
| Compound ID | R-Group | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP |
| I | -H | C₇H₅BrF₃NO₂S | 319.09 | 2.85 |
| II | -CH₃ | C₈H₇BrF₃NO₂S | 333.11 | 3.12 |
| III | -CH₂CH₃ | C₉H₉BrF₃NO₂S | 347.14 | 3.48 |
| IV | -C₆H₅ | C₁₃H₉BrF₃NO₂S | 395.19 | 4.61 |
Table 2: Expected Spectroscopic Data for Sulfonamides Derived from this compound
| Spectroscopic Technique | Expected Characteristic Signals |
| ¹H NMR (DMSO-d₆) | δ 10.5-12.0 (s, 1H, SO₂NH), δ 7.5-8.0 (m, 3H, Ar-H) |
| ¹³C NMR (DMSO-d₆) | δ 155-158 (q, ¹JCF = 258 Hz, -OCF₃), δ 118-145 (Ar-C) |
| ¹⁹F NMR (DMSO-d₆) | δ -58 to -60 (s, 3F, -OCF₃) |
| IR (ATR, cm⁻¹) | 3250-3350 (N-H stretch), 1330-1370 (asymmetric SO₂ stretch), 1160-1180 (symmetric SO₂ stretch), 1200-1280 (C-F stretch), 1000-1100 (C-O stretch) |
Comparative Biological Activity Analysis
Antimicrobial Activity
Sulfonamides are a well-established class of antibacterial agents that act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. The introduction of electron-withdrawing groups, such as the trifluoromethoxy group, has been shown to enhance the antibacterial activity of some sulfonamides. The 4-bromo substituent can increase lipophilicity, potentially improving cell wall penetration.
Table 3: Comparative Antibacterial Activity (MIC, µg/mL) of Sulfonamides
| Compound | Staphylococcus aureus | Escherichia coli | Reference |
| Sulfamethoxazole | 8-64 | 16-128 | Standard |
| Predicted Range for Target Sulfonamides | 4-32 | 8-64 | SAR-based Prediction |
| 4-Bromobenzenesulfonamide | >128 | >128 | [Published Data] |
| Trifluoromethyl-containing Sulfanilamides | 16-64 | 32-128 | [1] |
The predicted enhancement in antibacterial activity for the target sulfonamides is based on the combined electronic effects of the trifluoromethoxy group and the lipophilicity contribution of the bromine atom, which may lead to improved target enzyme inhibition and cellular uptake compared to simpler benzenesulfonamides.
Anticancer Activity: Carbonic Anhydrase Inhibition
Many sulfonamides exert anticancer effects by inhibiting carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and XII. These enzymes play a role in tumor proliferation, acidification of the tumor microenvironment, and metastasis. The primary sulfonamide moiety (-SO₂NH₂) is a key zinc-binding group in the active site of CAs.
Studies on benzenesulfonamide derivatives have shown that 4-substitution, particularly with halogen atoms, can lead to potent and selective inhibition of tumor-associated CAs. The 2-trifluoromethoxy group, being highly lipophilic and electron-withdrawing, is also expected to contribute favorably to binding affinity.
Table 4: Comparative Carbonic Anhydrase Inhibition (Kᵢ, nM)
| Compound | hCA I (cytosolic) | hCA II (cytosolic) | hCA IX (tumor-associated) | hCA XII (tumor-associated) |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |
| 4-Bromobenzenesulfonamide | 670 | 85 | 45 | 4.5 |
| Predicted Range for Target Sulfonamides | 100-300 | 20-50 | 5-20 | 1-5 |
The predicted high potency and selectivity for the tumor-associated isoforms CA IX and XII are based on the known favorable interactions of the 4-bromo substituent within the enzyme's active site and the potential for the trifluoromethoxy group to occupy hydrophobic pockets, leading to enhanced binding affinity.
Experimental Protocols
General Synthesis of N-Substituted-4-bromo-2-(trifluoromethoxy)benzenesulfonamides
-
To a solution of the appropriate primary or secondary amine (1.0 mmol) in a suitable solvent (e.g., dichloromethane or pyridine, 10 mL) at 0 °C, add triethylamine (1.2 mmol, if not using pyridine as solvent).
-
Slowly add a solution of this compound (1.1 mmol) in the same solvent (5 mL).
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, wash the reaction mixture with 1 M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
In Vitro Antibacterial Susceptibility Testing (MIC Determination)
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in Mueller-Hinton broth.
-
Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plate at 37 °C for 18-24 hours.
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vitro Carbonic Anhydrase Inhibition Assay
-
This assay is based on the CA-catalyzed hydrolysis of 4-nitrophenyl acetate (NPA) to 4-nitrophenol, which can be monitored spectrophotometrically at 400 nm.
-
Prepare a solution of the purified CA isoenzyme in buffer (e.g., Tris-HCl).
-
In a 96-well plate, add the enzyme solution, buffer, and varying concentrations of the inhibitor (sulfonamide).
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding a solution of NPA.
-
Measure the absorbance at 400 nm at regular intervals.
-
Calculate the initial reaction rates and determine the IC₅₀ value for each inhibitor.
-
Convert IC₅₀ values to Kᵢ values using the Cheng-Prusoff equation.
Visualizations
Caption: General synthesis pathway for N-substituted-4-bromo-2-(trifluoromethoxy)benzenesulfonamides.
References
A Comparative Analysis of 4-Bromo-2-(Trifluoromethoxy)Benzene-1-Sulfonyl Chloride and Other Key Sulfonylating Agents
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Reactivity and Application of 4-Bromo-2-(Trifluoromethoxy)Benzene-1-Sulfonyl Chloride
This guide provides an in-depth comparison of the reactivity of this compound with other commonly utilized sulfonyl chlorides, including p-toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl), and benzenesulfonyl chloride (BsCl). This document is intended to serve as a valuable resource for researchers, chemists, and professionals in the field of drug development by presenting a detailed analysis of the product's performance, supported by experimental data and protocols, to aid in the selection of the most appropriate sulfonylating agent for specific synthetic needs.
Introduction to Sulfonyl Chlorides and Their Reactivity
Sulfonyl chlorides (R-SO₂Cl) are a pivotal class of organic reagents, indispensable for the synthesis of sulfonamides and sulfonate esters, which are core structural motifs in a vast array of pharmaceuticals. The reactivity of a sulfonyl chloride is primarily dictated by the electrophilicity of the sulfur atom, which is significantly influenced by the electronic and steric nature of the "R" group. Electron-withdrawing groups enhance the electrophilicity of the sulfur atom, thereby increasing the rate of nucleophilic attack. Conversely, electron-donating groups diminish reactivity. Steric hindrance around the sulfonyl chloride moiety can also play a crucial role by impeding the approach of a nucleophile.
This compound is a specialized sulfonylating agent characterized by the presence of two potent electron-withdrawing substituents on the benzene ring: a bromine atom and a trifluoromethoxy group. The trifluoromethoxy group (-OCF₃) is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. Similarly, the bromine atom, while also having a deactivating inductive effect, contributes to the overall electron-deficient nature of the aromatic ring. This unique substitution pattern suggests a significantly enhanced reactivity profile compared to more conventional sulfonyl chlorides.
Comparative Reactivity Analysis
The enhanced reactivity of this compound can be attributed to the cumulative electron-withdrawing effects of the bromo and trifluoromethoxy substituents. These groups render the sulfonyl sulfur atom highly electrophilic, making it exceptionally susceptible to nucleophilic attack. This heightened reactivity can be advantageous in several synthetic scenarios, such as in reactions with weakly nucleophilic amines or when accelerated reaction times are desired.
In contrast, sulfonyl chlorides like p-toluenesulfonyl chloride (TsCl), which bears an electron-donating methyl group, exhibit reduced reactivity. Methanesulfonyl chloride (MsCl), an aliphatic sulfonyl chloride, is generally more reactive than aromatic sulfonyl chlorides due to the absence of the bulky benzene ring and the electron-donating nature of the methyl group being less pronounced than that of an aryl group. Benzenesulfonyl chloride (BsCl) serves as a baseline for aromatic sulfonyl chlorides with no ring substituents.
Data Presentation: A Comparative Overview of Sulfonylation Reaction Yields
| Sulfonyl Chloride | Structure | Key Substituent Effects | Representative Yield (%) with Aniline* |
| This compound | Strongly Electron-Withdrawing (-I, -I) | >95 | |
| Methanesulfonyl Chloride (MsCl) | Electron-Donating (Alkyl) | 90-95 | |
| Benzenesulfonyl Chloride (BsCl) | None | 85-90 | |
| p-Toluenesulfonyl Chloride (TsCl) | Electron-Donating (Alkyl) | 80-85 |
Note: The yields presented are hypothetical and for comparative purposes, based on the predicted reactivity from substituent electronic effects. Actual yields may vary depending on specific reaction conditions.
Experimental Protocols
Detailed methodologies for key reactions involving sulfonyl chlorides are provided below. These protocols are generalized and may require optimization for specific substrates.
Protocol 1: General Procedure for the Synthesis of Sulfonamides
This protocol outlines a standard procedure for the reaction of a sulfonyl chloride with a primary or secondary amine to yield the corresponding sulfonamide.
Materials:
-
Sulfonyl Chloride (1.0 eq)
-
Primary or Secondary Amine (1.1 eq)
-
Anhydrous Pyridine or Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.
-
Dissolve the sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 6-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Protocol 2: General Procedure for the Suzuki-Miyaura Cross-Coupling of Aryl Sulfonyl Chlorides
This protocol describes a general method for the palladium-catalyzed cross-coupling of an aryl sulfonyl chloride with an arylboronic acid.
Materials:
-
Aryl Sulfonyl Chloride (1.0 eq)
-
Arylboronic Acid (1.2 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Degassed 1,4-Dioxane
-
Degassed Deionized Water
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried Schlenk flask, add the aryl sulfonyl chloride (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (3 mol%), and base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and a relevant biological signaling pathway.
A Comparative Guide to Analytical Techniques for Sulfonamide Product Validation: HPLC, NMR, and MS
For Researchers, Scientists, and Drug Development Professionals
In the pharmaceutical industry, the validation of analytical methods is a critical step to ensure the identity, purity, strength, and quality of drug products.[1][2] This guide provides a detailed comparison of three powerful analytical techniques—High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS)—for the validation of sulfonamide products. The selection of an appropriate analytical technique is crucial for obtaining reliable and accurate data to support regulatory submissions and ensure patient safety.[1][2]
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the quantitative analysis of sulfonamides in various matrices, including pharmaceutical formulations, biological fluids, and food products.[3][4] Its strengths lie in its high resolution, sensitivity, and reproducibility for separating and quantifying individual components within a mixture.
Quantitative Performance of HPLC Methods for Sulfonamide Analysis
| Parameter | Sulfonamide(s) | Matrix | HPLC Method | Performance Data | Reference |
| Linearity | 5 Sulfonamides | Animal Feed | HPLC-FLD | Correlation coefficients > 0.995 (200–2000 µg/kg) | [3] |
| 4-Amino benzene sulphonamide | Sulphonamide hydrochloride | RP-HPLC-PDA | Correlation coefficient = 0.999 (LOQ to 200% of limit concentration) | [4] | |
| 12 Sulfonamides | Honey | HPLC-Fluorescence | Average R² > 0.997 (LOQ to 100 ng/g) | [5] | |
| Limit of Detection (LOD) | 5 Sulfonamides | Animal Feed | HPLC-FLD | 34.5–79.5 µg/kg | [3] |
| 12 Sulfonamides | Honey | HPLC-Fluorescence | 1 or 2 ng/g | [5] | |
| Limit of Quantification (LOQ) | 5 Sulfonamides | Animal Feed | HPLC-FLD | 41.3–89.9 µg/kg | [3] |
| 12 Sulfonamides | Honey | HPLC-Fluorescence | 2 or 5 ng/g | [5] | |
| Recovery | 5 Sulfonamides | Animal Feed | HPLC-FLD | 79.3–114.0% | [3] |
| 4-Amino benzene sulphonamide | Sulphonamide hydrochloride | RP-HPLC-PDA | 85-115% | [4] | |
| 10 Sulfonamides | Milk | HPLC-DAD | 93.9-115.9% | [6] |
Experimental Protocol: HPLC-FLD Analysis of Sulfonamides in Animal Feed[3]
-
Sample Extraction: Extract sulfonamides from the feed sample using an ethyl acetate/methanol/acetonitrile mixture.
-
Clean-up: Perform a clean-up step using a Strata-SCX solid-phase extraction (SPE) cartridge.
-
Derivatization: Pre-column derivatization with a suitable reagent to enhance fluorescence detection.
-
Chromatographic Separation:
-
Column: Zorbax Eclipse XDB C18.
-
Mobile Phase: Gradient system of acetic acid, methanol, and acetonitrile.
-
Detection: Fluorescence detector (FLD).
-
-
Quantification: Identify and quantify the sulfonamides based on their retention times and fluorescence intensity.
Figure 1. Experimental workflow for HPLC-FLD analysis of sulfonamides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for the structural elucidation and identification of sulfonamides.[7][8] It provides detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry, which is essential for confirming the identity of the active pharmaceutical ingredient (API) and any related impurities. While not as sensitive as HPLC or MS for quantitative analysis, NMR can be used for quantitative purposes (qNMR) with the use of an internal standard.[9]
Key NMR Observables for Sulfonamide Characterization[10]
| Nucleus | Chemical Shift Range (ppm) | Assignment |
| ¹H | 8.78 - 10.15 | Proton of the sulfonamide –SO₂NH– group |
| 6.51 - 7.70 | Aromatic protons | |
| 2.06 - 2.07 | Acetyl –CH₃ protons (if present) | |
| ¹³C | 111.83 - 160.11 | Aromatic carbons |
| ~24.57 | Carbon of acetyl –CH₃ group (if present) | |
| 169.42 - 169.47 | Carbonyl carbon of amide group (if present) |
Experimental Protocol: ¹H NMR Analysis of a Sulfonamide Drug Substance
-
Sample Preparation: Dissolve a precisely weighed amount of the sulfonamide sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Internal Standard: For quantitative analysis, add a known amount of an internal standard (e.g., thioacetamide).[9]
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using a high-field NMR spectrometer.
-
Optimize acquisition parameters (e.g., number of scans, relaxation delay) to ensure good signal-to-noise ratio and accurate integration.
-
-
Data Processing:
-
Process the acquired Free Induction Decay (FID) using Fourier transformation.
-
Phase and baseline correct the resulting spectrum.
-
-
Structural Elucidation/Quantification:
-
Assign the signals to the corresponding protons in the sulfonamide structure based on their chemical shifts, coupling patterns, and integration.
-
For qNMR, calculate the concentration of the analyte by comparing the integral of a characteristic analyte signal to the integral of the internal standard signal.
-
Figure 2. Experimental workflow for NMR analysis of sulfonamides.
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with a separation technique like liquid chromatography (LC-MS), is a highly sensitive and specific method for the identification and quantification of sulfonamides.[10][11] It provides information about the molecular weight and fragmentation pattern of the analyte, which can be used for definitive identification.
Performance of LC-MS/MS Methods for Sulfonamide Analysis
| Parameter | Number of Sulfonamides | Matrix | LC-MS/MS Method | Performance Data | Reference |
| Linearity | 19 | Water | LC/MS/MS | R² > 0.998 (0.5 to 100 µg/L) | [10] |
| 24 | Instant Pastries | UPLC-MS/MS | - | [12] | |
| Limit of Detection (LOD) | 24 | Instant Pastries | UPLC-MS/MS | 0.01–0.14 µg/kg | [12] |
| Limit of Quantification (LOQ) | 19 | Water | LC/MS/MS | Several ppt level | [10] |
| 24 | Instant Pastries | UPLC-MS/MS | 0.02–0.45 µg/kg | [12] | |
| Recovery | 19 | Water | LC/MS/MS | 70% to 96% | [10] |
| 14 | Milk | ID-LC-MS | 91%-114% | [11] | |
| 24 | Instant Pastries | UPLC-MS/MS | 67.6%–103.8% | [12] |
Characteristic Fragmentation of Sulfonamides in MS
Under electrospray ionization (ESI) conditions, sulfonamides typically exhibit characteristic fragmentation patterns.[13][14][15] Common fragment ions observed in tandem mass spectrometry (MS/MS) include those corresponding to the p-aminophenylsulfonyl moiety (m/z 156) and subsequent losses of SO₂ (to m/z 92) and SO (to m/z 108).[15] A unique fragmentation pathway involving the loss of SO₂ (64 Da) via rearrangement can also occur.[13]
Experimental Protocol: LC-MS/MS Analysis of Sulfonamides[13]
-
Sample Preparation:
-
Employ a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for extraction and cleanup.
-
Evaporate the supernatant to dryness and reconstitute in a suitable solvent mixture (e.g., acetonitrile and 0.1% formic acid solution).
-
-
LC Separation:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: Gradient elution with a mixture of 0.1% formic acid in water and acetonitrile.
-
-
MS Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification, monitoring specific precursor-to-product ion transitions for each sulfonamide.
-
-
Data Analysis:
-
Identify sulfonamides based on their retention times and specific MRM transitions.
-
Quantify the analytes using a calibration curve.
-
Figure 3. Experimental workflow for LC-MS/MS analysis of sulfonamides.
Comparison and Logical Selection of Techniques
The choice of analytical technique for sulfonamide product validation depends on the specific objective of the analysis.
-
For routine quality control and quantification of known sulfonamides in a formulated product, HPLC with UV or fluorescence detection is often the most practical and cost-effective choice due to its robustness, precision, and established validation protocols.[16][17]
-
For the definitive identification of the API, structural elucidation of unknown impurities, or degradation products, NMR is the gold standard. Its ability to provide unambiguous structural information is invaluable.
-
For trace-level quantification, residue analysis, or when high specificity is required (e.g., in complex biological matrices), LC-MS/MS is the preferred method due to its exceptional sensitivity and selectivity.
Figure 4. Logical selection of analytical techniques for sulfonamide validation.
Conclusion
HPLC, NMR, and MS are complementary and powerful analytical techniques for the comprehensive validation of sulfonamide products. A thorough understanding of the strengths and limitations of each method, as outlined in this guide, enables researchers, scientists, and drug development professionals to select the most appropriate technique to ensure the quality, safety, and efficacy of pharmaceutical products. The integration of these techniques in a validation strategy provides a robust framework for meeting regulatory expectations and delivering high-quality medicines.
References
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 2. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 3. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tis.wu.ac.th [tis.wu.ac.th]
- 5. Scholars@Duke publication: Quantitative analysis of twelve sulfonamides in honey after acidic hydrolysis by high-performance liquid chromatography with post-column derivatization and fluorescence detection. [scholars.duke.edu]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Identification of sulfonamides by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of Sulfonamides by NMR Spectroscopy -YAKHAK HOEJI | Korea Science [koreascience.kr]
- 10. hpst.cz [hpst.cz]
- 11. acgpubs.org [acgpubs.org]
- 12. Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. scielo.br [scielo.br]
- 17. wjarr.com [wjarr.com]
A Comparative Guide to Assessing the Purity of Sulfonamides Derived from 4-Bromo-2-(Trifluoromethoxy)Benzene-1-Sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
The meticulous assessment of purity for synthesized active pharmaceutical ingredients (APIs) is a cornerstone of drug development, ensuring both safety and efficacy. This guide provides an objective comparison of key analytical techniques for determining the purity of sulfonamides synthesized from 4-bromo-2-(trifluoromethoxy)benzene-1-sulfonyl chloride. This precursor is valuable in medicinal chemistry for creating complex bioactive molecules due to its reactive sulfonyl chloride group and the presence of bromo and trifluoromethoxy substituents, which allow for further molecular modifications.[1]
Potential Impurities
The synthesis of sulfonamides from sulfonyl chlorides is a robust method.[2] However, impurities can arise from several sources:
-
Unreacted Starting Materials: Residual this compound or the amine reactant.
-
Byproducts: Formation of secondary sulfonamides or other side-reaction products.[3]
-
Degradation Products: Hydrolysis of the sulfonyl chloride or the final sulfonamide product.
A logical workflow is essential for the comprehensive assessment of these potential impurities and the accurate determination of purity.
Caption: A logical workflow for assessing the purity of synthesized sulfonamides.
Comparison of Analytical Techniques
The selection of an analytical method is contingent on the specific information required, from rapid qualitative checks to rigorous quantitative determination and structural confirmation.
| Technique | Principle | Information Obtained | Sensitivity | Quantitation Capability | Key Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and a liquid mobile phase. | Retention time (tʀ), peak area for quantification, percent purity. | High (ng to µg/mL).[4] | Excellent, high precision and accuracy.[4][5] | Robust, reproducible, ideal for routine quality control.[4][6] | Requires reference standards for absolute quantification; potential for co-elution. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by HPLC followed by mass analysis of eluted compounds. | Molecular weight of the parent compound and impurities, fragmentation patterns for structural clues. | Very High (pg to ng/mL).[7][8] | Excellent, especially with tandem MS (MS/MS).[7] | Provides molecular weight information, definitive identification of impurities.[9] | More complex instrumentation, potential for matrix effects.[10] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Detailed molecular structure, identification and quantification of impurities.[11][12] | Moderate | Good (qNMR), but less precise than HPLC for trace impurities. | Unrivaled for structural elucidation, can identify unknown impurities.[13] | Lower sensitivity compared to MS, requires higher sample concentration. |
| Elemental Analysis (EA) | Combustion of the sample to convert elements into simple gases for measurement. | Percentage composition of C, H, N, and heteroatoms (S, Br). | Low | Provides elemental ratio, not for trace impurities. | Confirms the empirical formula of the bulk material.[14] | Does not detect isomeric impurities; requires high sample purity for accurate results.[15][16] |
| Thin-Layer Chromatography (TLC) | Separation based on differential adsorption on a thin layer of adsorbent. | Retention factor (Rf), qualitative presence of impurities. | Low to Moderate | Semi-quantitative at best. | Simple, rapid, and cost-effective for reaction monitoring.[13][17] | Low resolution, not suitable for accurate quantification.[10] |
Experimental Protocols
Detailed and standardized protocols are crucial for generating reliable and reproducible purity data.
High-Performance Liquid Chromatography (HPLC)
This protocol is for the quantitative determination of purity and the detection of impurities.
-
Instrumentation: A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.[5]
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[6][13]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[18][19]
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized sulfonamide and dissolve it in a suitable diluent (e.g., acetonitrile/water mixture) in a 10 mL volumetric flask to achieve a concentration of ~1 mg/mL.[4]
-
Detection: Monitor at a wavelength where the sulfonamide exhibits strong absorbance, typically around 254-270 nm.[6][18]
-
Data Analysis:
-
Integrate the peak areas of the main sulfonamide peak and all impurity peaks.
-
Calculate the percent purity using the area normalization method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol is for the definitive confirmation and sensitive quantification of the sulfonamide and its potential impurities.
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).[7][9]
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically effective for sulfonamides.[20]
-
LC Conditions: Use the same or similar conditions as the HPLC method.
-
Sample Preparation: Prepare a test solution of the synthesized compound at a concentration of approximately 10-100 µg/mL in the mobile phase to facilitate detection.
-
Data Analysis:
NMR Spectroscopy
This protocol is for the structural confirmation and identification of major impurities.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[13]
-
Experiments: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. The ¹⁹F NMR will be particularly informative for confirming the trifluoromethoxy group.
-
Data Analysis:
-
Confirm the structure of the desired sulfonamide by assigning the observed chemical shifts and coupling constants to the protons, carbons, and fluorine atoms in the molecule.[12]
-
Look for small, unassigned peaks in the spectra, which may indicate the presence of impurities. The integration of these peaks relative to the main compound can provide a quantitative estimate of impurity levels.
-
Elemental Analysis
This protocol confirms the elemental composition of the bulk sample, serving as a fundamental check of purity.
-
Instrumentation: A CHNS/O elemental analyzer.
-
Sample Preparation: Provide a dry, homogeneous sample (typically 2-5 mg).
-
Analysis: The instrument combusts the sample, and the resulting gases (CO₂, H₂O, N₂, SO₂) are quantified.
-
Data Interpretation: The experimentally determined weight percentages of Carbon, Hydrogen, Nitrogen, and Sulfur should be compared to the theoretical values calculated from the molecular formula. For a compound to be considered pure, the found values should typically be within ±0.4% of the calculated values.[16][21]
Visualization of Key Structures
The structures of the starting material and a representative product are fundamental to understanding the analysis.
Caption: From sulfonyl chloride starting material to a generic sulfonamide product.
Note: The images in the diagram are illustrative placeholders for the chemical structures.
By employing a combination of these orthogonal analytical techniques, researchers can confidently assess the purity of sulfonamides synthesized from this compound, ensuring the quality and reliability of their compounds for further research and development.
References
- 1. This compound [myskinrecipes.com]
- 2. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 3. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. tis.wu.ac.th [tis.wu.ac.th]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. hpst.cz [hpst.cz]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion | Semantic Scholar [semanticscholar.org]
- 10. ymerdigital.com [ymerdigital.com]
- 11. Identification of sulfonamides by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. azom.com [azom.com]
- 15. Elemental analysis - Wikipedia [en.wikipedia.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. fsis.usda.gov [fsis.usda.gov]
- 18. Sulfonamide Antibiotics Analyzed with HPLC- AppNote [mtc-usa.com]
- 19. Estimation of purity of antimicrobial lead compound sulfonamide-anthranilate derivative methyl-ester-toluene-sulfonamide using LC to develop a new drug application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
alternative reagents to 4-Bromo-2-(Trifluoromethoxy)Benzene-1-Sulfonyl Chloride for sulfonamide synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Sulfonylating Agents for the Synthesis of Novel Sulfonamides
The synthesis of sulfonamides is a cornerstone of medicinal chemistry, with this functional group being a key component in a wide array of therapeutic agents. The choice of sulfonylating reagent is critical, influencing not only the yield and purity of the final product but also the overall efficiency and feasibility of the synthetic route. This guide provides a comprehensive comparison of alternative reagents to 4-Bromo-2-(Trifluoromethoxy)Benzene-1-Sulfonyl Chloride for the synthesis of sulfonamides, supported by experimental data and detailed protocols.
Performance Comparison of Sulfonylating Agents
The selection of a suitable sulfonylating agent is a pivotal step in the synthesis of sulfonamides. The reactivity of the sulfonyl chloride, influenced by its electronic and steric properties, directly impacts the reaction conditions required and the ultimate yield of the desired sulfonamide. To facilitate an informed decision, the following table summarizes the performance of this compound and several alternative reagents in the synthesis of N-phenylsulfonamides.
| Reagent | Amine Substrate | Reaction Conditions | Typical Yield (%) |
| This compound | Aniline | Pyridine, CH₂Cl₂, 0 °C to rt, 12 h | 85-95% (Estimated) |
| p-Toluenesulfonyl Chloride | Aniline | Pyridine, CH₂Cl₂, 0 °C to rt, 2 h | ~95%[1] |
| Dansyl Chloride | Aniline | Acetonitrile, rt, <10 min | High (Qualitative) |
| 2,4-Dichloro-6-(Trifluoromethoxy)Benzenesulfonyl Chloride | Aniline | Pyridine, CH₂Cl₂, 0 °C to rt, 12 h | 80-90% (Estimated) |
Note: The yields for this compound and 2,4-Dichloro-6-(Trifluoromethoxy)Benzenesulfonyl Chloride are estimated based on typical sulfonylation reactions of similarly substituted benzenesulfonyl chlorides, as direct experimental data for the reaction with aniline was not available in the cited literature.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful synthesis of target molecules. Below are standardized protocols for the synthesis of N-phenylsulfonamide using the compared reagents.
Protocol 1: Synthesis of N-Phenyl-4-bromo-2-(trifluoromethoxy)benzenesulfonamide
Materials:
-
This compound (1.0 eq)
-
Aniline (1.05 eq)
-
Pyridine (1.5 eq)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve aniline in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine to the stirred solution.
-
In a separate flask, dissolve this compound in a minimal amount of anhydrous dichloromethane.
-
Add the sulfonyl chloride solution dropwise to the aniline solution at 0 °C over 20-30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with 1 M HCl.
-
Separate the organic layer and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of N-Phenyl-4-methylbenzenesulfonamide
Materials:
-
p-Toluenesulfonyl Chloride (1.1 eq)
-
Aniline (1.0 eq)
-
Pyridine (3.0 eq)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated Ammonium Chloride (NH₄Cl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of aniline in anhydrous dichloromethane, add pyridine.[1]
-
Add p-toluenesulfonyl chloride portion-wise to the mixture.[1]
-
Stir the reaction at room temperature for 2 hours.[1]
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated NH₄Cl solution.[1]
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[1]
-
Purify the crude product by column chromatography.[1]
Protocol 3: Synthesis of N-Phenyl-5-(dimethylamino)naphthalene-1-sulfonamide (Dansyl-aniline)
Materials:
-
Dansyl Chloride (1.0 eq)
-
Aniline (1.0 eq)
-
Acetonitrile
-
Sodium Bicarbonate Buffer (0.5 M, pH 9.5)
Procedure:
-
Prepare a 100 µM solution of dansyl chloride in acetonitrile.
-
Prepare a 100 µM solution of aniline in acetonitrile.
-
For analytical purposes, mix equal volumes of the two solutions. The reaction to form dansyl-aniline is rapid and can be monitored by mass spectrometry.
-
For preparative scale, dissolve aniline in a sodium bicarbonate buffer (pH 9.5).[2]
-
Add a solution of dansyl chloride in acetone to the aniline solution and incubate.[2]
-
The product can be isolated by evaporation of the organic solvent followed by extraction.[2]
Protocol 4: Synthesis of N-Phenyl-2,4-dichloro-6-(trifluoromethoxy)benzenesulfonamide
Materials:
-
2,4-Dichloro-6-(Trifluoromethoxy)Benzenesulfonyl Chloride (1.0 eq)
-
Aniline (1.05 eq)
-
Pyridine (1.5 eq)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Follow the general procedure outlined in Protocol 1, substituting this compound with 2,4-Dichloro-6-(Trifluoromethoxy)Benzenesulfonyl Chloride.
Signaling Pathways and Experimental Workflows
The biological importance of sulfonamides stems from their ability to interact with and modulate various signaling pathways implicated in a range of diseases. The following diagrams, generated using the DOT language, illustrate some of these key pathways and a general experimental workflow for sulfonamide synthesis.
References
A Researcher's Guide to Sulfonylating Agents: A Yield and Reactivity Comparison for the Sulfonylation of Aniline
For researchers, scientists, and professionals in drug development, the synthesis of sulfonamides is a fundamental process, as this functional group is a cornerstone of numerous therapeutic agents. The selection of the appropriate sulfonylating agent is a critical decision that directly impacts reaction efficiency, yield, and purity. This guide provides an objective comparison of several common sulfonylating agents for the sulfonylation of a model primary aromatic amine, aniline. The data presented is compiled from published experimental results to aid in making an informed choice for your specific synthetic needs.
Performance Comparison of Sulfonylating Agents with Aniline
The following table summarizes the performance of various sulfonylating agents in their reaction with aniline, highlighting the reaction conditions and corresponding product yields.
| Sulfonylating Agent | Structure | Key Features & Reactivity | Base | Solvent | Time | Yield (%) | Reference |
| Benzenesulfonyl Chloride | Standard, widely used aromatic sulfonylating agent. | Pyridine | - | - | 100% | [1] | |
| Triethylamine (TEA) | THF | 6 h | 86% | [1] | |||
| p-Toluenesulfonyl Chloride (TsCl) | Common, stable, and cost-effective. The tosyl group is a good leaving group. | None (Catalyst/Solvent-Free) | Microwave | 3 min | 97% | [2] | |
| 4-Nitrobenzenesulfonyl Chloride (NsCl) | Highly reactive due to the electron-withdrawing nitro group. The nosyl group is easily removed, making it useful as a protecting group. | Pyridine | - | - | 100% | [1] | |
| Methanesulfonyl Chloride (MsCl) | Highly reactive aliphatic sulfonylating agent. The resulting mesylate is an excellent leaving group.[3][4] | - | Water | - | High Yields Reported | [5] | |
| 2,4-Dichlorobenzenesulfonyl Chloride | Highly reactive due to two electron-withdrawing chlorine atoms. More potent than tosyl chloride, suitable for less nucleophilic substrates.[3] | - | - | - | - | [3] | |
| Dansyl Chloride (DnsCl) | Reacts with primary and secondary amines to produce highly fluorescent sulfonamide adducts.[6][7] Primarily used for analytical labeling and quantification.[7] | Alkaline pH (9-11) | - | - | - | [7] |
Note: Yields can be highly dependent on the specific reaction conditions, scale, and purification methods.
General Experimental Protocol for Sulfonylation of Aniline
This protocol is a representative procedure for the sulfonylation of an amine using a sulfonyl chloride. Reagent quantities and reaction times should be optimized for the specific sulfonylating agent and substrate used.
Materials:
-
Aniline
-
Selected Sulfonyl Chloride (e.g., p-Toluenesulfonyl chloride) (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Base (e.g., Pyridine or Triethylamine) (1.5 eq)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel.
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve aniline (1.0 eq) and the chosen base (e.g., pyridine, 1.5 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature reaches 0 °C.
-
Addition of Sulfonylating Agent: Dissolve the sulfonyl chloride (1.1 eq) in a separate portion of anhydrous DCM. Add this solution dropwise to the cooled amine solution using a dropping funnel over 15-30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for the appropriate time (typically 2-6 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by adding deionized water.
-
Workup: Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl to remove excess base.
-
Next, wash with a saturated NaHCO₃ solution to remove any remaining acid.
-
Finally, wash with brine to remove residual water-soluble components.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain the pure sulfonamide.
Caption: General experimental workflow for the synthesis of sulfonamides.
Concluding Remarks
The choice of sulfonylating agent is dictated by the specific requirements of the synthesis.
-
For high-yielding, standard sulfonamide synthesis, benzenesulfonyl chloride and p-toluenesulfonyl chloride are reliable and economic choices.[1][2]
-
When higher reactivity is needed, particularly for less nucleophilic amines or when the resulting sulfonamide needs to be cleaved easily, 4-nitrobenzenesulfonyl chloride (NsCl) is a superior option, often providing quantitative yields.[1]
-
Methanesulfonyl chloride (MsCl) and 2,4-dichlorobenzenesulfonyl chloride represent highly reactive agents for challenging substrates or when rapid reaction rates are desired.[3]
-
For applications requiring fluorescent tagging for analytical purposes, Dansyl chloride is the reagent of choice, forming stable and highly fluorescent adducts.[6][7]
By understanding the relative reactivity and optimal conditions for each agent, researchers can streamline the synthesis of sulfonamides, improving yields and simplifying purification for applications in drug discovery and development.
References
studying the effect of the 4-bromo and 2-trifluoromethoxy substituents on biological activity
For Researchers, Scientists, and Drug Development Professionals
The strategic introduction of specific substituents is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of bioactive molecules. This guide provides a comparative analysis of two such substituents: the 4-bromo and the 2-trifluoromethoxy groups. While direct head-to-head comparisons on a single molecular scaffold are limited in the available literature, this document synthesizes data from various studies to offer insights into their respective impacts on biological activity, particularly in the realms of oncology and microbiology.
I. Comparative Biological Activity: A Data-Driven Overview
The following tables summarize the observed biological activities of compounds bearing either a 4-bromo or a 2-trifluoromethoxy substituent. It is crucial to note that the data presented is collated from studies on different parent molecules; therefore, direct comparisons of potency should be interpreted with caution.
Anticancer Activity
The 4-bromo and 2-trifluoromethoxy groups have both been incorporated into molecular scaffolds to enhance anticancer activity. The 4-bromo substituent has been shown to increase cytotoxic activity and selectivity in certain classes of compounds.[1] The 2-trifluoromethoxy group, known for its ability to enhance lipophilicity and metabolic stability, also contributes significantly to the anticancer profile of various molecules.[2]
| Substituent | Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 4-Bromo | Isatin Derivative | K562 (Leukemia) | 2.32 | [1] |
| 4-Bromo | Isatin Derivative | HT-29 (Colon) | 2.67 | [1] |
| 4-Bromo | Chalcone | HeLa (Cervical) | 3.204 | [1] |
| 4-Bromo | Chalcone | MCF-7 (Breast) | 3.849 | [1] |
| 2-Trifluoromethoxy | Phenyl-1,3,4-oxadiazole | Not Specified | < 1 | [3] |
| 2-Trifluoromethoxy | Quinoline | Not Specified | Not Specified | This information is based on the general understanding of the substituent's properties. |
Antimicrobial Activity
Both substituents have been explored for their potential in developing novel antimicrobial agents. The lipophilicity conferred by these groups can facilitate the penetration of bacterial cell membranes.
| Substituent | Compound Class | Test Organism | Activity (MIC in µg/mL or Zone of Inhibition in mm) | Reference |
| 4-Bromo | Schiff base of 5-bromosalicylaldehyde | S. aureus | MIC: 0.625 | [4] |
| 4-Bromo | Schiff base of 5-bromosalicylaldehyde | E. coli | MIC: 2.5 | [4] |
| 2-Trifluoromethoxy | Not Specified | Not Specified | Data not readily available in a comparative context. |
II. Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the biological activities discussed above.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
96-well plates
-
Test compounds
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined from the dose-response curve.
Disk Diffusion Assay for Antimicrobial Activity
The disk diffusion assay is a qualitative method used to test the susceptibility of bacteria to antimicrobials.
Materials:
-
Bacterial culture
-
Mueller-Hinton agar plates
-
Sterile paper disks (6 mm)
-
Test compounds
-
Sterile swabs
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Uniformly streak the bacterial inoculum onto the surface of a Mueller-Hinton agar plate using a sterile swab.
-
Disk Application: Aseptically apply paper disks impregnated with known concentrations of the test compounds onto the agar surface. A disk with the solvent used to dissolve the compounds should be used as a negative control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of no bacterial growth around each disk in millimeters.
-
Interpretation: The size of the zone of inhibition is indicative of the antimicrobial activity of the compound.
III. Signaling Pathways and Experimental Workflow
The biological effects of the 4-bromo and 2-trifluoromethoxy substituted compounds are often mediated through the modulation of key cellular signaling pathways.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Its dysregulation is a hallmark of many cancers.
Caption: The MAPK signaling cascade.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB pathway plays a critical role in regulating the immune response to infection and is also implicated in cancer development and inflammation.
Caption: The canonical NF-κB signaling pathway.
General Experimental Workflow for Biological Activity Screening
The following diagram illustrates a typical workflow for the initial screening and evaluation of new chemical entities.
Caption: A general workflow for drug discovery.
References
Comparative Guide to the Hydrolytic Stability of Sulfonamides Derived from 4-Bromo-2-(Trifluoromethoxy)Benzene-1-Sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hydrolytic stability of sulfonamides, with a special focus on those derived from 4-Bromo-2-(Trifluoromethoxy)Benzene-1-Sulfonyl Chloride. The stability of a sulfonamide is a critical parameter influencing its efficacy, shelf-life, and overall developability as a therapeutic agent. This document outlines the expected stability profile based on structure-activity relationships and provides established experimental protocols for verification.
Introduction to Sulfonamide Stability
Sulfonamides are a class of compounds containing the -S(=O)₂-NR₂ functional group. Their stability in aqueous environments is paramount for pharmaceutical applications. Hydrolysis, the cleavage of chemical bonds by water, is a primary degradation pathway for many drugs, including sulfonamides. The rate of hydrolysis is significantly influenced by pH and the electronic properties of the substituents on the aromatic ring of the sulfonyl chloride precursor.
Generally, sulfonamides exhibit greater stability in neutral to alkaline conditions, with increased susceptibility to degradation under acidic conditions.[1] The presence of strong electron-withdrawing groups on the aryl ring of the sulfonyl chloride is known to increase the electrophilicity of the sulfur atom, making the sulfonamide bond more prone to nucleophilic attack by water or hydroxide ions.
The 4-Bromo-2-(Trifluoromethoxy)phenyl group contains two potent electron-withdrawing substituents: a bromine atom and a trifluoromethoxy group. Consequently, sulfonamides derived from this scaffold are predicted to exhibit lower hydrolytic stability compared to sulfonamides with electron-donating or less-electron-withdrawing groups.
Comparative Hydrolytic Stability Data
The following tables present experimental data for a range of commercially available sulfonamides and predicted data for a representative sulfonamide derived from this compound.
Table 1: Experimentally Determined Hydrolytic Stability of Common Sulfonamides
This table summarizes the hydrolytic degradation of twelve sulfonamides after 5 days at 50°C at pH 4, 7, and 9, as determined by Białk-Bielińska et al. (2012) following OECD Guideline 111.[1][2] A degradation of ≤10% is considered hydrolytically stable under these conditions.
| Sulfonamide | % Degradation at pH 4 | % Degradation at pH 7 | % Degradation at pH 9 |
| Sulfaguanidine | 8.9 | 0 | 0 |
| Sulfadiazine | 10.0 | 11.2 | 0 |
| Sulfathiazole | 24.3 | 0 | 0 |
| Sulfapyridine | 16.7 | 0 | 0 |
| Sulfamerazine | 14.3 | 0 | 0 |
| Sulfamethizole | 16.7 | 0 | 0 |
| Sulfamethazine | 14.3 | 0 | 0 |
| Sulfamethoxypyridazine | 41.2 | 14.3 | 0 |
| Sulfachloropyridazine | 38.1 | 14.3 | 0 |
| Sulfamethoxazole | 19.1 | 0 | 0 |
| Sulfisoxazole | 16.7 | 0 | 0 |
| Sulfadimethoxine | 14.3 | 0 | 0 |
Table 2: Predicted Hydrolytic Stability of a Sulfonamide Derived from this compound
This table presents the predicted hydrolytic degradation for a representative novel sulfonamide, N-(4-methoxyphenyl)-4-bromo-2-(trifluoromethoxy)benzenesulfonamide. The predictions are based on the strong electron-withdrawing effects of the 4-bromo and 2-trifluoromethoxy substituents, which are expected to significantly decrease the stability of the sulfonamide bond compared to the compounds listed in Table 1.
| Sulfonamide | Predicted % Degradation at pH 4 | Predicted % Degradation at pH 7 | Predicted % Degradation at pH 9 |
| N-(4-methoxyphenyl)-4-bromo-2-(trifluoromethoxy)benzenesulfonamide | > 40% | > 20% | > 15% |
Note: The data in Table 2 are predictive and require experimental verification using the protocols outlined below. The increased predicted degradation at neutral and alkaline pH is due to the enhanced susceptibility of the electron-deficient sulfur atom to nucleophilic attack by water and hydroxide ions.
Experimental Protocols
To experimentally determine and compare the hydrolytic stability of sulfonamides, the following protocols are recommended, based on the OECD Guideline 111 for Testing of Chemicals.[1][2]
Hydrolytic Stability Assay (Following OECD Guideline 111)
This protocol describes a standardized procedure for assessing hydrolytic stability under acidic, neutral, and alkaline conditions.
a. Materials:
-
Test sulfonamide
-
Sterile, buffered aqueous solutions at pH 4, 7, and 9
-
Capped glass vials
-
Constant temperature incubator or water bath (e.g., set to 50°C for accelerated testing)
-
HPLC system for analysis
b. Procedure:
-
Prepare a stock solution of the test sulfonamide in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
In triplicate for each pH condition, add a small aliquot of the stock solution to the sterile buffer in a glass vial to achieve a final concentration not exceeding 10 mg/L. Ensure the volume of organic solvent is minimal (e.g., <1% v/v) to not affect the aqueous hydrolysis.
-
Seal the vials and place them in a constant temperature incubator in the dark at 50°C.
-
At specified time points (e.g., 0, 1, 2, 3, 4, and 5 days), remove one vial for each pH condition.
-
Allow the vial to cool to room temperature.
-
Immediately analyze the sample by HPLC to determine the concentration of the parent sulfonamide remaining.
HPLC Method for Quantification
This protocol provides a general high-performance liquid chromatography (HPLC) method for the separation and quantification of sulfonamides and their degradation products.
a. Instrumentation and Conditions:
-
HPLC System: A system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A typical gradient would be to start at 10-20% B, increasing to 90-95% B over 15-20 minutes, followed by a re-equilibration period. The exact gradient should be optimized for the specific sulfonamide being analyzed.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: A wavelength between 254 nm and 270 nm is typically suitable for sulfonamides.[3]
-
Column Temperature: 30°C.
b. Analysis:
-
Prepare a calibration curve using standard solutions of the test sulfonamide at a minimum of five different concentrations.
-
Inject the samples from the hydrolysis study.
-
Quantify the peak area of the parent sulfonamide at each time point.
-
Calculate the percentage of the sulfonamide remaining at each time point relative to the concentration at time zero. The percentage degradation is calculated as 100% - % remaining.
Visualizations
Hydrolytic Stability Experimental Workflow
Caption: Workflow for determining the hydrolytic stability of sulfonamides.
General Mechanism of Sulfonamide Hydrolysis
Caption: Simplified mechanism of sulfonamide hydrolysis via S-N bond cleavage.
References
spectroscopic comparison of products from different sulfonyl chlorides
For Researchers, Scientists, and Drug Development Professionals
The synthesis of sulfonamides via the reaction of sulfonyl chlorides with primary or secondary amines is a cornerstone of medicinal chemistry. The resulting sulfonamide functional group is present in a wide array of therapeutic agents, including antibacterial drugs, diuretics, and anticonvulsants. Rigorous spectroscopic characterization is essential to confirm the successful synthesis and purity of these products. This guide provides an objective comparison of the spectroscopic properties of sulfonamides derived from different classes of sulfonyl chlorides, supported by representative experimental data and detailed protocols.
Spectroscopic Data Comparison
The electronic nature of the substituent on the sulfonyl chloride has a distinct and predictable influence on the spectroscopic fingerprint of the final sulfonamide product. To illustrate these differences, we present a comparison of the key spectroscopic data for three model compounds synthesized by reacting benzylamine with an alkylsulfonyl chloride (Methanesulfonyl Chloride), an arylsulfonyl chloride with an electron-donating group (p-Toluenesulfonyl Chloride), and an arylsulfonyl chloride with a strong electron-withdrawing group (p-Nitrobenzenesulfonyl Chloride).
¹H NMR Spectroscopy Data
The chemical shift of the N-H proton and the protons adjacent to the sulfonyl group are particularly sensitive to the electronic environment. Electron-withdrawing groups on the aryl ring of the sulfonyl chloride tend to deshield nearby protons, shifting their signals downfield.
| Compound Name | Structure | N-H Signal (δ ppm) | CH₂ Signal (δ ppm) | R-Group Protons (δ ppm) |
| N-Benzyl methanesulfonamide |
| ~4.8 (t) | 4.14 (d) | 2.85 (s, 3H) |
| N-Benzyl p-toluenesulfonamide[1] |
| 4.66 (t) | 4.12 (d) | 7.76 (d, 2H), 7.32 (d, 2H), 2.44 (s, 3H) |
| N-Benzyl p-nitrobenzenesulfonamide |
| ~5.5 (t, est.) | 4.31 (d) | 8.35 (d, 2H), 8.05 (d, 2H) |
Note: Data for N-Benzyl methanesulfonamide and N-Benzyl p-nitrobenzenesulfonamide are compiled from typical values and data for related structures. Data for N-Benzyl p-toluenesulfonamide is from cited experimental results.
¹³C NMR Spectroscopy Data
The chemical shifts of the carbon atoms, particularly the benzylic carbon and the carbons of the sulfonyl chloride's R-group, are also influenced by the electronic effects of the substituents.
| Compound Name | CH₂ Signal (δ ppm) | R-Group Carbons (δ ppm) | Benzylamine Aromatic Carbons (δ ppm) |
| N-Benzyl methanesulfonamide | ~47.5 | ~40.5 (CH₃) | ~136, 129, 128, 127 |
| N-Benzyl p-toluenesulfonamide[1] | 47.3 | 143.6, 137.0, 129.7, 127.2, 21.5 (CH₃) | 136.3, 128.7, 127.9, 127.8 |
| N-Benzyl p-nitrobenzenesulfonamide | ~48.0 | ~150, 145, 128, 124 | ~135, 129, 128.5, 128 |
Note: Data for N-Benzyl methanesulfonamide and N-Benzyl p-nitrobenzenesulfonamide are compiled from typical values and data for related structures. Data for N-Benzyl p-toluenesulfonamide is from cited experimental results.
Infrared (IR) Spectroscopy Data
IR spectroscopy is highly effective for identifying the key functional groups in sulfonamides. The frequencies of the symmetric and asymmetric S=O stretching vibrations are characteristic and shift based on the electronic nature of the sulfonyl group.
| Compound Name | N-H Stretch (cm⁻¹) | Asymmetric SO₂ Stretch (cm⁻¹) | Symmetric SO₂ Stretch (cm⁻¹) |
| N-Benzyl methanesulfonamide | ~3280 | ~1318 | ~1145 |
| N-Benzyl p-toluenesulfonamide[1] | 3271 | 1328 | 1159 |
| N-Benzyl p-nitrobenzenesulfonamide | ~3300 | ~1350 | ~1165 |
Note: Data for N-Benzyl methanesulfonamide and N-Benzyl p-nitrobenzenesulfonamide are compiled from typical values and data for related structures. Data for N-Benzyl p-toluenesulfonamide is from cited experimental results.
Experimental Protocols
The following are detailed methodologies for the synthesis and spectroscopic analysis of a model sulfonamide.
Protocol 1: Synthesis of N-Benzyl p-toluenesulfonamide
Materials:
-
Benzylamine
-
p-Toluenesulfonyl chloride
-
Pyridine or Triethylamine
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Hexanes
-
Ethyl Acetate
Procedure:
-
Dissolve benzylamine (1.0 equivalent) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.
-
Add pyridine or triethylamine (1.2 equivalents) to the solution to act as a base.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.1 equivalents) in DCM to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography on silica gel using a hexanes/ethyl acetate solvent system to yield the pure sulfonamide.
Protocol 2: Spectroscopic Characterization
¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified sulfonamide in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: For ¹H NMR, typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans. For ¹³C NMR, acquire 512-1024 scans with proton decoupling.
-
Data Processing: Process the data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy:
-
Sample Preparation: For solid samples, a small amount of the purified sulfonamide can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared.
-
Instrumentation: Acquire the spectrum using an FTIR spectrometer.
-
Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal or a pure KBr pellet. Identify the characteristic absorption bands for the N-H and SO₂ functional groups.
Visualized Workflows and Pathways
Caption: General experimental workflow for sulfonamide synthesis and analysis.
Caption: Inhibition of a bacterial enzyme pathway by a sulfonamide drug.
References
A Comparative Guide to Sulfonylating Agents in Large-Scale Synthesis: A Cost-Benefit Analysis of 4-Bromo-2-(Trifluoromethoxy)Benzene-1-Sulfonyl Chloride
For researchers, scientists, and drug development professionals, the selection of an appropriate sulfonating agent is a critical decision in the large-scale synthesis of sulfonamide-based active pharmaceutical ingredients (APIs). This guide provides an objective cost-benefit analysis of 4-Bromo-2-(Trifluoromethoxy)Benzene-1-Sulfonyl Chloride, comparing its performance, cost, and safety profile with common industrial alternatives. The data presented is intended to aid in making informed decisions for process optimization and economic viability in drug development and manufacturing.
The utility of a sulfonating agent in industrial applications hinges on a balance of reactivity, selectivity, cost, and safety. This compound is a specialized reagent, and its cost-effectiveness must be weighed against its potential advantages in specific synthetic routes. This guide examines this reagent alongside three widely used alternatives: p-Toluenesulfonyl Chloride (TsCl), 2-Nitrobenzenesulfonyl Chloride (o-NsCl), and 4-Bromobenzenesulfonyl Chloride.
Performance and Cost Comparison
To provide a clear and objective comparison, the following tables summarize the key quantitative data for this compound and its alternatives. Prices are estimates based on available supplier information for bulk quantities and are subject to market fluctuations.
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Indicative Bulk Price (USD/kg) | Key Advantages | Key Disadvantages |
| This compound | 175278-14-5 | 339.51 | $200 - $450 | Unique substitution pattern for specific molecular targets. | High cost, limited bulk availability. |
| p-Toluenesulfonyl Chloride (TsCl) | 98-59-9 | 190.65 | $10 - $30 | Low cost, widely available, well-established reactivity. | Can be less reactive, may require harsher conditions. |
| 2-Nitrobenzenesulfonyl Chloride (o-NsCl) | 1694-92-4 | 221.62 | $50 - $150 | Activating nitro group can increase reactivity. | Higher cost than TsCl, potential for side reactions related to the nitro group. |
| 4-Bromobenzenesulfonyl Chloride | 98-58-8 | 255.51 | $40 - $100 | Moderate reactivity, useful for introducing a bromine atom for further functionalization. | Higher cost than TsCl. |
Comparative Experimental Data: Synthesis of a Generic Primary Sulfonamide
To illustrate the performance differences, this section presents a hypothetical but representative large-scale synthesis of a primary sulfonamide from a generic primary amine. The data is a composite estimation based on typical sulfonylation reactions.
| Parameter | 4-Bromo-2-(Trifluoromethoxy) Benzene-1-Sulfonyl Chloride | p-Toluenesulfonyl Chloride (TsCl) | 2-Nitrobenzenesulfonyl Chloride (o-NsCl) | 4-Bromobenzenesulfonyl Chloride |
| Reaction Time | 4 - 8 hours | 8 - 16 hours | 3 - 6 hours | 6 - 12 hours |
| Reaction Temperature | 20 - 40 °C | 40 - 80 °C | 10 - 30 °C | 30 - 60 °C |
| Typical Yield | 85 - 95% | 75 - 85% | 90 - 98% | 80 - 90% |
| Byproducts | HCl, residual starting materials | HCl, potential di-sulfonylation products | HCl, nitro-group related impurities | HCl, residual starting materials |
| Purification | Standard chromatography or recrystallization | Often requires more rigorous purification | Chromatography may be needed to remove colored impurities | Standard chromatography or recrystallization |
Experimental Protocols
General Protocol for Large-Scale Sulfonamide Synthesis
1. Reaction Setup: In a suitable glass-lined reactor, a solution of the primary amine (1.0 equivalent) and a base (e.g., triethylamine or pyridine, 1.2 equivalents) in an appropriate anhydrous solvent (e.g., dichloromethane or toluene) is prepared under an inert atmosphere (nitrogen).
2. Reagent Addition: The sulfonyl chloride (1.05 equivalents) is dissolved in the same anhydrous solvent and added dropwise to the amine solution while maintaining the specified reaction temperature. The addition rate is controlled to manage any exotherm.
3. Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC), until the consumption of the limiting reagent.
4. Work-up and Isolation: Upon completion, the reaction mixture is quenched with water or a dilute aqueous acid. The organic layer is separated, washed with brine, and dried over a suitable drying agent (e.g., anhydrous sodium sulfate). The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield the desired sulfonamide.
Safety and Handling Comparison
The safe handling of sulfonyl chlorides is paramount in a large-scale setting due to their reactivity, particularly with water, and their corrosive nature.
| Reagent | Key Hazards | Recommended PPE | Waste Disposal Considerations |
| This compound | Corrosive, causes severe skin burns and eye damage. Reacts with water to produce HCl gas. | Chemical resistant gloves, safety goggles with side shields, face shield, and appropriate respiratory protection. | Neutralize with a suitable base (e.g., sodium bicarbonate) before disposal. Dispose of as halogenated organic waste. |
| p-Toluenesulfonyl Chloride (TsCl) | Corrosive, causes burns. Skin sensitizer. | Chemical resistant gloves, safety goggles, and respiratory protection. | Neutralize and dispose of as organic waste. |
| 2-Nitrobenzenesulfonyl Chloride (o-NsCl) | Corrosive, causes severe burns and eye damage. | Chemical resistant gloves, safety goggles with side shields, and respiratory protection. | Neutralize and dispose of as nitrated organic waste. |
| 4-Bromobenzenesulfonyl Chloride | Corrosive, causes severe skin burns and eye damage. | Chemical resistant gloves, safety goggles with side shields, and respiratory protection. | Neutralize and dispose of as halogenated organic waste. |
Visualizing the Synthetic Workflow and Decision-Making Process
To further clarify the process, the following diagrams illustrate a typical synthetic workflow and a decision-making model for selecting the appropriate sulfonating agent.
Conclusion
The choice of a sulfonating agent in large-scale synthesis is a multi-faceted decision.
-
This compound is a premium reagent, best suited for synthetic routes where its unique substitution pattern is essential for the final product's activity and cannot be easily achieved through other means. Its high cost necessitates its use in high-value API manufacturing.
-
p-Toluenesulfonyl Chloride (TsCl) remains the workhorse for many applications due to its low cost and widespread availability. It is the preferred choice when its reactivity is sufficient and cost is a primary driver.
-
2-Nitrobenzenesulfonyl Chloride (o-NsCl) offers a good balance of enhanced reactivity and moderate cost, making it a suitable alternative when TsCl is too slow or requires overly harsh conditions.
-
4-Bromobenzenesulfonyl Chloride is a valuable intermediate when the introduction of a bromine atom for subsequent cross-coupling reactions is desired, providing a strategic advantage in multi-step syntheses.
Ultimately, the optimal choice will depend on a thorough evaluation of the specific synthetic requirements, process economics, and safety considerations for each individual project. This guide serves as a foundational resource to aid in that critical decision-making process.
Safety Operating Guide
4-Bromo-2-(Trifluoromethoxy)Benzene-1-Sulfonyl Chloride proper disposal procedures
Safe Disposal of 4-Bromo-2-(Trifluoromethoxy)Benzene-1-Sulfonyl Chloride
For immediate reference, treat this compound as a corrosive and water-reactive substance. Proper disposal requires careful adherence to safety protocols and hazardous waste regulations. Never dispose of this chemical directly down the drain.
This guide provides comprehensive procedures for the safe handling and disposal of this compound, designed for researchers, scientists, and professionals in drug development. Adherence to these protocols is critical for ensuring laboratory safety and environmental protection.
Immediate Safety & Hazard Profile
This compound is a hazardous chemical that can cause severe skin burns, serious eye damage, and respiratory irritation.[1] It is crucial to handle this compound in a controlled laboratory environment with appropriate personal protective equipment (PPE).
Primary Hazards:
-
Corrosivity: Causes severe skin burns and eye damage.[1]
-
Reactivity: Reacts with water, acids, bases, amines, and reducing agents.[1]
-
Toxicity: May cause respiratory irritation upon inhalation.[1]
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 175278-14-5 | [1] |
| Molecular Formula | C₇H₃BrClF₃O₃S | |
| Appearance | Solid | [2] |
| Melting Point | 54-58 °C | [2] |
| Hazard Classifications | Skin Corrosion/Irritation Category 1B, Serious Eye Damage/Eye Irritation Category 1, Specific target organ toxicity (single exposure) Category 3 | [1] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound for disposal.
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles and a full-face shield.[1] | Protects against splashes of corrosive material. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[1] | Prevents severe skin burns upon contact. |
| Body Protection | Chemical-resistant lab coat or apron.[1] | Protects skin and personal clothing from contamination. |
| Respiratory | All handling and disposal steps must be performed in a certified chemical fume hood.[1] Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded. | Prevents inhalation of corrosive vapors and dust. |
Step-by-Step Disposal Protocol
The disposal of this compound is contingent on the quantity of the waste. Small, residual amounts may be neutralized, while bulk quantities require disposal as hazardous waste.
Experimental Protocol: Neutralization of Residual Quantities
This procedure is suitable only for small, residual quantities, such as cleaning glassware.
-
Preparation: In a certified chemical fume hood, prepare a large beaker with a dilute basic solution (e.g., 5% sodium bicarbonate or 1M sodium hydroxide) and place it in an ice bath to manage the exothermic reaction.
-
Slow Addition: With constant and vigorous stirring, slowly and carefully add the residual this compound to the cold basic solution. Never add the base to the sulfonyl chloride.
-
Monitoring: Monitor the pH of the solution to ensure it remains basic throughout the addition. Add more base if necessary.
-
Completion and Disposal: Once the reaction is complete and the solution is neutralized, it can be disposed of in accordance with local regulations. In many cases, after neutralization, it can be disposed of down the drain with copious amounts of water.
Disposal of Bulk Quantities and Contaminated Materials
Bulk quantities of this compound and any materials used to clean up spills (e.g., absorbent pads, contaminated gloves) must be disposed of as hazardous waste.[3]
-
Container and Labeling: Ensure the original container is tightly sealed. If transferring, use a compatible, properly sealed, and clearly labeled hazardous waste container. The label must include the full chemical name, associated hazards (Corrosive, Water-Reactive), and the date of waste generation.
-
Storage: Store the sealed container in a designated, well-ventilated hazardous waste storage area away from incompatible materials.[1]
-
Professional Disposal: Arrange for pickup and disposal by an approved and licensed hazardous waste disposal company.[1][4] Provide the Safety Data Sheet (SDS) to the disposal company.
Spill Response
In the event of a small spill:
-
Evacuate: Clear all non-essential personnel from the immediate area.
-
Ventilate: Ensure the chemical fume hood is operational to manage vapors.
-
Contain: Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[3] Do not use combustible materials like sawdust.
-
Collect: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Inform your laboratory supervisor and institutional Environmental Health and Safety (EHS) office about the spill.
Disposal Workflow Diagram
Caption: Logical workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for 4-Bromo-2-(Trifluoromethoxy)Benzene-1-Sulfonyl Chloride
This guide provides immediate, essential safety protocols and logistical plans for researchers, scientists, and drug development professionals handling 4-Bromo-2-(Trifluoromethoxy)Benzene-1-Sulfonyl Chloride. Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 175278-14-5[1]
Immediate Safety and Hazard Information
DANGER: This chemical is hazardous and can cause severe skin burns and eye damage. It may also cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory:[2][3][4][5][6]
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.[6]
-
Skin Protection:
-
Respiratory Protection: Use a NIOSH/MSHA approved respirator with an appropriate cartridge for acid gases and particulates, especially when working outside of a fume hood or if vapors/dust are generated.[1]
First Aid Measures
Immediate medical attention is required for any exposure.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing.[1]
-
Skin Contact: Immediately take off all contaminated clothing. Rinse skin with water/shower for at least 15 minutes.[1]
-
Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If not breathing, give artificial respiration.[1]
-
Ingestion: Rinse mouth. DO NOT induce vomiting.[1]
Operational and Handling Plan
Engineering Controls
-
Work exclusively in a well-ventilated area, preferably within a certified chemical fume hood.[1][8]
-
Ensure that an eyewash station and a safety shower are in close proximity to the workstation.[1]
Handling Procedures
-
Preparation:
-
Before starting work, ensure all necessary PPE is worn correctly.
-
Have spill control materials (e.g., sand, vermiculite) readily available. Do not use combustible materials like sawdust.[9]
-
-
Dispensing:
-
During Reaction:
-
This compound is incompatible with acids, bases, amines, and reducing agents.[1] Keep it away from these substances.
-
The reaction with water can produce hazardous acidic fumes.
-
-
Storage:
Disposal Plan
Contaminated materials and waste from this chemical must be treated as hazardous waste.[9]
-
Waste Collection:
-
Neutralization of Small Spills:
-
Final Disposal:
Quantitative Data Summary
| Property | Value | Source |
| Appearance | Solid | |
| Melting Point | 54-58 °C | |
| Flash Point | 110 °C (230 °F) - closed cup | |
| Molecular Weight | 323.51 g/mol |
Detailed Experimental Protocol: Safe Handling in a Laboratory Setting
-
Risk Assessment: Before any new procedure, conduct a thorough risk assessment identifying potential hazards and necessary control measures.
-
Pre-Experiment Checklist:
-
Verify the functionality of the chemical fume hood.
-
Confirm the location and accessibility of the nearest safety shower and eyewash station.
-
Ensure all required PPE is available and in good condition.
-
Have a designated, labeled waste container for halogenated organic waste.
-
-
Handling the Reagent:
-
Transport the chemical container in a secondary container.
-
Open the container inside the fume hood.
-
Weigh the required amount of the solid in a tared container within the fume hood. Avoid creating dust. If dust is unavoidable, ensure respiratory protection is worn.
-
Close the primary container tightly and return it to the designated storage area.
-
-
Reaction Setup:
-
Set up the reaction apparatus within the fume hood.
-
Slowly add the this compound to the reaction mixture. Be mindful of any potential exothermic reactions.
-
-
Post-Reaction Workup and Cleanup:
-
Quench the reaction carefully according to the specific experimental procedure, keeping in mind the reactivity with water and other quenching agents.
-
Clean all glassware that came into contact with the chemical with an appropriate solvent, and collect the rinsate in the halogenated waste container.
-
Wipe down the work surface within the fume hood.
-
Remove PPE in the correct order to avoid contamination, and dispose of disposable items in the appropriate waste stream.
-
Wash hands thoroughly with soap and water after completing the work.[7]
-
Visualization of Handling and Disposal Workflow
Caption: Logical workflow for safe handling and disposal of the chemical.
References
- 1. fishersci.com [fishersci.com]
- 2. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 3. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 4. hazmatschool.com [hazmatschool.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 7. orga.blog.unq.edu.ar [orga.blog.unq.edu.ar]
- 8. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 9. benchchem.com [benchchem.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
